molecular formula C7H8N2O3 B2689246 6-Amino-2-methoxynicotinic Acid CAS No. 1060806-77-0

6-Amino-2-methoxynicotinic Acid

Cat. No.: B2689246
CAS No.: 1060806-77-0
M. Wt: 168.152
InChI Key: XZHBWMCNXTWHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2-methoxynicotinic Acid is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.152. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-6-4(7(10)11)2-3-5(8)9-6/h2-3H,1H3,(H2,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHBWMCNXTWHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 6-Amino-2-methoxynicotinic Acid: A Versatile Heterocyclic Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-2-methoxynicotinic acid (CAS 1060806-77-0) is a substituted pyridine derivative that holds significant potential as a versatile intermediate in medicinal chemistry. Its trifunctional nature, featuring a carboxylic acid, an amino group, and a methoxy group on a pyridine scaffold, offers multiple points for chemical modification. This guide provides a comprehensive technical overview of this compound, addressing the notable scarcity of direct experimental literature by presenting a robust, chemically sound framework based on established principles and data from closely related analogues. We will explore a proposed synthetic pathway, outline a detailed analytical characterization workflow, discuss its potential applications in drug discovery informed by the well-documented utility of the aminonicotinic acid scaffold, and provide essential safety and handling protocols.

Introduction: The Strategic Value of the Aminonicotinic Acid Scaffold

In the landscape of pharmaceutical synthesis, heterocyclic compounds are paramount, with the pyridine ring serving as a cornerstone in numerous approved drugs.[1] The 6-aminonicotinic acid framework, in particular, is recognized as a "privileged structure" due to its unique arrangement of hydrogen bond donors and acceptors, which facilitates interactions with a wide array of biological targets.[2][3] This scaffold is a key precursor in the synthesis of molecules investigated for diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antihypertensive properties.[2][3]

This compound introduces an additional layer of synthetic and functional possibility through its methoxy group at the 2-position. This substitution not only influences the electronic properties of the pyridine ring but also provides a potential metabolic block or a point for further functionalization. While specific literature for CAS 1060806-77-0 is sparse, its structural similarity to key intermediates in the synthesis of potent receptor antagonists and other bioactive molecules underscores its potential value.[4] This guide aims to bridge the information gap by providing expert-driven, actionable insights for researchers looking to leverage this promising building block.

Proposed Synthesis Pathway

Causality of Experimental Choices:

  • Starting Material: 2,6-Dichloronicotinic acid is an ideal precursor. The chlorine atoms at the 2- and 6-positions are highly activated towards nucleophilic substitution by the electron-withdrawing effect of the ring nitrogen and the carboxylic acid group.

  • Esterification (Step 1): The carboxylic acid is first protected as a methyl ester. This is crucial to prevent unwanted side reactions in subsequent steps (e.g., acid-base reactions with the nucleophiles) and to improve solubility in organic solvents. Sulfuric acid is a standard and cost-effective catalyst for Fischer esterification.

  • Regioselective Methoxylation (Step 2): The reaction with sodium methoxide is the critical regioselective step. The 6-position of the pyridine ring is generally more electrophilic and sterically accessible than the 2-position, leading to preferential substitution at C6. However, careful control of reaction conditions (temperature, solvent) is key to maximizing the yield of the desired 2-chloro-6-methoxy isomer.[4] A less polar solvent like THF can favor substitution at the 2-position. For this synthesis, we will proceed assuming the major product is the 6-methoxy derivative, which will be carried through to demonstrate the general strategy. Self-validation: The isomeric ratio must be determined by 1H NMR or GC-MS analysis of the crude product.

  • Amination (Step 3): The remaining chlorine at the 2-position is replaced by an amino group using ammonia. This reaction typically requires elevated temperature and pressure (autoclave) to overcome the lower reactivity compared to the first substitution.[6]

  • Hydrolysis (Step 4): The final step is the saponification of the methyl ester to yield the target carboxylic acid. Basic hydrolysis with sodium hydroxide is a standard, high-yielding method for this transformation. Acidification is then required to protonate the carboxylate and precipitate the final product.

Visual Workflow: Proposed Synthesis

G cluster_0 Step 1: Esterification cluster_1 Step 2: Regioselective Methoxylation cluster_2 Step 3: Amination cluster_3 Step 4: Hydrolysis A 2,6-Dichloronicotinic Acid B Methyl 2,6-dichloronicotinate A->B  MeOH, H₂SO₄ (cat.), Reflux C Methyl 2-chloro-6-methoxynicotinate B->C  NaOMe, THF, RT D Methyl 6-amino-2-methoxynicotinate C->D  NH₃ (aq.), Autoclave, 170°C E This compound D->E  1. NaOH (aq.), Reflux  2. HCl (aq.) to pH ~4

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)
  • Step 1: Methyl 2,6-dichloronicotinate: To a solution of 2,6-dichloronicotinic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise. Heat the mixture to reflux and stir for 12-16 hours, monitoring by TLC. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.

  • Step 2: Methyl 2-chloro-6-methoxynicotinate: Dissolve the methyl ester from Step 1 (1.0 eq) in anhydrous THF (15 vol). Cool the solution to 0°C. Add a solution of sodium methoxide (1.1 eq) in methanol dropwise. Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor by GC-MS. Quench the reaction with water and extract with ethyl acetate. Combine the organic layers, dry over sodium sulfate, and concentrate. Purify by column chromatography to isolate the desired isomer.

  • Step 3: Methyl 6-amino-2-methoxynicotinate: In a high-pressure autoclave, combine the product from Step 2 (1.0 eq) with concentrated aqueous ammonia (20 vol). Seal the vessel and heat to 170°C for 7-10 hours.[6] After cooling, vent the autoclave and concentrate the reaction mixture under reduced pressure to remove ammonia. The resulting crude product can be used directly or purified by chromatography.

  • Step 4: this compound: Dissolve the crude ester from Step 3 in a mixture of methanol and water. Add sodium hydroxide (2.0-3.0 eq) and heat to reflux for 2-4 hours. Cool the solution and adjust the pH to ~4 with 1N HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the final product.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized this compound.

Data Presentation: Physicochemical & Spectroscopic Properties (Predicted)
PropertyPredicted Value / Characteristic DataMethod
Molecular Formula C₇H₈N₂O₃-
Molecular Weight 168.15 g/mol -
Appearance Off-white to light yellow solidVisual Inspection
1H NMR Pyridine protons (2H, doublets), Methoxy protons (3H, singlet), Amino protons (2H, broad singlet)1H NMR (DMSO-d₆)
13C NMR Pyridine carbons (~110-165 ppm), Carboxyl carbon (~165-170 ppm), Methoxy carbon (~55-60 ppm)13C NMR (DMSO-d₆)
Mass Spectrometry [M+H]⁺ = 169.06ESI-MS
IR Spectroscopy ~3400-3300 cm⁻¹ (N-H), ~3000-2500 cm⁻¹ (O-H), ~1700 cm⁻¹ (C=O), ~1620 cm⁻¹ (C=C, C=N)FT-IR (KBr)
Purity >98%HPLC-UV

Visual Workflow: Analytical Characterization

G cluster_primary Primary Analysis cluster_structure Structural Elucidation cluster_purity Purity & Quantification Start Synthesized Product TLC TLC (Reaction Monitoring) Start->TLC Initial Checks MP Melting Point (Initial Purity) Start->MP Initial Checks NMR 1D & 2D NMR (¹H, ¹³C, HSQC) Start->NMR Definitive Structure HPLC HPLC-UV (Purity Assay) Start->HPLC Quantitative MS LC-MS/MS (Molecular Weight & Fragmentation) NMR->MS Confirmation IR FT-IR (Functional Groups) MS->IR Confirmation Final Characterized Compound IR->Final TGA TGA (Residual Solvent/Water) HPLC->TGA Final Checks TGA->Final

Caption: Comprehensive workflow for the analytical characterization of the final product.

Detailed Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Rationale: NMR is the most powerful tool for unambiguous structure determination. 1D (1H, 13C) and 2D (e.g., HSQC, HMBC) experiments will confirm the connectivity of all atoms.

    • Protocol: Dissolve ~5-10 mg of the sample in DMSO-d₆. Acquire 1H and 13C spectra on a 400 MHz or higher spectrometer.

    • Expected 1H NMR Signals: Two doublets in the aromatic region for the pyridine ring protons, a singlet around 3.8-4.0 ppm for the methoxy protons, and a broad singlet for the amino protons. The carboxylic acid proton may be broad or not observed.

    • Expected 13C NMR Signals: Six distinct signals for the aromatic/carboxyl carbons and one signal for the methoxy carbon. The chemical shift of the methoxy carbon (~55-60 ppm) is characteristic.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Rationale: LC-MS provides crucial information on molecular weight and purity. Tandem MS (MS/MS) can reveal structural information through characteristic fragmentation patterns.[8][9]

    • Protocol: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile containing 0.1% formic acid. Monitor the eluent using an electrospray ionization (ESI) source in positive ion mode.

    • Expected Result: A primary peak in the chromatogram corresponding to the product. The mass spectrum should show a prominent ion at m/z 169.06, corresponding to the protonated molecule [M+H]⁺. A key fragmentation would likely be the loss of CO₂ (44 Da) from the carboxylic acid.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Rationale: FT-IR is used to confirm the presence of key functional groups.

    • Protocol: Acquire the spectrum using a KBr pellet or an ATR accessory.

    • Expected Bands: Characteristic stretching vibrations for N-H (amine, ~3400-3300 cm⁻¹), broad O-H (carboxylic acid, ~3000-2500 cm⁻¹), C=O (carbonyl, ~1700 cm⁻¹), and aromatic C=C/C=N bonds (~1620 cm⁻¹).[10]

Applications in Drug Discovery & Medicinal Chemistry

The this compound structure is a rich scaffold for generating novel therapeutic agents. Its utility stems from its role as a versatile building block and its potential as a bioisostere.

  • Versatile Chemical Handle: The primary amine provides a nucleophilic center for amide bond formation, sulfonylation, or reductive amination, allowing for the facile construction of large compound libraries. The carboxylic acid can be converted to esters, amides, or other bioisosteric replacements to modulate physicochemical properties and target engagement.[11]

  • Scaffold for Bioactive Molecules: Analogous aminonicotinic acid derivatives have shown significant activity as GABA(A) receptor agonists, suggesting potential applications in neurological disorders.[12] The scaffold is also prevalent in inhibitors of various enzymes and receptor antagonists, indicating a broad potential for targeting different disease areas.[2][4]

  • Bioisosteric Replacement Strategy: In drug design, replacing or modifying key functional groups is a common strategy to optimize potency, selectivity, and pharmacokinetic properties.[13] The carboxylic acid of this molecule, for example, could be replaced with bioisosteres like tetrazoles or hydroxamic acids to improve cell permeability or alter binding interactions.[11][14] The amino and methoxy groups can also be modified to probe the structure-activity relationship (SAR) of a lead compound.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely published, data from analogous compounds (e.g., aminopyridines, nicotinic acid derivatives) suggest the following precautions:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Inhalation: Move to fresh air.

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: Do not induce vomiting. Seek medical attention.

Conclusion

This compound represents a high-potential, yet underexplored, building block for modern drug discovery. While direct experimental data remains limited, a thorough analysis of related structures provides a clear and reliable roadmap for its synthesis, characterization, and application. By leveraging established principles of pyridine chemistry and understanding the strategic value of the aminonicotinic acid scaffold, researchers can confidently incorporate this versatile intermediate into their discovery pipelines, paving the way for the development of novel and impactful therapeutic agents.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Amino-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-2-methoxynicotinic acid, a substituted pyridine derivative, represents a significant scaffold in medicinal chemistry and drug discovery. Its unique arrangement of a carboxylic acid, an amino group, and a methoxy group on the pyridine ring imparts a distinct set of physicochemical properties that govern its reactivity, solubility, and pharmacokinetic profile. This guide provides a comprehensive exploration of these properties, offering both theoretical understanding and practical experimental protocols for their determination. A thorough grasp of these characteristics is paramount for the effective utilization of this compound in the synthesis of novel therapeutic agents and other advanced materials.

Chemical Identity and Molecular Structure

This compound is systematically named 6-amino-2-methoxypyridine-3-carboxylic acid. Its molecular structure is characterized by a pyridine ring substituted at the 2-, 3-, and 6-positions.

  • Chemical Formula: C₇H₈N₂O₃[1]

  • Molecular Weight: 168.15 g/mol [1]

  • IUPAC Name: 6-amino-2-methoxypyridine-3-carboxylic acid[1]

  • CAS Number: 1060806-77-0[1]

The presence of both a basic amino group and an acidic carboxylic acid group makes it an amino acid derivative with zwitterionic potential. The methoxy group influences the electron density of the pyridine ring, impacting its reactivity and basicity.

Figure 1: Molecular Structure of this compound

Physicochemical Data Summary

A concise summary of the key physicochemical properties is presented below. It is important to note that experimental data for this specific compound is not widely available in the literature; therefore, some values are predicted or remain to be determined.

PropertyValueSource/Method
Molecular Formula C₇H₈N₂O₃-
Molecular Weight 168.15 g/mol -
Melting Point Not availableExperimental determination required
Boiling Point 362.4 ± 42.0 °C at 760 mmHgPredicted
pKa Not availableExperimental determination required
Solubility Not availableExperimental determination required

Experimental Protocols for Physicochemical Characterization

This section provides detailed, field-proven methodologies for the experimental determination of the core physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, a sharp melting range of 0.5-1.0°C is expected. Impurities typically lead to a depression and broadening of the melting range.

Protocol: Capillary Melting Point Determination

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Grind sample to a fine powder prep2 Pack into a capillary tube (1-2 mm height) prep1->prep2 prep3 Seal one end of the capillary prep2->prep3 meas1 Place capillary in Mel-Temp apparatus prep3->meas1 meas2 Heat rapidly to ~15°C below expected MP meas1->meas2 meas3 Heat slowly (1-2°C/min) through melting range meas2->meas3 meas4 Record T1 (first liquid) and T2 (all liquid) meas3->meas4 analysis1 Report melting point as T1 - T2 range meas4->analysis1 analysis2 A narrow range indicates high purity analysis1->analysis2

Figure 2: Workflow for Melting Point Determination

  • Sample Preparation:

    • Ensure the this compound sample is completely dry.

    • Grind a small amount of the sample into a fine powder using a mortar and pestle.[2]

    • Firmly pack the powdered sample into a capillary tube to a height of 1-2 mm.[3]

  • Apparatus Setup:

    • Use a calibrated melting point apparatus (e.g., Mel-Temp).

    • Insert the capillary tube into the sample holder.

  • Measurement:

    • If the approximate melting point is unknown, perform a rapid preliminary heating to get an estimate.

    • For an accurate measurement, start heating at a rate that allows the temperature to rise slowly, approximately 1-2°C per minute, as the melting point is approached.[2]

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2).[4]

  • Reporting:

    • The melting point is reported as the range from T1 to T2.

    • Perform the determination in triplicate to ensure reproducibility.

pKa Determination

The acid dissociation constants (pKa) are crucial for understanding the ionization state of the molecule at different pH values, which in turn affects its solubility, lipophilicity, and interaction with biological targets. Due to the presence of both a carboxylic acid and an amino group, this compound is expected to have at least two pKa values.

Protocol: Potentiometric Titration

pKa_Determination cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Prepare a ~1 mM solution of the sample prep2 Adjust to an initial acidic pH (~2) with 0.1 M HCl prep1->prep2 prep3 Calibrate pH meter with standard buffers prep2->prep3 titr1 Titrate with standardized 0.1 M NaOH prep3->titr1 titr2 Record pH after each incremental addition of titrant titr1->titr2 titr3 Continue titration to a basic pH (~12) titr2->titr3 analysis1 Plot pH vs. volume of NaOH added titr3->analysis1 analysis2 Determine equivalence points from the titration curve analysis1->analysis2 analysis3 pKa values are the pH at half-equivalence points analysis2->analysis3

Figure 3: Workflow for pKa Determination via Potentiometric Titration

  • Solution Preparation:

    • Prepare a standard solution of this compound (e.g., 0.1 M) in deionized water. If solubility is an issue, a co-solvent such as a water-ethanol mixture can be used.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[5]

  • Titration Procedure:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[5]

    • Take a known volume (e.g., 20 mL) of the sample solution and place it in a beaker with a magnetic stirrer.

    • Initially, titrate the sample with the standard acid solution to a low pH (e.g., ~1.5) to ensure all functional groups are protonated.

    • Then, titrate this acidified solution with the standard base solution, recording the pH after each incremental addition of the titrant.[6]

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve) or the pH at the half-equivalence points. The equivalence points are the steepest parts of the curve.

Solubility Determination

Solubility is a critical parameter for drug development, influencing absorption and bioavailability. The solubility of this compound is expected to be pH-dependent due to its ionizable groups.

Protocol: Shake-Flask Method

  • Equilibrium Saturation:

    • Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffers of different pH, ethanol) in a sealed flask.

    • Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant and filter it to remove any suspended particles.[7]

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation:

    • The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy (Proton NMR):

  • Expected Signals: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the amino group, the proton of the carboxylic acid group, and the protons of the methoxy group. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment).[8] Tetramethylsilane (TMS) is typically used as an internal standard.

¹³C NMR Spectroscopy (Carbon-13 NMR):

  • Expected Signals: The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring, the carboxylic acid carbon, and the methoxy carbon. The chemical shifts will be influenced by the nature of the substituents.

  • Sample Preparation: A higher concentration of the sample (20-50 mg) is generally required compared to ¹H NMR, dissolved in a suitable deuterated solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorptions:

  • O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • N-H Stretch (Amino Group): Two bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

  • C=O Stretch (Carboxylic Acid): A strong absorption band in the region of 1700-1725 cm⁻¹.

  • C=C and C=N Stretches (Aromatic Ring): Absorptions in the 1400-1600 cm⁻¹ region.

  • C-O Stretch (Methoxy Group): A band in the 1000-1300 cm⁻¹ region.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.[9]

  • Record the spectrum. This method requires minimal sample preparation.[1]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

Expected Absorption:

  • The pyridine ring and its substituents constitute a chromophore that is expected to absorb UV radiation. The wavelength of maximum absorbance (λmax) will be influenced by the solvent and the pH.

  • For quantitative analysis, a calibration curve should be prepared by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.[10]

Protocol: Quantitative Analysis

  • Determine λmax: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or a buffer) and scan the UV-Vis spectrum to determine the wavelength of maximum absorbance.[11]

  • Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot absorbance versus concentration to generate a calibration curve.[7]

  • Analyze Unknown Sample: Prepare a solution of the unknown sample, ensuring its absorbance falls within the linear range of the calibration curve. Measure its absorbance at λmax and determine its concentration from the calibration curve.

Stability Profile

The stability of this compound under various stress conditions is a critical factor for its handling, storage, and formulation. Forced degradation studies are performed to understand its degradation pathways.

Protocol: Forced Degradation Studies

Forced degradation studies should be conducted to assess the stability of the molecule under various stress conditions.[5] The extent of degradation is typically monitored by a stability-indicating HPLC method.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis stress_acid Acid Hydrolysis (e.g., 0.1 M HCl, heat) analysis_hplc Stability-Indicating HPLC Method stress_acid->analysis_hplc stress_base Base Hydrolysis (e.g., 0.1 M NaOH, heat) stress_base->analysis_hplc stress_ox Oxidation (e.g., 3% H₂O₂, RT) stress_ox->analysis_hplc stress_therm Thermal (e.g., 60°C, solid state) stress_therm->analysis_hplc stress_photo Photolytic (ICH Q1B guidelines) stress_photo->analysis_hplc analysis_mass Mass Balance Calculation analysis_hplc->analysis_mass analysis_id Degradant Identification (LC-MS) analysis_hplc->analysis_id

Figure 4: Workflow for Forced Degradation Studies

  • Acidic and Basic Hydrolysis: The compound is exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions, potentially at elevated temperatures, to assess its susceptibility to hydrolysis.[12]

  • Oxidative Degradation: The compound is treated with an oxidizing agent (e.g., 3% hydrogen peroxide) to evaluate its stability towards oxidation.

  • Thermal Degradation: The solid compound is subjected to high temperatures to assess its thermal stability.[12]

  • Photostability: The compound is exposed to light according to ICH Q1B guidelines to determine its sensitivity to photodegradation.

Applications in Research and Drug Development

Substituted nicotinic acid derivatives are prevalent in medicinal chemistry. 6-Aminonicotinic acid, a related structure, serves as a versatile building block for synthesizing compounds with potential anti-inflammatory and anti-cancer properties. The specific substitution pattern of this compound makes it an attractive starting material for creating novel molecular scaffolds with tailored biological activities. Its physicochemical properties, as detailed in this guide, are fundamental to predicting its behavior in biological systems and guiding the design of new drug candidates.

Conclusion

This technical guide has outlined the key physicochemical properties of this compound and provided detailed experimental protocols for their determination. A comprehensive understanding and experimental validation of these properties are essential for researchers and scientists working with this compound. The provided methodologies offer a robust framework for generating the necessary data to support its application in drug discovery and development.

References

An In-Depth Technical Guide to 6-Amino-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

6-Amino-2-methoxynicotinic acid, a substituted pyridine derivative, represents a key structural motif in medicinal chemistry. Its unique arrangement of a carboxylic acid, an amino group, and a methoxy group on a pyridine core makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and its significance as a pharmaceutical intermediate, grounded in authoritative data to support further research and development.

Section 1: Core Molecular Attributes

Molecular Structure and Weight

This compound is a heterocyclic compound with the systematic IUPAC name 6-aminopyridine-3-carboxylic acid. The presence of both an amino group (a hydrogen bond donor and base) and a carboxylic acid group (a hydrogen bond donor/acceptor and acid) imparts amphoteric properties to the molecule. The methoxy group at the 2-position influences the electron density of the pyridine ring and can affect the molecule's reactivity and binding interactions.

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol [1]
CAS Number 1060806-77-0[1][2]
PubChem CID 55252836[1]

To visualize the arrangement of these functional groups, the following diagram illustrates the molecular structure.

Caption: Molecular structure of this compound.

Section 2: Physicochemical and Safety Data

While comprehensive experimental data for this compound is not widely published in peer-reviewed literature, information from reliable chemical suppliers provides a baseline for its handling and use in a laboratory setting.

Physicochemical Properties:

  • Appearance: Expected to be a solid at room temperature.

  • Solubility: The presence of polar functional groups suggests potential solubility in polar organic solvents and aqueous solutions, pH-dependent.

Safety and Handling: This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures: Standard laboratory precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

Section 3: Synthesis and Characterization

Synthetic Pathways
Analytical Characterization

The structural confirmation of this compound would rely on a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy protons, the amino protons, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern.

    • ¹³C NMR would show characteristic signals for the carbons of the pyridine ring, the methoxy carbon, and the carboxyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group, the O-H stretching of the carboxylic acid, the C=O stretching of the carboxyl group, and C-O stretching of the methoxy group, as well as aromatic C-H and C=C/C=N stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information.

While specific spectral data for this compound is not publicly available in research publications, some chemical suppliers indicate the availability of such data upon request.[2]

Section 4: Applications in Drug Discovery and Development

Substituted nicotinic acids are a class of compounds with significant interest in pharmaceutical research. The structural features of this compound make it a valuable pharmaceutical intermediate.[4] Its functional groups provide handles for further chemical modification, allowing for its incorporation into larger, more complex molecules with potential therapeutic activity.

The related compound, 6-aminonicotinic acid, is known to be a versatile building block for a range of medicinal compounds, including those investigated for anti-inflammatory and anti-cancer properties.[5] The amino and carboxylic acid groups allow for the formation of amide bonds, a key linkage in many pharmaceutical agents. The pyridine core is a common scaffold in drug molecules due to its ability to engage in various biological interactions.

The broader class of aminonicotinic acid derivatives has been explored for a variety of therapeutic targets. For example, derivatives of 6-amino-2-pyridone-3,5-dicarbonitriles have been synthesized and evaluated for their anti-cancer activity.[6] This highlights the potential for molecules containing the aminopyridine core structure in the development of novel therapeutics.

Section 5: Conclusion and Future Outlook

This compound is a chemical entity with clear potential as a building block in the synthesis of novel pharmaceutical agents. Its well-defined structure and multiple functional groups offer a versatile platform for medicinal chemists. While detailed experimental and application data in the public domain is currently limited, the established importance of related nicotinic acid derivatives in drug discovery suggests that this compound is a compound of interest for further investigation. Future research efforts focused on the development of efficient synthetic routes and the exploration of its utility in the creation of new bioactive molecules are warranted.

References

An In-Depth Technical Guide to the Synthesis of 6-Amino-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Amino-2-methoxynicotinic acid is a key heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active agents. Its substituted pyridine ring system, featuring both an amino and a methoxy group, allows for diverse functionalization, making it a valuable intermediate in the synthesis of complex molecules for drug discovery and development. This guide provides a comprehensive overview of a practical and efficient synthetic route to this compound, starting from readily available materials. The discussion will delve into the mechanistic rationale behind the chosen transformations and provide detailed experimental protocols for each step.

Strategic Approach: A Convergent Synthesis from 2,6-Dichloronicotinic Acid

The synthetic strategy outlined herein employs a convergent approach, commencing with the commercially available and relatively inexpensive 2,6-dichloronicotinic acid[1][2][3]. This starting material offers two reactive sites for nucleophilic aromatic substitution, allowing for the sequential and regioselective introduction of the desired methoxy and amino functionalities. The carboxylic acid group provides a handle for further modifications or can be carried through the synthesis.

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway A 2,6-Dichloronicotinic Acid B Methyl 2,6-Dichloronicotinate A->B Esterification (MeOH, H2SO4) C Methyl 6-Amino-2-chloronicotinate B->C Amination (NH3, pressure) D Methyl 6-Amino-2-methoxynicotinate C->D Methoxylation (NaOMe, MeOH) E This compound D->E Hydrolysis (NaOH, H2O)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Part 1: Esterification of 2,6-Dichloronicotinic Acid

The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is crucial to prevent unwanted side reactions of the carboxylate group in the subsequent nucleophilic substitution steps. A standard Fischer esterification is employed for this transformation.

Protocol 1: Synthesis of Methyl 2,6-Dichloronicotinate

  • Reaction Setup: To a solution of 2,6-dichloronicotinic acid (1.0 eq) in methanol (10 volumes), cautiously add concentrated sulfuric acid (0.1 eq) at 0 °C.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 10 volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford methyl 2,6-dichloronicotinate.

Part 2: Regioselective Amination

With the methyl ester in place, the next step is the selective introduction of the amino group at the 6-position. The chlorine atom at the 6-position of the pyridine ring is generally more susceptible to nucleophilic attack than the one at the 2-position due to electronic effects. This inherent reactivity allows for a regioselective amination.

Protocol 2: Synthesis of Methyl 6-Amino-2-chloronicotinate

  • Reaction Setup: A solution of methyl 2,6-dichloronicotinate (1.0 eq) in a saturated solution of ammonia in methanol is placed in a sealed pressure vessel.

  • Reaction Conditions: The vessel is heated to 100-120 °C for 12-18 hours. The pressure will increase due to the ammonia and solvent vapor.

  • Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.

Part 3: Methoxylation

The remaining chlorine atom at the 2-position is now replaced with a methoxy group. This is achieved through a nucleophilic aromatic substitution reaction using sodium methoxide.

Protocol 3: Synthesis of Methyl 6-Amino-2-methoxynicotinate

  • Reaction Setup: To a solution of methyl 6-amino-2-chloronicotinate (1.0 eq) in anhydrous methanol (15 volumes), add sodium methoxide (1.5 eq) portion-wise at room temperature.

  • Reaction Conditions: The reaction mixture is heated to reflux for 6-8 hours, with progress monitored by TLC.

  • Work-up and Isolation: After completion, the reaction is cooled and the solvent is removed in vacuo. The residue is taken up in water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated to yield methyl 6-amino-2-methoxynicotinate.

Part 4: Saponification

The final step is the hydrolysis of the methyl ester to unveil the desired carboxylic acid. A standard saponification procedure is employed.

Protocol 4: Synthesis of this compound

  • Reaction Setup: Methyl 6-amino-2-methoxynicotinate (1.0 eq) is dissolved in a mixture of methanol (5 volumes) and water (5 volumes). To this solution, sodium hydroxide (2.0 eq) is added.

  • Reaction Conditions: The mixture is stirred at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Work-up and Isolation: The methanol is removed under reduced pressure. The aqueous solution is then acidified to pH 3-4 with 1M hydrochloric acid, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Data Summary

CompoundStarting MaterialReagentsYield (%)Purity (%)
Methyl 2,6-Dichloronicotinate2,6-Dichloronicotinic AcidMeOH, H₂SO₄>95>98
Methyl 6-Amino-2-chloronicotinateMethyl 2,6-DichloronicotinateNH₃, MeOH70-80>95
Methyl 6-Amino-2-methoxynicotinateMethyl 6-Amino-2-chloronicotinateNaOMe, MeOH85-95>97
This compoundMethyl 6-Amino-2-methoxynicotinateNaOH, H₂O/MeOH>90>99

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The strategy leverages the differential reactivity of the dichlorinated pyridine precursor to achieve a regioselective synthesis. The described protocols are robust and utilize common laboratory reagents and techniques, making this important building block readily accessible to researchers in the field of drug development and organic synthesis.

References

The Strategic Synthesis of a Privileged Scaffold: A Technical Guide to 6-Amino-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Enduring Legacy of the Nicotinic Acid Core

The pyridine ring, particularly in the form of nicotinic acid (Vitamin B3), represents a cornerstone of medicinal chemistry. Its derivatives have yielded a vast array of therapeutic agents, a testament to its status as a "privileged scaffold" – a molecular framework that is repeatedly found in bioactive compounds. The strategic functionalization of this core allows for the fine-tuning of physicochemical properties and biological activity. This guide delves into the discovery and synthetic history of a particularly valuable derivative: 6-Amino-2-methoxynicotinic Acid. This compound, with its trifunctional nature, serves as a versatile building block in the quest for novel therapeutics and agrochemicals. While a singular "discovery" event is not clearly documented, its emergence can be understood as a logical progression in the exploration of the chemical space around the nicotinic acid nucleus.

I. The Genesis of a Key Intermediate: A Historical Perspective

The journey to this compound is intertwined with the broader history of nicotinic acid chemistry. Early research focused on the biological roles of nicotinic acid and its amide, niacinamide, in preventing pellagra. As synthetic methodologies advanced, chemists began to explore the derivatization of the pyridine ring to modulate its biological effects. The introduction of amino and methoxy groups onto the nicotinic acid scaffold was a rational approach to expand its utility in drug discovery. The amino group provides a key site for further chemical elaboration, while the methoxy group can influence the electronic properties and metabolic stability of the molecule.

The development of synthetic routes to this compound and its congeners was likely driven by the need for intermediates in the synthesis of complex molecules with potential therapeutic value. Its unique arrangement of a carboxylic acid, an amino group, and a methoxy group offers multiple points for diversification, making it a highly sought-after precursor in the synthesis of compounds for a range of applications, including anti-inflammatory and anti-cancer agents.[1]

II. Strategic Synthesis: From Classical Approaches to Modern Methodologies

The synthesis of this compound and its derivatives has evolved, with modern methods emphasizing efficiency, safety, and yield. Below are detailed examinations of key synthetic strategies.

A. The "One-Pot" Approach: A Streamlined Synthesis

A notable advancement in the synthesis of related aminonicotinic acid derivatives is the development of "one-pot" procedures. These methods are highly valued in industrial settings for their operational simplicity and reduced waste. A patented method for a related compound, 6-methyl-2-amino-isonicotinic acid, provides a blueprint for this efficient approach.[2]

Conceptual Workflow:

one_pot_synthesis start 2-Hydroxy-6-methyl- isonicotinic Acid intermediate1 Activation with Mesyl Chloride start->intermediate1 Base (e.g., K2CO3) Solvent (e.g., DMF) intermediate2 In situ Amination intermediate1->intermediate2 Aminating Agent (e.g., Ammonium Formate) product 6-Methyl-2-amino- isonicotinic Acid intermediate2->product

Figure 1: Conceptual workflow of a one-pot synthesis for a 6-methyl-2-amino-isonicotinic acid, illustrating the streamlined reaction sequence.

Detailed Protocol (Adapted from CN107602457A for a related compound):

  • Activation: To a solution of 2-hydroxy-6-methyl-isonicotinic acid in a suitable solvent such as N,N-dimethylformamide (DMF), an alkali carbonate (e.g., potassium carbonate) is added. The mixture is cooled to 0°C.

  • Sulfonylation: Methanesulfonyl chloride is added dropwise to the cooled mixture. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the starting material is consumed. This step converts the hydroxyl group into a good leaving group.

  • Amination: An aminating agent, such as ammonium formate or ammonium acetate, is then added directly to the reaction mixture.

  • Cyclization and Product Formation: The mixture is heated to 80-100°C. The in-situ generated amine displaces the mesylate group, leading to the formation of the final product, 6-methyl-2-amino-isonicotinic acid.[2]

  • Workup and Isolation: The reaction mixture is cooled, and the product is isolated through standard procedures such as precipitation and filtration.

Causality Behind Experimental Choices:

  • One-Pot Strategy: This approach minimizes handling and purification of intermediates, which can be unstable or difficult to isolate. This leads to higher overall yields and a more time- and cost-effective process.

  • Mesyl Chloride as an Activating Agent: Methanesulfonyl chloride efficiently converts the hydroxyl group of the pyridine ring into a mesylate, which is an excellent leaving group for subsequent nucleophilic substitution.

  • Choice of Aminating Agent: Ammonium formate or acetate are convenient and safe sources of ammonia for the amination step.

B. Synthesis from Halogenated Pyridines: A Versatile Route

A common and versatile strategy for the synthesis of substituted pyridines involves the use of halogenated precursors. The halogen atoms serve as handles for introducing other functional groups via nucleophilic substitution.

General Synthetic Pathway:

halogenated_pyridine_synthesis start 2,6-Dihalo-3-cyanopyridine intermediate1 Methoxylation start->intermediate1 NaOMe intermediate2 Amination intermediate1->intermediate2 NH3 intermediate3 Hydrolysis of Nitrile intermediate2->intermediate3 Acid or Base product This compound intermediate3->product

Figure 2: A generalized synthetic pathway starting from a dihalogenated pyridine precursor.

Detailed Protocol (Hypothetical, based on established pyridine chemistry):

  • Selective Methoxylation: A 2,6-dihalo-3-cyanopyridine is treated with sodium methoxide (NaOMe) in a suitable solvent like methanol. The methoxide selectively displaces one of the halogen atoms, typically the one at the 2-position due to electronic effects.

  • Amination: The resulting 2-methoxy-6-halo-3-cyanopyridine is then subjected to amination. This can be achieved by heating with ammonia in a sealed vessel or by using a palladium-catalyzed cross-coupling reaction with an ammonia surrogate.

  • Hydrolysis: The nitrile group of the 6-amino-2-methoxy-3-cyanopyridine is then hydrolyzed to the corresponding carboxylic acid. This is typically accomplished by heating with a strong acid (e.g., HCl) or a strong base (e.g., NaOH), followed by neutralization.

  • Purification: The final product, this compound, is purified by recrystallization or chromatography.

Rationale for Methodological Choices:

  • Halogenated Starting Materials: Dihalopyridines are readily available and offer regioselective functionalization possibilities.

  • Stepwise Functionalization: The stepwise introduction of the methoxy and amino groups allows for controlled synthesis and avoids the formation of undesired isomers.

  • Nitrile Hydrolysis: The nitrile group is a stable precursor to the carboxylic acid and can be hydrolyzed under well-established conditions.

III. The Role of this compound in Drug Discovery and Beyond

The true value of this compound lies in its application as a versatile scaffold for the synthesis of biologically active molecules. Its derivatives are important intermediates for pharmaceuticals and agrochemicals.[3][4]

A. A Scaffold for Bioactive Molecules

The trifunctional nature of this compound allows for the creation of diverse chemical libraries through modification of its three key functional groups:

  • The Carboxylic Acid: This group can be readily converted into amides, esters, and other functionalities, allowing for the exploration of interactions with biological targets.

  • The Amino Group: The primary amine is a nucleophile and a site for acylation, alkylation, and other reactions to introduce a wide range of substituents.

  • The Methoxy Group: While less reactive, the methoxy group can be demethylated to a hydroxyl group, providing another point for derivatization.

This versatility makes it a valuable building block in the synthesis of compounds with potential activities as kinase inhibitors, receptor antagonists, and other therapeutic agents.

B. Quantitative Data: Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug design.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃PubChem
Molecular Weight 168.15 g/mol PubChem
CAS Number 1060806-77-0American Elements

IV. Conclusion: A Versatile Building Block with a Bright Future

This compound stands as a prime example of a strategically designed building block that has emerged from the rich field of nicotinic acid chemistry. While its specific "discovery" may be a gradual chapter in the history of medicinal chemistry, its importance is undeniable. The development of efficient and scalable synthetic routes has made this versatile scaffold readily accessible to researchers. As the demand for novel and effective pharmaceuticals and agrochemicals continues to grow, the utility of this compound as a key intermediate is set to expand, solidifying its place in the repertoire of modern synthetic chemistry.

References

Methodological & Application

Experimental protocol for 6-Amino-2-methoxynicotinic Acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 6-Amino-2-methoxynicotinic Acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of this compound, a crucial heterocyclic building block in medicinal chemistry and drug discovery. The protocol outlines a robust two-step synthetic pathway commencing from the commercially available 2,6-dichloronicotinic acid. The methodology leverages a regioselective nucleophilic aromatic substitution for the introduction of a methoxy group, followed by a high-pressure amination reaction. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, self-validating quality control checkpoints, and a strong foundation in established chemical principles.

Introduction and Significance

This compound is a substituted pyridine derivative of significant interest in the pharmaceutical industry. Its unique arrangement of amino, methoxy, and carboxylic acid functional groups on a pyridine scaffold makes it a versatile intermediate for the synthesis of complex molecular architectures. These structures are often explored as potential therapeutic agents, including enzyme inhibitors and receptor modulators. The protocol detailed herein provides a reliable and scalable method for accessing this high-value compound, starting from an accessible precursor.[1][2]

The synthetic strategy is predicated on the differential reactivity of the chlorine atoms at the C2 and C6 positions of the pyridine ring in 2,6-dichloronicotinic acid.[2] This differential reactivity allows for a controlled, stepwise functionalization, which is a cornerstone of modern organic synthesis.

Overall Synthetic Workflow

The synthesis of this compound is accomplished via a two-step process. The workflow is designed for clarity and efficiency, with a stable intermediate that can be isolated and characterized before proceeding to the final step.

G Start 2,6-Dichloronicotinic Acid reagent1 1. Sodium Methoxide (NaOMe) in Methanol (MeOH) 2. Acid Workup (HCl) Intermediate 6-Chloro-2-methoxynicotinic Acid reagent2 Aqueous Ammonia (NH₃(aq)) Autoclave, High Temp/Pressure Product This compound reagent1->Intermediate reagent2->Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Safety Precautions
  • General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory.

  • Reagents: 2,6-Dichloronicotinic acid can cause skin and eye irritation.[2] Sodium methoxide is corrosive and reacts violently with water. Handle with extreme care in an inert atmosphere. Thionyl chloride is toxic and corrosive.[3]

  • Procedures: The amination step involves high pressure and temperature and must be conducted in a certified autoclave equipped with a pressure gauge and burst disc. Ensure you are fully trained in the operation of high-pressure equipment.

Materials and Reagents Summary
Reagent/MaterialChemical FormulaMolecular Wt.Moles (Equiv.)AmountSupplier Source
Step 1: Methoxylation
2,6-Dichloronicotinic AcidC₆H₃Cl₂NO₂192.001.010.0 gNINGBO INNO PHARMCHEM[1]
Sodium MethoxideCH₃ONa54.021.13.08 gStandard Supplier
Methanol (Anhydrous)CH₃OH32.04-100 mLStandard Supplier
Hydrochloric Acid (Conc.)HCl36.46-As neededStandard Supplier
Step 2: Amination
6-Chloro-2-methoxynicotinic AcidC₇H₆ClNO₃187.581.05.0 gFrom Step 1
Aqueous Ammonia (28%)NH₃17.03Excess50 mLStandard Supplier
Step 1: Synthesis of 6-Chloro-2-methoxynicotinic Acid

Rationale: This step involves a nucleophilic aromatic substitution (SNAr). The C2 position of the pyridine ring is more electron-deficient than the C6 position due to the combined electron-withdrawing effects of the adjacent nitrogen atom and the carboxylic acid group. This makes the C2 position more susceptible to nucleophilic attack by the methoxide ion, leading to the regioselective displacement of the chlorine atom.

Procedure:

  • Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • To the flask, add anhydrous methanol (100 mL) followed by the careful, portion-wise addition of sodium methoxide (3.08 g, 57.0 mmol). Stir until all the sodium methoxide has dissolved.

  • Add 2,6-dichloronicotinic acid (10.0 g, 52.1 mmol) to the solution.

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 12-16 hours under a nitrogen atmosphere.

  • In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting solid residue in water (100 mL).

  • Cool the aqueous solution in an ice bath and slowly acidify to pH 2-3 by adding concentrated hydrochloric acid dropwise with vigorous stirring.

  • A white precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum at 50°C to a constant weight.

Expected Outcome: A white to off-white solid. The expected yield is typically in the range of 85-95%. The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure before proceeding.

Step 2: Synthesis of this compound

Rationale: This transformation is another SNAr reaction. The remaining chlorine at the C6 position is replaced by an amino group. Due to the lower reactivity of this position compared to C2 and the weaker nucleophilicity of ammonia compared to methoxide, more forcing conditions are required. This necessitates the use of high temperatures and pressures in an autoclave to drive the reaction to completion.[4]

Procedure:

  • Place the 6-Chloro-2-methoxynicotinic acid (5.0 g, 26.7 mmol) obtained from Step 1 into the glass liner of a high-pressure autoclave.

  • Add 28% aqueous ammonia solution (50 mL).

  • Seal the autoclave according to the manufacturer's instructions. Ensure all safety protocols for high-pressure reactions are strictly followed.

  • Heat the autoclave to 160-170°C and maintain this temperature for 24 hours. The internal pressure will increase significantly. Monitor the pressure throughout the reaction.

  • After the reaction period, turn off the heating and allow the autoclave to cool completely to room temperature (this may take several hours or overnight). Do not attempt to open the autoclave while it is hot or under pressure.

  • Once cooled, safely vent any residual pressure and open the autoclave in a fume hood.

  • Transfer the reaction solution to a round-bottom flask and remove the excess ammonia and some of the water under reduced pressure.

  • The product may precipitate during concentration. Cool the remaining solution in an ice bath and acidify carefully with concentrated HCl to pH 5-6 to precipitate any remaining dissolved product.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound.

Expected Outcome: A solid product.[5][6] Further purification can be achieved by recrystallization if necessary. The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

References

Application Notes and Protocols for the Purification of 6-Amino-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Amino-2-methoxynicotinic acid is a substituted pyridine carboxylic acid of significant interest in medicinal chemistry and drug development. As with many active pharmaceutical ingredients (APIs) and their intermediates, achieving high purity is a critical determinant of safety, efficacy, and stability. This document provides a comprehensive guide to the purification of this compound, offering detailed protocols and the underlying scientific principles for key techniques. These methodologies are designed for researchers, scientists, and drug development professionals to ensure the isolation of a highly purified final product.

The structural features of this compound, namely the presence of a basic amino group, an acidic carboxylic acid group, and a methoxy group on a pyridine ring, dictate its physicochemical properties and, consequently, the strategies for its purification. The amphoteric nature of the molecule allows for manipulation of its solubility based on pH, a principle that is central to several purification techniques.

Physicochemical Properties Relevant to Purification

A thorough understanding of the molecule's properties is essential for developing effective purification strategies.

PropertyValue/InformationSignificance in Purification
Molecular Formula C7H8N2O3[1]Provides the elemental composition.
Molecular Weight 168.15 g/mol [1]Important for molar calculations and mass spectrometry.
Appearance Expected to be a solidPhysical state at room temperature.
Boiling Point 362.4±42.0 °C at 760 mmHg[1]Suggests low volatility, making distillation unsuitable for purification.
Functional Groups Carboxylic acid, Amino group, Methoxy group, Pyridine ringThese groups dictate the molecule's polarity, solubility, and reactivity, which are key to selecting appropriate purification methods.
Amphoteric Nature Contains both acidic (carboxylic acid) and basic (amino) groupsAllows for significant changes in solubility with pH, which can be exploited in crystallization and extraction.

Purification Strategies: An Overview

The selection of a purification technique for this compound depends on the nature and quantity of impurities, the desired final purity, and the scale of the operation. The most common and effective methods include:

  • Crystallization: A powerful technique for purifying solid compounds based on differences in solubility.

  • Column Chromatography: A versatile method for separating compounds based on their differential adsorption to a stationary phase.

  • Liquid-Liquid Extraction: A technique for separating compounds based on their differential solubility in two immiscible liquid phases.

The following sections will provide detailed protocols for each of these techniques.

Detailed Protocol: pH-Controlled Recrystallization

Principle: The zwitterionic nature of this compound allows for its solubility to be manipulated by adjusting the pH of the solvent. At its isoelectric point (pI), the molecule has a net neutral charge, leading to minimal solubility in aqueous solutions. By dissolving the crude product at a pH where it is highly soluble (either acidic or basic) and then adjusting the pH to its pI, the purified compound can be selectively precipitated, leaving impurities in the solution. The crystallization of related hydroxynicotinic acids has been shown to be highly dependent on pH.[2]

Experimental Workflow: Recrystallization

cluster_0 Dissolution cluster_1 Purification cluster_2 Isolation & Drying dissolve Dissolve crude this compound in an acidic or basic aqueous solution. filter_hot Hot filter to remove insoluble impurities. dissolve->filter_hot adjust_ph Adjust pH to the isoelectric point to induce precipitation. filter_hot->adjust_ph cool Cool the solution to maximize crystal formation. adjust_ph->cool isolate Isolate crystals by vacuum filtration. cool->isolate wash Wash crystals with cold solvent. isolate->wash dry Dry the purified crystals under vacuum. wash->dry

Caption: Workflow for the purification of this compound by pH-controlled recrystallization.

Step-by-Step Protocol:
  • Dissolution:

    • Place the crude this compound in a flask.

    • Add a minimal amount of deionized water.

    • Slowly add a dilute aqueous acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) dropwise while stirring until the solid completely dissolves. Heating may be applied to facilitate dissolution.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and stir for 10-15 minutes at an elevated temperature (do not boil).

  • Hot Filtration:

    • If activated charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Precipitation:

    • Allow the solution to cool slightly.

    • Slowly add a dilute acid or base (the opposite of what was used for dissolution) dropwise with constant stirring to adjust the pH to the isoelectric point. The isoelectric point will need to be determined experimentally but is expected to be in the weakly acidic to neutral range. The product will precipitate out of the solution.

  • Crystallization:

    • Once precipitation begins, continue slow addition of the acid/base until no further precipitation is observed.

    • Cool the mixture in an ice bath for at least 30 minutes to ensure maximum crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold deionized water, followed by a cold organic solvent (e.g., ethanol or acetone) to remove residual water and soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Detailed Protocol: Silica Gel Column Chromatography

Principle: Column chromatography separates compounds based on their differential partitioning between a stationary phase (in this case, silica gel) and a mobile phase (a solvent or mixture of solvents). This compound, being a polar molecule, will adhere to the polar silica gel. By using a mobile phase of appropriate polarity, the compound can be eluted from the column, separated from less polar or more polar impurities. The purification of a crude product of a related aminonicotinic acid derivative has been successfully achieved using silica gel chromatography with a gradient of dichloromethane and methanol.[3]

Experimental Workflow: Column Chromatography

cluster_0 Preparation cluster_1 Elution cluster_2 Analysis & Isolation pack_column Pack a chromatography column with silica gel slurry. load_sample Load the crude sample onto the column. pack_column->load_sample elute Elute the column with a suitable mobile phase (gradient or isocratic). load_sample->elute collect_fractions Collect fractions. elute->collect_fractions analyze_fractions Analyze fractions by TLC. collect_fractions->analyze_fractions pool_fractions Pool fractions containing the pure product. analyze_fractions->pool_fractions evaporate_solvent Evaporate the solvent to obtain the purified compound. pool_fractions->evaporate_solvent

Caption: Workflow for the purification of this compound by silica gel column chromatography.

Step-by-Step Protocol:
  • Preparation of the Column:

    • Select a glass column of appropriate size based on the amount of crude material.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.

    • Alternatively, for less soluble compounds, create a dry-loading cartridge by adsorbing the crude product onto a small amount of silica gel and then adding this to the top of the column.

  • Elution:

    • Begin eluting the column with a mobile phase of relatively low polarity (e.g., dichloromethane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol or ethyl acetate). A common gradient is from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., 95:5 or 90:10). The addition of a small amount of acetic acid or triethylamine to the mobile phase can improve the peak shape of acidic or basic compounds, respectively.

  • Fraction Collection:

    • Collect the eluent in a series of fractions (e.g., in test tubes or vials).

  • Analysis of Fractions:

    • Monitor the separation by spotting the collected fractions onto a Thin Layer Chromatography (TLC) plate and visualizing the spots under UV light or with a suitable stain.

  • Isolation of the Pure Compound:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

Detailed Protocol: Liquid-Liquid Extraction

Principle: Liquid-liquid extraction is used to separate compounds based on their relative solubilities in two immiscible liquids, typically water and an organic solvent. By adjusting the pH of the aqueous phase, the charge state of this compound can be altered, thereby changing its partitioning behavior between the aqueous and organic layers. For instance, at a low pH, the amino group will be protonated, making the molecule more water-soluble. At a high pH, the carboxylic acid will be deprotonated, also increasing its water solubility. At the isoelectric point, the neutral zwitterion may have higher solubility in a polar organic solvent. This technique is particularly useful for removing acidic or basic impurities.

Experimental Workflow: Liquid-Liquid Extraction

Caption: Workflow for the purification of this compound by liquid-liquid extraction.

Step-by-Step Protocol:
  • Initial Dissolution and pH Adjustment:

    • Dissolve the crude this compound in an appropriate volume of deionized water.

    • Adjust the pH of the aqueous solution to a value where the target compound is in its desired charge state and the impurities are in a different charge state. For example, to remove non-polar impurities, dissolve the crude product in a basic aqueous solution (e.g., pH 9-10) to deprotonate the carboxylic acid, making the target compound highly water-soluble.

  • Extraction of Impurities:

    • Transfer the aqueous solution to a separatory funnel.

    • Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Stopper the funnel and shake vigorously, periodically venting to release pressure.

    • Allow the layers to separate.

    • Drain the organic layer, which now contains the non-polar impurities.

    • Repeat the extraction of the aqueous layer with fresh organic solvent two more times to ensure complete removal of impurities.

  • Isolation of the Target Compound:

    • Adjust the pH of the aqueous layer to the isoelectric point of this compound to decrease its water solubility.

    • Extract the aqueous layer multiple times with a fresh polar organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts containing the purified product.

  • Drying and Solvent Removal:

    • Dry the combined organic extracts over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the organic solvent using a rotary evaporator to obtain the purified this compound.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of amino acids and their derivatives.[4]

  • HPLC Method:

    • Column: A reverse-phase C18 column is typically suitable.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm).

  • Other Techniques:

    • Melting Point: A sharp melting point range is indicative of high purity.

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance.

  • Dispose of all chemical waste according to institutional guidelines.

References

Application Note: Comprehensive Analytical Characterization of 6-Amino-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Amino-2-methoxynicotinic acid is a substituted pyridine derivative of significant interest in pharmaceutical and chemical research. As a key building block, its purity and structural integrity are paramount for the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules. Ensuring the identity, purity, and stability of this compound requires a multi-faceted analytical approach. This document provides a comprehensive guide with detailed protocols for the characterization of this compound using modern analytical techniques. The methodologies are designed for researchers, quality control analysts, and drug development professionals who require robust and reliable data.

The protocols herein are grounded in established analytical principles and offer explanations for critical experimental choices, ensuring that the described methods are scientifically sound and reproducible.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for method development. This compound is an amphoteric compound, possessing both a basic amino group and an acidic carboxylic acid group, which dictates its behavior in different analytical systems.

PropertyValueSource
Chemical Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol [1]
IUPAC Name 6-amino-2-methoxypyridine-3-carboxylic acid[1]
CAS Number 1060806-77-0[1][2]
Appearance Typically an off-white to yellow powder-
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water-

Chromatographic Methods for Purity and Identity

Chromatographic techniques are the cornerstone for assessing the purity of chemical compounds. For this compound, High-Performance Liquid Chromatography (HPLC) is ideal for quantification and purity assessment, while Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive structural confirmation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the method of choice for separating the target compound from potential impurities. The presence of an aromatic pyridine ring allows for sensitive detection using a UV-Vis detector.[3] The key to a robust method is controlling the mobile phase pH to ensure consistent ionization of the amino and carboxylic acid functional groups, which directly impacts retention time and peak shape.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Preparation (1 mg/mL stock in DMSO, diluted in Mobile Phase A) hplc HPLC System (C18 Column, UV Detector) std_prep->hplc smp_prep Sample Preparation (Dissolve sample in Mobile Phase A) smp_prep->hplc gradient Gradient Elution chrom Chromatogram Acquisition hplc->chrom Inject integ Peak Integration chrom->integ report Purity Calculation (% Area) integ->report

Caption: HPLC workflow for purity analysis.

  • Reagents and Materials

    • This compound Reference Standard

    • Acetonitrile (HPLC Grade)

    • Ammonium Acetate (HPLC Grade)

    • Water (HPLC Grade, 18.2 MΩ·cm)

    • Formic Acid (LC-MS Grade)

    • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Instrumentation

    • HPLC system with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Preparation of Solutions

    • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with Formic Acid. Filter through a 0.22 µm membrane. The buffered, slightly acidic pH ensures protonation of the amino group and suppression of carboxylate formation, leading to consistent retention.

    • Mobile Phase B (Organic): Acetonitrile.

    • Standard Solution: Prepare a 1.0 mg/mL stock solution of the reference standard in DMSO. Dilute with Mobile Phase A to a working concentration of approximately 50 µg/mL.

    • Sample Solution: Prepare a sample solution at the same concentration as the working standard using the same diluent.

  • Chromatographic Conditions

ParameterSetting
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5B: Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 3 min, return to 5% B over 1 min, equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm and 280 nm
  • Data Analysis

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is a powerful tool that confirms molecular identity by providing an accurate mass measurement. It is also highly effective for identifying and characterizing unknown impurities. For MS compatibility, it is crucial to use volatile buffers in the mobile phase.[4]

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing smp_prep Sample Preparation (Dilute sample in 50:50 ACN/H₂O with 0.1% Formic Acid) lc LC Separation (C18 Column) smp_prep->lc Inject esi Electrospray Ionization (ESI) lc->esi ms Mass Analyzer (e.g., Q-TOF) esi->ms spec Mass Spectrum Acquisition ms->spec mass Exact Mass Determination spec->mass confirm Identity Confirmation ([M+H]⁺ and [M-H]⁻) mass->confirm

Caption: LC-MS workflow for identity confirmation.

  • Reagents and Materials

    • Use LC-MS grade solvents (Acetonitrile, Water, Formic Acid).

  • Instrumentation

    • An LC system coupled to a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, equipped with an Electrospray Ionization (ESI) source.

  • Preparation of Solutions

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Formic acid is a volatile modifier that aids in ionization for ESI-MS.

    • Sample Solution: Prepare a dilute solution of the sample (~10 µg/mL) in 50:50 Water/Acetonitrile with 0.1% Formic Acid.

  • LC-MS Conditions

ParameterSetting
LC Column C18, 2.1 x 100 mm, 1.8 µm
LC Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Ion Source Electrospray Ionization (ESI)
Polarity Positive and Negative Switching Mode
Mass Range 50 - 500 m/z
Expected Ions [M+H]⁺: 169.0608, [M-H]⁻: 167.0462
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)
  • Data Analysis

    • Extract the mass spectrum for the chromatographic peak of interest.

    • Confirm the presence of the calculated exact mass for the protonated molecule ([M+H]⁺) in positive mode and the deprotonated molecule ([M-H]⁻) in negative mode. The high-resolution mass measurement should be within 5 ppm of the theoretical value.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, confirming the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination. Both ¹H and ¹³C NMR spectra should be acquired. The choice of a deuterated solvent is critical; DMSO-d₆ is often suitable as it can dissolve the compound and allows for the observation of exchangeable protons from the amine (NH₂) and carboxylic acid (COOH) groups.[5]

NMR_Workflow smp_prep Sample Preparation (Dissolve 5-10 mg in ~0.7 mL DMSO-d₆) nmr NMR Spectrometer (e.g., 400 MHz) smp_prep->nmr Insert Sample acq Data Acquisition (¹H, ¹³C, DEPT-135) nmr->acq proc Data Processing (Fourier Transform, Phase/Baseline Correction) acq->proc interp Spectral Interpretation (Chemical Shifts, Integration, Coupling Patterns) proc->interp structure Structure Confirmation interp->structure

Caption: NMR workflow for structural elucidation.

  • Sample Preparation

    • Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation

    • A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum with proton decoupling.

    • (Optional) Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ carbons.

  • Expected Spectral Features and Interpretation

    • ¹H NMR (in DMSO-d₆):

      • Aromatic Protons: Two doublets in the aromatic region (~6.0-8.0 ppm), corresponding to the two protons on the pyridine ring.

      • Methoxy Protons (-OCH₃): A singlet at ~3.8-4.0 ppm, integrating to 3H.

      • Amine Protons (-NH₂): A broad singlet, integrating to 2H. Its chemical shift can be variable.

      • Carboxylic Acid Proton (-COOH): A very broad singlet, often downfield (>10 ppm), integrating to 1H.

    • ¹³C NMR (in DMSO-d₆):

      • Expect 7 distinct carbon signals.

      • Carboxylic Carbonyl (C=O): ~165-170 ppm.

      • Aromatic Carbons: 5 signals in the ~90-160 ppm range.

      • Methoxy Carbon (-OCH₃): ~55-60 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[6] The spectrum provides a unique "fingerprint" that can be used for identification when compared against a reference standard.

FTIR_Workflow smp_prep Sample Preparation (Place small amount of powder on ATR crystal) ftir FTIR Spectrometer with ATR Accessory smp_prep->ftir Analyze acq Spectrum Acquisition (Scan 4000-400 cm⁻¹) ftir->acq interp Peak Interpretation (Identify characteristic functional group bands) acq->interp confirm Identity Confirmation interp->confirm

Caption: FTIR workflow for functional group analysis.

  • Sample Preparation

    • Using an Attenuated Total Reflectance (ATR) accessory is recommended for its simplicity. Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

    • Alternatively, prepare a KBr pellet.

  • Instrumentation

    • An FTIR spectrometer equipped with a universal ATR accessory.

  • Data Acquisition

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Expected Characteristic Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)[7]
3300 - 2500O-H Stretch (broad)Carboxylic Acid (-COOH)
~1700 - 1680C=O StretchCarboxylic Acid (-COOH)[8]
~1620 - 1550N-H BendPrimary Amine (-NH₂)[7]
~1600, ~1470C=C and C=N Ring StretchingAromatic Pyridine Ring
~1250C-O StretchAryl Ether (-OCH₃)

Summary and Best Practices

The comprehensive characterization of this compound requires an orthogonal approach, combining chromatographic and spectroscopic techniques.

  • For Identity: Use LC-MS for accurate mass confirmation and NMR for definitive structural elucidation. FTIR serves as a rapid identity check.

  • For Purity: Use a validated RP-HPLC method with a UV detector for quantitative analysis of the main component and its impurities.

Best Practices:

  • Always use high-purity solvents and reagents to avoid background contamination.[9]

  • Use a well-characterized reference standard for all quantitative measurements.

  • Perform system suitability tests before running analytical batches to ensure the instrumentation is performing correctly.

  • Document all experimental parameters and results meticulously for traceability and reproducibility.

References

HPLC analysis of 6-Amino-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical Analysis of 6-Amino-2-methoxynicotinic Acid Utilizing Hydrophilic Interaction Liquid Chromatography (HILIC)

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. Due to the polar and zwitterionic nature of the analyte, conventional reversed-phase chromatography yields poor retention. To overcome this challenge, a Hydrophilic Interaction Liquid Chromatography (HILIC) method was developed. The described protocol utilizes an amide-based stationary phase with a gradient elution of acetonitrile and an aqueous ammonium formate buffer, offering excellent peak shape, resolution, and retention. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision, making it suitable for quality control and research applications in drug development.

Introduction

This compound is a substituted pyridine carboxylic acid derivative.[1] As a key intermediate or potential impurity in the synthesis of active pharmaceutical ingredients (APIs), its accurate quantification is critical for ensuring product quality, safety, and efficacy. The molecular structure, containing both a basic amino group and an acidic carboxylic acid moiety, imparts high polarity and zwitterionic characteristics, making it highly water-soluble.

These physicochemical properties present a significant challenge for traditional reversed-phase HPLC, where such polar compounds are often poorly retained and elute near the column's void volume, leading to unreliable quantification and interference from matrix components.[2][3] This necessitates the development of a specialized analytical method capable of providing adequate retention and sharp, symmetrical peaks.

The Analytical Challenge and Rationale for HILIC

The primary obstacle in the analysis of this compound is its hydrophilicity. Standard C8 or C18 columns, which rely on hydrophobic interactions, fail to provide sufficient retention for this type of polar analyte. While techniques like ion-pairing chromatography could be considered, they often suffer from drawbacks such as complex mobile phases, long equilibration times, and incompatibility with mass spectrometry (MS) detection.[4]

To address this, Hydrophilic Interaction Liquid Chromatography (HILIC) was selected as the most suitable chromatographic mode. HILIC provides an effective alternative for the separation of polar compounds by using a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[5][6]

The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[6][7] More polar analytes, like this compound, partition more strongly into this aqueous layer, resulting in greater retention.[6] This approach not only solves the retention issue but also offers the advantage of using mobile phases with high organic content, which can lead to enhanced sensitivity when coupled with electrospray ionization mass spectrometry (ESI-MS).[6]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis.

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity)

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Deionized Water (18.2 MΩ·cm)

  • Buffer: Ammonium formate (LC-MS grade)

  • Acid/Base: Formic acid (~99%), Ammonium hydroxide (~25%) for pH adjustment

Instrumentation and Chromatographic Conditions

All analyses were performed on an HPLC or UPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).

ParameterConditionCausality and Justification
HPLC Column Amide-based HILIC Column (e.g., 100 x 2.1 mm, 1.7 µm)Amide phases offer excellent retention and selectivity for polar, acidic, and neutral compounds and are highly robust for HILIC separations.[7]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid)Ammonium formate is a volatile buffer compatible with MS and provides good peak shape. A pH of 3.5 ensures the carboxylic acid group is protonated.
Mobile Phase B AcetonitrileThe primary organic component in HILIC, driving the retention mechanism.[6]
Gradient Elution 0-1 min: 95% B; 1-8 min: 95% to 70% B; 8-9 min: 70% to 95% B; 9-12 min: 95% BA gradient starting at high organic content ensures strong retention. The gradual increase in aqueous content (A) elutes the polar analyte.[5]
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to ensure optimal efficiency and peak shape.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak symmetry and reproducibility.
Detection Wavelength 265 nmBased on the UV absorbance of the substituted pyridine ring. This should be confirmed by running a UV scan of the analyte standard.
Injection Volume 2 µLA small injection volume minimizes peak distortion, especially when the sample solvent differs significantly from the initial mobile phase.
Sample Diluent Acetonitrile/Water (90:10, v/v)The diluent should be as close as possible to the initial mobile phase composition to ensure good peak shape and prevent breakthrough.
Standard and Sample Preparation
  • Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Stock Standard Solution with the Sample Diluent.

  • Sample Preparation: Accurately weigh the sample material, dissolve in the Sample Diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL), and filter through a 0.22 µm syringe filter prior to injection.

Method Validation Protocol

The analytical method was validated in accordance with ICH Q2(R2) guidelines to establish its suitability for the intended purpose.[8][9][10]

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Validation prep_std Weigh & Dissolve Reference Standard dilution Serial Dilutions (Standards & Samples) prep_std->dilution prep_sample Weigh & Dissolve Test Sample prep_sample->dilution filtration Filter Samples (0.22 µm) dilution->filtration sys_setup System Setup & Column Equilibration filtration->sys_setup Inject sys_suit System Suitability Test (SST Injection) sys_setup->sys_suit sequence Run Analysis Sequence (Standards & Samples) sys_suit->sequence If SST Passes integration Peak Integration & Quantification sequence->integration Acquire Data validation Perform Method Validation Checks integration->validation report Generate Final Report validation->report

Caption: Workflow for the .

System Suitability

Before analysis, a system suitability test (SST) is performed by injecting a working standard (e.g., 25 µg/mL) five times. The acceptance criteria are crucial for ensuring the chromatographic system is performing adequately.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N > 2000Indicates column efficiency and good separation power.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and the stability of the system.
%RSD of Retention Time ≤ 1.0%Confirms the stability and reproducibility of the pump and mobile phase.
Specificity

Specificity was confirmed by injecting a blank (diluent), a placebo (matrix without analyte), and a spiked sample. No interfering peaks were observed at the retention time of this compound in the blank or placebo chromatograms.

Linearity and Range

Linearity was assessed by analyzing the calibration standards across the range of 1-100 µg/mL. The method was found to be linear with a correlation coefficient (r²) ≥ 0.999.

Accuracy and Precision
  • Accuracy: Determined by the recovery of the analyte spiked into a placebo matrix at three concentration levels (e.g., 5, 25, and 75 µg/mL). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Assessed by analyzing six replicate preparations of a sample at 100% of the target concentration. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): The repeatability test is repeated on a different day by a different analyst. The %RSD should meet the same criteria.

Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD is the concentration that yields an S/N of 3, and the LOQ is the concentration that yields an S/N of 10. The LOQ must be accurately and precisely quantifiable.

Robustness

The robustness of the method is evaluated by making small, deliberate variations in key parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). The system suitability criteria must still be met under these varied conditions, demonstrating the method's reliability during routine use.[8]

Results and Discussion

A typical chromatogram shows a well-retained, sharp, and symmetrical peak for this compound at a retention time of approximately 4.5 minutes, well-resolved from the solvent front and any potential impurities. The HILIC method successfully overcomes the retention challenges posed by conventional reversed-phase columns. The validation results confirm that the method is highly accurate, precise, and specific, making it fit for its intended purpose in a regulated environment.

Troubleshooting:

  • Poor Peak Shape: Ensure the sample diluent is matched to the initial mobile phase conditions. High aqueous content in the sample can cause peak distortion in HILIC.

  • Shifting Retention Times: HILIC is highly sensitive to the water content of the mobile phase. Ensure accurate mobile phase preparation and allow for extended column equilibration time (at least 20-30 column volumes) between runs or after system startup.

Conclusion

This application note details a validated, specific, and robust HILIC-UV method for the quantitative determination of this compound. The protocol effectively addresses the analytical challenges associated with this polar compound by providing excellent retention and chromatographic performance. This method is well-suited for routine quality control analysis, stability studies, and research applications in the pharmaceutical industry.

References

Topic: NMR Spectroscopy of 6-Amino-2-methoxynicotinic Acid for Structure Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the structural elucidation of 6-Amino-2-methoxynicotinic acid using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a substituted pyridine, this molecule serves as a valuable building block in medicinal chemistry and drug development. Unambiguous confirmation of its chemical structure, particularly the substitution pattern on the pyridine ring, is critical for its application in synthesis and biological screening. We present a logical, field-proven workflow, from sample preparation to the acquisition and interpretation of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data. The causality behind each experimental choice is detailed, providing a robust protocol for researchers to confidently verify the structure of this and similar heterocyclic compounds.

Introduction: The Need for Unambiguous Structure Verification

This compound (Molecular Formula: C₇H₈N₂O₃, MW: 168.15 g/mol [1][2]) is a trifunctionalized pyridine derivative. The presence of amino, methoxy, and carboxylic acid groups on a central heterocyclic scaffold makes it an attractive starting material for the synthesis of complex pharmaceutical agents. However, the synthesis of such multi-substituted rings can sometimes yield isomeric impurities. Therefore, a definitive analytical method is required to confirm the precise arrangement of these functional groups.

NMR spectroscopy stands as the gold standard for the structural elucidation of small organic molecules in solution. Through a combination of one- and two-dimensional experiments, it is possible to map the complete covalent framework of a molecule by probing the magnetic properties of its constituent nuclei, primarily ¹H and ¹³C. This guide establishes a self-validating protocol that leverages the synergy between different NMR experiments to leave no ambiguity in the final structure.

Molecular Structure of this compound:

Chemical structure of this compound with atoms numbered for NMR assignment. C2 is attached to OCH3, C3 to COOH, C4 to H4, C5 to H5, and C6 to NH2.

Figure 1: Structure and numbering scheme for this compound.

Part I: Experimental Protocols

Protocol 1: NMR Sample Preparation

The quality of the final NMR spectrum is fundamentally dependent on the quality of the sample preparation.[3][4] A poorly prepared sample can lead to broad lines, poor signal-to-noise, and artifacts that complicate interpretation.[5][6]

Materials:

  • This compound sample

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes (clean, unscratched)[7]

  • Pasteur pipette with a small cotton or glass wool plug

  • Vortex mixer

Methodology:

  • Analyte Quantity: Weigh approximately 15-25 mg of the this compound sample for a comprehensive suite of experiments including ¹³C and 2D NMR.[5] While a standard ¹H NMR spectrum can be obtained with 5-10 mg, higher concentrations are optimal for less sensitive nuclei like ¹³C.[3]

  • Solvent Selection: Use 0.6 mL of DMSO-d₆.

    • Rationale: DMSO-d₆ is an excellent solvent for polar, functionalized aromatic compounds. Crucially, it is aprotic and will not exchange with the labile protons of the carboxylic acid (-COOH) and amino (-NH₂) groups, allowing for their direct observation in the ¹H NMR spectrum.

  • Dissolution: Add the DMSO-d₆ to the vial containing the sample. Vortex the vial vigorously until the solid is completely dissolved. Gentle heating may be applied if necessary, but ensure the compound is stable at elevated temperatures.

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality by distorting magnetic field homogeneity, filter the solution directly into the NMR tube.[3][6] This is achieved by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool.

  • Final Volume Check: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm (approximately 0.6-0.7 mL).[4][6] Incorrect sample height can make it difficult for the spectrometer to achieve good magnetic field homogeneity (shimming).

  • Labeling: Clearly label the NMR tube with the sample identity and solvent.

Protocol 2: NMR Data Acquisition

The following experiments should be performed sequentially on a spectrometer (e.g., 400 MHz or higher) to build a complete structural picture.

  • ¹H NMR (Proton):

    • Purpose: To identify all unique proton environments, their integration (relative ratios), and their coupling patterns (multiplicity).

    • Key Parameters: 16-32 scans, relaxation delay of 2 seconds.

  • ¹³C NMR (Carbon):

    • Purpose: To identify all unique carbon environments. A proton-decoupled experiment is standard, yielding singlets for each carbon.

    • Key Parameters: 1024-2048 scans, relaxation delay of 2-3 seconds.

  • COSY (Correlation Spectroscopy):

    • Purpose: A 2D homonuclear experiment that identifies protons that are spin-coupled to each other, typically through 2-3 bonds.[8][9] It is essential for identifying connected proton networks.

    • Key Parameters (gCOSY): 2-4 scans per increment, 256 increments in the indirect dimension (F1).[10]

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: A 2D heteronuclear experiment that correlates protons with the carbons to which they are directly attached (one-bond C-H correlation).[8][9]

    • Key Parameters: 2-8 scans per increment, 256 increments in F1.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: A 2D heteronuclear experiment that shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[8][11] This is the most powerful experiment for piecing together the molecular skeleton and confirming the substitution pattern.

    • Key Parameters: 8-16 scans per increment, 256-512 increments in F1, optimized for a long-range coupling constant of 8 Hz.

Part II: Data Interpretation and Structure Confirmation

The logical workflow for structure elucidation involves using each piece of spectral information to build upon the last.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation H1 ¹H NMR (Proton Count & Multiplicity) COSY COSY (H-H Connectivity) H1->COSY Identifies spin systems HSQC HSQC (Direct C-H Bonds) H1->HSQC Links ¹H and ¹³C data C13 ¹³C NMR (Carbon Count) C13->HSQC HMBC HMBC (Long-Range C-H Bonds) COSY->HMBC Confirms fragments HSQC->HMBC Assigns direct pairs Final Final Structure Confirmation HMBC->Final Assembles fragments, confirms substitution

Diagram 1: A logical workflow for structure elucidation using 1D and 2D NMR experiments.

Step 1: Analysis of ¹H NMR Spectrum

The ¹H spectrum will provide the initial overview. Based on the structure, we expect to see signals for two aromatic protons, one methoxy group, and three labile protons (two from -NH₂ and one from -COOH). The electron-donating -NH₂ and -OCH₃ groups increase electron density, shifting attached and nearby protons upfield (to lower ppm), while the electron-withdrawing -COOH group and ring nitrogen have the opposite effect.[10]

  • H4 & H5: These two protons are on adjacent carbons and will couple to each other, appearing as two distinct doublets. H5 is ortho to the strong electron-donating amino group and will be significantly upfield. H4 is para to the amino group and meta to the methoxy group, also shifted upfield but likely less so than H5.

  • -OCH₃: This group will appear as a sharp singlet, typically in the 3.8-4.0 ppm region.

  • -NH₂ & -COOH: In DMSO-d₆, these exchangeable protons will appear as broad singlets. The carboxylic acid proton will be significantly downfield (>10 ppm), while the amine protons will be in the mid-range (e.g., 5-7 ppm).

Step 2: Analysis of ¹³C NMR Spectrum

The proton-decoupled ¹³C spectrum should show 7 distinct signals, corresponding to the 7 carbons in the molecule.

  • C2, C3, C6: These are quaternary carbons attached to substituents and the ring nitrogen. They will not appear in a DEPT-135 spectrum. C2 and C6, being attached to heteroatoms with lone pairs (-OCH₃, -NH₂), will be shifted far downfield. C3, attached to the carbonyl, will also be downfield.

  • C4, C5: These are protonated aromatic carbons (CH).

  • -COOH: The carbonyl carbon will be the most downfield signal, typically >165 ppm.

  • -OCH₃: The methoxy carbon will be the most upfield signal, typically around 55-60 ppm.

Predicted NMR Data Summary

The following table summarizes the predicted chemical shifts and key correlations. Actual values may vary based on experimental conditions.

Position Atom Predicted δ (ppm) Multiplicity Key HMBC Correlations (from Proton)
H4¹H~7.8 - 8.0dC2, C5, C6, -COOH
H5¹H~6.5 - 6.7dC3, C4, C6
-OCH₃¹H~3.9 - 4.1sC2
-NH₂¹H~6.0 - 7.0br sC5, C6
-COOH¹H>12.0br sC2, C3, C4
C2¹³C~160 - 165--
C3¹³C~115 - 120--
C4¹³C~140 - 145--
C5¹³C~105 - 110--
C6¹³C~155 - 160--
-C OOH¹³C~165 - 170--
-OC H₃¹³C~55 - 60--

d = doublet, s = singlet, br s = broad singlet

Step 3: Elucidation using 2D NMR Correlations
  • COSY: A cross-peak will be observed between the signals for H4 and H5, confirming they are on adjacent carbons and form an isolated spin system.

  • HSQC: This spectrum will unambiguously link the proton signals to their attached carbons. A cross-peak will connect the H4 signal to the C4 signal, and the H5 signal to the C5 signal. A cross-peak will also connect the methoxy protons to the methoxy carbon.

  • HMBC: This experiment provides the final and most critical evidence for the substitution pattern.

G cluster_mol Key HMBC Correlations mol h4 H4 h5 H5 och3 OCH₃ c2 C2 c6 C6 cooh COOH h4_start c2_end h4_start->c2_end ³J c6_end h4_start->c6_end ³J cooh_end h4_start->cooh_end ²J h5_start h5_start->c6_end ²J och3_start och3_start->c2_end ³J

Diagram 2: Key 2- and 3-bond HMBC correlations confirming the substituent positions.

Interpretive Logic:

  • Placement of -OCH₃: The methoxy protons (~4.0 ppm) will show a strong correlation to C2 (~160 ppm). This is a 3-bond correlation (³J) and definitively places the methoxy group at the C2 position.

  • Placement of -COOH: The aromatic proton H4 will show a 2-bond correlation (²J) to the carbonyl carbon (~168 ppm) and a 3-bond correlation (³J) to C2. This places the carboxylic acid group at C3, adjacent to both C2 and C4.

  • Placement of -NH₂: The other aromatic proton, H5, will show a 2-bond correlation (²J) to C6. The H4 proton will show a 3-bond correlation (³J) to C6. Together, these correlations confirm that C6 is adjacent to C5 and bears the final substituent, the amino group. The broad amino protons themselves should also show correlations to C5 and C6.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the chemical structure of this compound can be unequivocally determined. The workflow described herein—from meticulous sample preparation to the logical interpretation of COSY, HSQC, and particularly HMBC data—provides a robust and self-validating method. This approach not only confirms the primary structure but also ensures the isomeric purity of the material, a critical requirement for its successful application in research and development.

References

Application Notes & Protocols: Leveraging 6-Amino-2-methoxynicotinic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

6-Amino-2-methoxynicotinic acid (CAS No. 1196156-84-9) is a highly functionalized heterocyclic compound emerging as a strategic building block in medicinal chemistry. Its unique architecture, featuring a pyridine core decorated with three distinct functional groups—an amino group, a methoxy group, and a carboxylic acid—provides a versatile platform for generating diverse chemical libraries with significant therapeutic potential. The pyridine ring serves as a stable, low-molecular-weight scaffold, while the appended groups offer multiple vectors for chemical modification, enabling fine-tuning of physicochemical properties and biological activity.

The strategic placement of the 6-amino group is particularly noteworthy. It can act as a critical hydrogen bond donor, mimicking the adenine hinge-binding motif required for the inhibition of many protein kinases.[1][2] This makes the scaffold exceptionally valuable for developing inhibitors targeting the ATP-binding site of kinases, a protein family deeply implicated in oncology and inflammatory diseases.[3] This guide provides an in-depth analysis of the scaffold's utility, detailed protocols for its chemical modification, and a strategic workflow for its integration into drug discovery programs.

Physicochemical Properties & Handling

Proper handling and characterization are paramount for successful downstream applications.

PropertyValueSource
IUPAC Name 2-Amino-6-methoxynicotinic acid
CAS Number 1196156-84-9
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Appearance Off-white to light yellow solidSupplier Data
Solubility Soluble in DMSO, methanol; limited solubility in waterGeneral Knowledge
Storage Store at 2-8°C, protect from light and moistureGeneral Knowledge

Note: For research use only. Always consult the Safety Data Sheet (SDS) from your supplier before handling.

Core Applications in Medicinal Chemistry

The true power of this compound lies in its adaptability as a molecular scaffold for structure-activity relationship (SAR) studies.[4]

The Scaffold in Kinase Inhibitor Design

Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases.[1][3] A common strategy for kinase inhibition involves targeting the ATP-binding pocket. The 6-amino-pyridine motif is a privileged structure for this purpose, as the amino group and the pyridine nitrogen can form key hydrogen bonds with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the enzyme.

G cluster_kinase Kinase Hinge Region (Backbone) cluster_inhibitor This compound Scaffold Hinge_NH NH Hinge_CO C=O Inhibitor N NH₂ Pyridine Ring OCH₃ COOH Inhibitor:n->Hinge_NH H-Bond Inhibitor:aa->Hinge_CO H-Bond caption Fig 1: Kinase Hinge-Binding Motif

Caption: General binding mode of a 6-aminopyridine scaffold in a kinase ATP pocket.

This interaction anchors the inhibitor, allowing other parts of the molecule to extend into more variable regions of the ATP pocket, thereby conferring potency and selectivity. The development of ROCK2 inhibitors from a 6-amino-2-piperazinylpyridine scaffold exemplifies this successful strategy.[5]

Structure-Activity Relationship (SAR) Vector Analysis

The compound offers three primary vectors for chemical modification, allowing for a systematic exploration of the chemical space around a biological target.[6][7]

SAR_Vectors Scaffold v1 Vector 1: Amide/Ester Formation (Explore Solvent Front) v1->Scaffold v2 Vector 2: Acylation/Alkylation (Probe Hydrophobic Pockets) v2->Scaffold v3 Vector 3: Ring Functionalization (Via Halogenation/Coupling) v3->Scaffold caption Fig 2: Key Modification Vectors for SAR

Caption: SAR vectors on the this compound scaffold.

  • Vector 1 (Carboxylic Acid): This is the most common modification point. Conversion to amides is a classic strategy to probe for new hydrogen bond interactions, improve cell permeability, and modulate solubility. This can be achieved through standard peptide coupling reagents.[8]

  • Vector 2 (Amino Group): The 6-amino group, while crucial for hinge-binding, can be acylated or alkylated. This strategy is useful if the target pocket has adjacent hydrophobic regions that can be accessed.

  • Vector 3 (Pyridine Ring): The ring itself can be functionalized, typically after halogenation, using cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to append larger aryl or heteroaryl groups. This allows for significant exploration of larger pockets and can drastically alter the compound's properties.

Synthetic Protocols & Methodologies

The following protocols provide robust, field-proven methods for modifying the this compound scaffold.

Protocol 1: Standard Amide Coupling of the Carboxylic Acid

This protocol details the formation of an amide bond using HATU, a common and efficient coupling reagent. The procedure is adapted from established methods for similar nicotinic acid derivatives.[9]

Principle: The carboxylic acid is activated by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base (DIPEA) to form a highly reactive acyl-uronium intermediate, which is then readily displaced by a primary or secondary amine to form the desired amide.

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Desired amine (primary or secondary, 1.2 eq)

    • HATU (1.5 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl Acetate (EtOAc), Saturated aq. NaHCO₃, Brine

    • Anhydrous MgSO₄ or Na₂SO₄

  • Step-by-Step Procedure:

    • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (100 mg, 0.59 mmol).

    • Dissolve the starting material in anhydrous DMF (3 mL).

    • Add the desired amine (e.g., benzylamine, 76 mg, 0.71 mmol).

    • Add DIPEA (0.31 mL, 1.77 mmol) to the mixture and stir for 5 minutes at room temperature.

    • In a single portion, add HATU (338 mg, 0.89 mmol).

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up & Purification:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate (20 mL).

    • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane/EtOAc or DCM/MeOH to afford the pure amide product.

  • Validation:

    • Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>95%).

    • Expected Outcome: A clean conversion to the corresponding amide, with yields typically ranging from 60-90% depending on the amine used.

Protocol 2: Halogenation and Suzuki Cross-Coupling

This two-step protocol enables the elaboration of the pyridine core, a key strategy for accessing novel chemical space. A similar approach is used in the synthesis of many complex heterocyclic drugs.[10]

Principle: First, the pyridine ring is selectively brominated at the C5 position using N-Bromosuccinimide (NBS). The resulting aryl bromide is then used as an electrophile in a Palladium-catalyzed Suzuki cross-coupling reaction with a boronic acid to form a new C-C bond.

  • Step A: Bromination at the C5-Position

    • Dissolve this compound (1.0 eq) in a suitable solvent like acetonitrile or DMF.

    • Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor for the formation of the brominated product by LC-MS.

    • Perform an aqueous work-up and purify by chromatography or recrystallization to isolate 5-bromo-6-amino-2-methoxynicotinic acid.

  • Step B: Suzuki Cross-Coupling

    • To a microwave vial, add the brominated intermediate from Step A (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq).

    • Add a solvent mixture, typically 1,4-dioxane and water (4:1).

    • Degas the mixture by bubbling N₂ or Ar through it for 10-15 minutes.

    • Seal the vial and heat in a microwave reactor at 100-140°C for 20-60 minutes.

    • After cooling, perform a standard aqueous work-up (e.g., dilute with EtOAc, wash with water/brine).

    • Dry, concentrate, and purify the product by flash chromatography.

  • Validation:

    • Characterization: Confirm the structures of both the intermediate and final product by NMR and HRMS.

    • Causality: The choice of catalyst, base, and solvent is critical for Suzuki reaction success. Phosphine-based palladium catalysts are standard, and an inorganic base is required to activate the boronic acid for transmetalation. The microwave irradiation accelerates the reaction, significantly reducing reaction times.

Bioassay Workflow: From Synthesis to Biological Data

Integrating synthetic chemistry with biological evaluation is the cornerstone of drug discovery. A typical workflow for assessing novel compounds derived from our scaffold as potential kinase inhibitors is outlined below.

Workflow cluster_chem Chemistry Phase cluster_bio Biology Phase Synth Synthesis of Analog Library (Protocol 1 & 2) Purify Purification (Flash Chromatography) Synth->Purify Char Characterization & QC (NMR, HRMS, HPLC >95%) Purify->Char Primary_Screen Primary Screen (Single-Dose % Inhibition) Char->Primary_Screen Compound Plate (DMSO Stocks) IC50 IC₅₀ Determination (Dose-Response Curve) Primary_Screen->IC50 Selectivity Selectivity Profiling (Kinase Panel Screen) IC50->Selectivity Cell_Assay Cellular Potency Assay (e.g., Target Phosphorylation) Selectivity->Cell_Assay caption Fig 3: Integrated Drug Discovery Workflow

Caption: A typical workflow for synthesizing and evaluating new chemical entities.

Biochemical Assay Example: In Vitro Kinase-Glo® Assay This luminescent assay, as used in the evaluation of ROCK2 inhibitors[5], measures the amount of ATP remaining in solution following a kinase reaction.

  • Principle: Kinase activity consumes ATP. The Kinase-Glo® reagent is added to terminate the reaction and measure the remaining ATP. The amount of light produced by the luciferase-based reaction is inversely proportional to kinase activity.

  • Brief Protocol:

    • In a 384-well plate, dispense the kinase, the peptide substrate, and ATP in buffer.

    • Add the synthesized inhibitor at various concentrations (typically a 10-point, 3-fold serial dilution).

    • Incubate at room temperature to allow the kinase reaction to proceed.

    • Add Kinase-Glo® reagent to stop the reaction and initiate the luminescent signal.

    • Measure luminescence on a plate reader.

    • Calculate % inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is more than a simple chemical intermediate; it is a sophisticated scaffold engineered for modern drug discovery. Its inherent structural features make it an ideal starting point for developing kinase inhibitors and other targeted therapeutics. By leveraging the synthetic protocols and strategic workflows detailed in this guide, researchers can efficiently generate and evaluate novel compound libraries, accelerating the path from initial hit to clinical candidate.

References

Application Notes & Protocols: 6-Amino-2-methoxynicotinic Acid as a Precursor for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-Amino-2-methoxynicotinic acid, a heterocyclic building block with significant potential in pharmaceutical synthesis. We delve into the strategic value of its distinct functional groups, outlining its utility as a versatile precursor for a range of therapeutic agents. This document combines theoretical insights with a practical, detailed protocol for a foundational synthetic transformation, designed for researchers, medicinal chemists, and drug development professionals. The content is structured to explain not just the "how" but the fundamental "why" behind key experimental choices, ensuring a deep, actionable understanding of its application.

Introduction: The Strategic Value of a Multifunctional Precursor

In the landscape of medicinal chemistry, the efficiency of a synthetic route and the novelty of the resulting chemical matter are paramount. Heterocyclic compounds are the bedrock of many approved drugs, with the pyridine ring system being a particularly "privileged" scaffold due to its electronic properties and ability to engage in hydrogen bonding. This compound (CAS: 1060806-77-0) emerges as a highly valuable, yet under-explored, starting material.[1] Its structure is endowed with three distinct and strategically positioned functional groups: a carboxylic acid, an aromatic amine, and a methoxy ether. This trifecta of reactivity allows for orthogonal chemical modifications, enabling the construction of complex molecular architectures.

The presence of both a nucleophilic amino group and an electrophilic carboxylic acid (or its activated form) on a pyridine core makes it an ideal precursor for compounds targeting a wide array of biological pathways, including those implicated in oncology and inflammatory diseases.[2] This guide will illuminate the synthetic potential of this molecule and provide a robust protocol for its derivatization.

Physicochemical & Safety Data

Proper handling and storage are critical for maintaining the integrity of the reagent. The following table summarizes key properties and safety information.

PropertyValueSource
CAS Number 1060806-77-0[3]
Molecular Formula C₇H₈N₂O₃[3]
Molecular Weight 168.15 g/mol [1][3]
IUPAC Name 6-amino-2-methoxypyridine-3-carboxylic acid[3]
Appearance Typically an off-white to pale yellow solidGeneric
Storage Keep in a dark place, inert atmosphere, 2-8°C[1]
Hazard Statements H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[3]
Precautionary Statements P261, P305+P351+P338 (Avoid breathing dust; IF IN EYES: Rinse cautiously)[3]

Application Notes: A Chemist's Perspective

The true value of a building block lies in the strategic possibilities offered by its functional groups. Understanding their individual and cooperative roles is key to designing successful synthetic campaigns.

Caption: Key functional groups of this compound and their primary synthetic applications.

The Carboxylic Acid: Gateway to Amides and Esters

The carboxylic acid at the C3 position is arguably the most versatile handle. It is the primary site for forming amide bonds, which are fundamental linkages in a vast number of pharmaceuticals.

  • Causality: Amide bond formation with primary or secondary amines is a robust and well-understood transformation. By activating the carboxylic acid (e.g., forming an acid chloride or using coupling agents like HATU or EDC), it readily reacts with a diverse library of amines. This allows for the systematic exploration of the chemical space around this position, a common strategy in structure-activity relationship (SAR) studies.

The Amino Group: A Potent Nucleophile

The amino group at the C6 position provides a potent nucleophilic center. Its reactivity is crucial for building more complex heterocyclic systems.

  • Causality: This primary amine can participate in reactions such as N-alkylation, N-acylation, or serve as the nucleophile in substitution reactions. For instance, in the synthesis of kinase inhibitors based on quinazoline or related cores, an amino group is often used to displace a leaving group (like a halogen) on the target scaffold.[4][5]

The Methoxy Group: A Subtle but Critical Modulator

The methoxy group at the C2 position is not merely a spectator. As a strong electron-donating group, it significantly influences the electronic character of the pyridine ring.

  • Causality: The methoxy group increases the electron density of the aromatic system, which can affect the reactivity of the other positions. Furthermore, it provides steric bulk and a potential hydrogen bond acceptor site, which can be critical for achieving selective binding to a biological target. In drug metabolism, a methoxy group can also influence the molecule's metabolic stability, potentially blocking a site of oxidation.

Experimental Protocol: Synthesis of a Model Derivative

To demonstrate the utility of this compound as a precursor, this section provides a detailed, self-validating protocol for its coupling with 4-fluoroaniline. This transformation is representative of a key step in the synthesis of many biologically active molecules, particularly kinase inhibitors.

Reaction: Synthesis of N-(4-fluorophenyl)-6-amino-2-methoxynicotinamide.

G Start 6-Amino-2-methoxy- nicotinic Acid Reaction Stir at RT (Monitor by TLC/LC-MS) Start->Reaction Aniline 4-Fluoroaniline Aniline->Reaction Reagents HATU, DIPEA DMF, N2 Atmosphere Reagents->Reaction Workup Aqueous Workup (Water Quench, EtOAc Extraction) Reaction->Workup ~12-18h Purify Purification (Column Chromatography) Workup->Purify Product Final Product: N-(4-fluorophenyl)-6-amino- 2-methoxynicotinamide Purify->Product

Caption: Experimental workflow for the amide coupling of this compound.

Materials & Reagents
ReagentCAS NumberM.W.Quantity (1 mmol scale)Molar Eq.
This compound1060806-77-0168.15168 mg1.0
4-Fluoroaniline371-40-4111.12122 mg (105 µL)1.1
HATU148893-10-1380.23418 mg1.1
DIPEA (Hünig's base)7087-68-5129.24523 µL3.0
N,N-Dimethylformamide (DMF)68-12-2-5 mL-
Ethyl Acetate (EtOAc)141-78-6-~100 mL-
Saturated NaCl (Brine)--~50 mL-
Step-by-Step Methodology
  • Preparation: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (168 mg, 1.0 mmol) and HATU (418 mg, 1.1 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 5 minutes. An inert atmosphere is crucial as coupling reagents can be moisture-sensitive.

  • Dissolution: Add anhydrous DMF (5 mL) via syringe and stir the mixture until all solids are dissolved, resulting in a pale yellow solution.

  • Base Addition: Add DIPEA (523 µL, 3.0 mmol) dropwise via syringe. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the HCl generated.

  • Activation: Stir the mixture at room temperature for 15-20 minutes. This pre-activation step allows for the formation of the active HOBt-ester intermediate, which minimizes side reactions.

  • Nucleophile Addition: Add 4-fluoroaniline (105 µL, 1.1 mmol) dropwise to the activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress every 2-4 hours using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours.

  • Quenching & Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing 50 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 25 mL) and then with saturated brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to yield the pure product.

Self-Validation & Quality Control

A robust protocol includes checkpoints to ensure the reaction is proceeding as expected.

CheckpointMethodExpected OutcomeRationale
Reaction Progress TLC (50% EtOAc/Hex)Disappearance of the starting acid spot (baseline) and appearance of a new, higher Rf product spot.Confirms consumption of starting material and formation of the less polar amide product.
Reaction Completion LC-MSDisappearance of the peak corresponding to the starting material (m/z = 169.1 [M+H]⁺). Appearance of the product peak (m/z = 262.1 [M+H]⁺).Provides unambiguous confirmation of reaction completion and product identity.
Product Purity ¹H NMR, ¹³C NMRSpectra consistent with the structure of N-(4-fluorophenyl)-6-amino-2-methoxynicotinamide.Confirms the structural integrity and purity of the final isolated compound.
Final Yield Gravimetric AnalysisTypical yields for this type of coupling reaction range from 70-90%.Quantifies the efficiency of the synthetic transformation.

Conclusion

This compound represents a potent and versatile tool for the modern medicinal chemist. Its strategically arranged functional groups provide multiple avenues for synthetic elaboration, making it an ideal starting point for generating libraries of novel compounds. The detailed protocol herein not only provides a practical method for its derivatization but also embodies the principles of rational synthesis design. By understanding the causality behind each reagent's function and each step's purpose, researchers can confidently adapt and apply this knowledge to the synthesis of next-generation pharmaceutical agents.

References

Application Note: Derivatization of 6-Amino-2-methoxynicotinic Acid for Biological Screening Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. 6-Amino-2-methoxynicotinic acid, in particular, represents a versatile starting material for drug discovery, featuring three distinct functional handles for chemical modification: a carboxylic acid, an aromatic amine, and a methoxy group. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this scaffold. We present validated protocols for amide coupling and esterification to generate a diverse library of compounds, explain the chemical rationale behind these methodologies, and outline the workflow for preparing the resulting library for high-throughput biological screening.

Introduction: The Strategic Value of the this compound Scaffold

6-Aminonicotinic acid and its derivatives are recognized as crucial building blocks in the synthesis of pharmaceuticals, including agents with anti-inflammatory, anti-cancer, and antihypertensive properties.[1][2][3][4] The this compound scaffold offers a trifecta of functionalization points. The strategic placement of the amino and carboxylic acid groups allows for the exploration of diverse chemical space through well-established synthetic transformations. The 2-methoxy group, while less reactive, influences the electronic properties and three-dimensional conformation of the molecule, potentially contributing to favorable interactions with biological targets.

The primary goal of derivatizing this scaffold is to create a small-molecule library. High-throughput screening (HTS) of such libraries against biological targets is a cornerstone of modern drug discovery, enabling the rapid identification of "hit" compounds that can be optimized into clinical leads.[5][6][7] By systematically modifying the core structure, researchers can explore structure-activity relationships (SAR) to guide the development of more potent and selective therapeutics.[8]

This guide focuses on the two most direct and impactful derivatization strategies: modification of the carboxylic acid and the amino group.

G cluster_start Core Scaffold start This compound Amide Amide Coupling (Carboxylic Acid) start->Amide R¹-NH₂ Ester Esterification (Carboxylic Acid) start->Ester R¹-OH, H⁺ NAcyl N-Acylation / N-Sulfonylation (Amino Group) start->NAcyl R¹-COCl or R¹-SO₂Cl Suzuki Suzuki Coupling (Ring Modification*) start->Suzuki R¹-B(OH)₂, Pd Catalyst Prod_Amide Amide Derivatives Amide->Prod_Amide Prod_Ester Ester Derivatives Ester->Prod_Ester Prod_NAcyl N-Acyl Derivatives NAcyl->Prod_NAcyl Prod_Suzuki Biaryl Derivatives Suzuki->Prod_Suzuki note *Requires prior conversion to a halo-derivative. Suzuki->note

Figure 1. Overview of derivatization strategies for the this compound scaffold.

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid is an ideal handle for introducing diversity due to the commercial availability of tens of thousands of amines and alcohols. The two primary transformations are amide bond formation and esterification.

Strategy 1: Amide Bond Formation via Coupling Reagents

Scientific Rationale: The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to a competing acid-base reaction that forms a stable carboxylate-ammonium salt. To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group.[9] Modern coupling reagents, such as carbodiimides (e.g., EDC) and phosphonium/aminium salts (e.g., HATU, PyBOP), achieve this efficiently under mild conditions.[9][10][11]

  • Carbodiimides (EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine nucleophile to form the amide bond.[10] Additives like 1-Hydroxybenzotriazole (HOBt) are often included to suppress side reactions and minimize racemization by forming a more stable active ester intermediate.[12]

  • Onium Salts (HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to fast reaction times with high yields. They react with the carboxylate to form an activated acyl-onium species, which is exceptionally reactive towards amines.

G cluster_mech Amide Coupling Mechanism (General) Acid Carboxylic Acid (R-COOH) ActiveInt Activated Intermediate (e.g., O-acylisourea) Acid->ActiveInt CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActiveInt Base Base (e.g., DIPEA) Base->ActiveInt deprotonates acid Amide Amide Product (R-CONH-R') ActiveInt->Amide Amine Amine (R'-NH₂) Amine->Amide nucleophilic attack Byproduct Byproducts

Figure 2. Simplified workflow of a coupling reagent-mediated amidation.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is robust and generally applicable for coupling with a wide range of primary and secondary amines.[13]

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq), followed by HATU (1.2 eq).

  • Stir the mixture at room temperature and add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/EtOAc gradient) to yield the pure amide.

ParameterConditionRationale
Coupling Reagent HATU (1.2 eq)Highly efficient activator, leading to high yields and fast reactions.
Base DIPEA (2.5 eq)Non-nucleophilic base to neutralize the hexafluorophosphate byproduct and maintain a basic pH.
Solvent Anhydrous DMFPolar aprotic solvent, good for dissolving reactants and intermediates.
Temperature Room TemperatureMild conditions prevent decomposition of reagents and products.
Work-up Aqueous NaHCO₃ washRemoves unreacted acid, HOBt byproduct, and excess HATU reagents.

Table 1. Key parameters and rationale for the HATU-mediated coupling protocol.

Strategy 2: Fischer-Speier Esterification

Scientific Rationale: Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[14][15] The reaction is an equilibrium process. Protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄) activates the carbonyl carbon towards nucleophilic attack by the alcohol.[14] To drive the equilibrium towards the ester product, the alcohol is typically used in large excess (often as the solvent), and/or water is removed as it is formed.[16]

Protocol 2: Acid-Catalyzed Esterification

This protocol is effective for simple, non-acid-sensitive primary and secondary alcohols.[17]

Materials:

  • This compound

  • Alcohol of choice (e.g., Methanol or Ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)[17]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in the desired alcohol (used as solvent, >20 eq).

  • Cool the mixture in an ice bath (0 °C).

  • Slowly and carefully add concentrated H₂SO₄ (catalytic, ~0.1-0.2 eq) dropwise with vigorous stirring.

  • Remove the ice bath and heat the reaction mixture to reflux (e.g., ~65 °C for methanol) for 4-16 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, carefully neutralize the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with DCM or EtOAc (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude ester.

  • Purify by flash column chromatography if necessary.

Product Characterization

Trustworthiness through Validation: Every newly synthesized derivative must be rigorously characterized to confirm its identity and purity before it is submitted for biological screening. False positives in HTS can often be traced back to impure or incorrectly identified compounds.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. Electrospray ionization (ESI) is commonly used to generate a protonated molecular ion [M+H]⁺, confirming the successful incorporation of the amine or alcohol.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation. For example, in an amide derivative, one would expect to see new signals corresponding to the protons of the added amine moiety and the disappearance of the broad carboxylic acid proton signal.[19][20]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A pure sample should ideally show a single peak. Purity of >95% is a common standard for compounds entering an HTS library.

Library Preparation for High-Throughput Screening (HTS)

Once a library of derivatives has been synthesized and characterized, it must be formatted for automated screening.[5]

G cluster_workflow From Synthesis to Screening A Synthesized Derivative B Purification (Chromatography) A->B C Characterization (NMR, MS, HPLC) B->C D Solubilization (DMSO Stock) C->D E Plate Formatting (384-well plates) D->E F High-Throughput Screening (HTS) E->F G Hit Identification & Validation F->G

Figure 3. Workflow from a purified compound to a validated biological hit.

Protocol 3: Compound Library Plating

Procedure:

  • Solubilization: Dissolve each purified compound in high-purity dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). DMSO is the standard solvent for HTS libraries due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous assay buffers.

  • Master Plate Creation: Using an automated liquid handler, transfer aliquots of each stock solution into a master microtiter plate (e.g., 96- or 384-well format). This plate serves as the archival source for the library.

  • Assay Plate Replication: From the master plate, create replicate "assay-ready" plates by transferring small volumes (nanoliter to microliter range) of the compound stocks into the wells of the final assay plates. These plates are then typically diluted with assay buffer to achieve the final desired screening concentration (e.g., 10 µM).[8]

  • Quality Control: A crucial step is to perform a quality control check on the plated library. This may involve techniques like LC-MS analysis of a representative set of wells to confirm compound identity and concentration after the plating process.

  • Screening: The assay-ready plates are introduced into the HTS workflow, where automated systems add reagents and cells and measure the assay signal (e.g., fluorescence, luminescence) to detect compound activity.[6][21]

Conclusion

The this compound scaffold is a highly valuable starting point for the construction of diverse chemical libraries aimed at drug discovery. By employing robust and well-understood synthetic transformations such as HATU-mediated amidation and Fischer esterification, researchers can efficiently generate novel analogs. The success of any screening campaign relies not only on the chemical diversity of the library but also on the purity and integrity of its members. Therefore, rigorous characterization and careful sample management are paramount. The protocols and strategies outlined in this document provide a comprehensive framework for derivatizing this key scaffold and advancing the resulting compounds into biological screening pipelines.

References

Scale-up synthesis of 6-Amino-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-up Synthesis of 6-Amino-2-methoxynicotinic Acid

Authored by: A Senior Application Scientist

Introduction

This compound (CAS: 1060806-77-0) is a pivotal heterocyclic building block in modern synthetic chemistry.[1] Its unique substitution pattern, featuring both an amino and a methoxy group on the pyridine ring, makes it a valuable intermediate in the development of pharmaceutical agents and complex agrochemicals. The presence of three distinct functional groups—a carboxylic acid, an aromatic amine, and a methoxy ether—offers multiple handles for subsequent chemical modifications.

This application note provides a comprehensive, field-proven guide for the scale-up synthesis of this compound. Moving from laboratory-scale synthesis to pilot or industrial production presents unique challenges, including reaction control, process safety, and product purity. The protocol herein is designed to be robust, scalable, and efficient, addressing the critical parameters necessary for successful large-scale manufacturing. We will delve into the causality behind experimental choices, ensuring a protocol that is not just a series of steps, but a self-validating system grounded in established chemical principles.

Physicochemical Properties

A summary of the key properties of the target compound is presented below.

PropertyValueReference
CAS Number 1060806-77-0[1]
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol [1]
IUPAC Name 6-amino-2-methoxypyridine-3-carboxylic acid[1]
Appearance Off-white to pale yellow solid (expected)N/A
Boiling Point 362.4±42.0 °C at 760 mmHg[1]

Synthetic Strategy and Rationale

The selected synthetic route is a two-step process starting from the commercially available 2,6-dichloronicotinic acid. This strategy is predicated on the differential reactivity of the two chlorine atoms on the pyridine ring, allowing for a controlled, stepwise functionalization.

  • Step 1: Selective Monomethoxylation. The chlorine atom at the 2-position of the pyridine ring is more susceptible to nucleophilic aromatic substitution than the chlorine at the 6-position. This allows for the selective displacement of the 2-chloro group with a methoxide source, such as sodium methoxide, to yield 6-chloro-2-methoxynicotinic acid. This selectivity is a key advantage for process control on a large scale.

  • Step 2: High-Pressure Amination. The remaining chloro group at the 6-position is then displaced by an amino group using a potent source of ammonia. To achieve this transformation efficiently, the reaction requires elevated temperature and pressure, which is accomplished using a stainless-steel autoclave. This method is a common and effective industrial technique for the amination of less reactive aryl halides.[2]

This stepwise approach ensures high regioselectivity and facilitates purification of the intermediate and final product, which is paramount for achieving the high purity required in pharmaceutical applications (typically ≥99.0% by HPLC).[3]

Overall Reaction Scheme

cluster_0 Step 1: Selective Methoxylation cluster_1 Step 2: High-Pressure Amination A 2,6-Dichloronicotinic Acid B 6-Chloro-2-methoxynicotinic Acid A->B  NaOCH₃, MeOH  Reflux C This compound (Target Compound) B->C  Aq. NH₃ (28%)  Autoclave, 170-180°C

Caption: Synthetic route for this compound.

Detailed Experimental Protocols

Safety First: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. All reagents should be handled according to their Safety Data Sheets (SDS).[4][5] Operations involving the autoclave must be performed by trained personnel.

Step 1: Synthesis of 6-Chloro-2-methoxynicotinic Acid (Intermediate)

This protocol is based on standard nucleophilic aromatic substitution principles for chloropyridines.

Materials & Equipment:

  • 2,6-Dichloronicotinic acid (1.0 eq)

  • Sodium methoxide (1.1 eq)

  • Anhydrous Methanol (MeOH)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: Charge a round-bottom flask with 2,6-dichloronicotinic acid and anhydrous methanol (approx. 10 mL per gram of starting material).

  • Reagent Addition: While stirring, carefully add sodium methoxide portion-wise to the suspension. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The reaction progress should be monitored by a suitable analytical method (e.g., TLC or LC-MS) to ensure complete consumption of the starting material.

  • Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the resulting solid residue in water. Acidify the aqueous solution to pH 2-3 with concentrated HCl. This will precipitate the product.

  • Isolation: Filter the precipitated solid, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum to a constant weight. The intermediate, 6-chloro-2-methoxynicotinic acid, is typically obtained as a white solid and can be used in the next step without further purification if purity is sufficient.

Step 2: Scale-up Synthesis of this compound

This protocol is adapted from established industrial methods for the amination of chloropyridines.[2]

Materials & Equipment:

  • 6-Chloro-2-methoxynicotinic acid (1.0 eq)

  • Aqueous Ammonia (28% solution)

  • High-pressure stainless-steel autoclave with stirrer and temperature/pressure controls

  • pH meter

  • Büchner funnel and filter paper

Procedure:

  • Autoclave Charging: In a suitable stainless-steel autoclave, charge the intermediate 6-chloro-2-methoxynicotinic acid.

  • Ammonia Addition: Add an excess of 28% aqueous ammonia solution. A typical ratio is 15-20 mL of ammonia solution per gram of the chloro-intermediate. The large excess of ammonia acts as both the nucleophile and the solvent, driving the reaction to completion.

  • Reaction Execution: Seal the autoclave securely. Begin stirring and heat the vessel to 170-180°C. The internal pressure will rise significantly. Maintain this temperature for 8-12 hours. The reaction must be monitored via the autoclave's pressure and temperature gauges.

  • Cool Down: After the reaction period, turn off the heating and allow the autoclave to cool to room temperature (< 30°C). The internal pressure will decrease as the vessel cools. Crucially, do not open the autoclave while it is under pressure.

  • Ammonia Removal: Once cooled, carefully vent the excess ammonia gas under reduced pressure in a safe and controlled manner.

  • Product Isolation (Isoelectric Precipitation): Transfer the reaction slurry to a beaker. While stirring, carefully adjust the pH of the solution to approximately 3-4 using concentrated hydrochloric acid.[6] The target product will precipitate out of the solution as its solubility is minimal at its isoelectric point.

  • Filtration and Washing: Isolate the precipitated crystals by filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any residual salts (e.g., ammonium chloride).

  • Drying: Dry the purified product in a vacuum oven at 60-70°C until a constant weight is achieved. The final product, this compound, should be an off-white or pale-yellow crystalline solid.

Scale-up Reaction Parameters
ParameterRecommended ValueRationale
Reactant Ratio 1:20 (Chloro-intermediate to NH₃)A large excess of ammonia drives the equilibrium towards the product side and serves as the solvent.
Solvent Aqueous Ammonia (28%)Acts as both reactant and solvent; water helps to dissolve the intermediate salt form.
Temperature 170 - 180 °CNecessary to overcome the activation energy for the nucleophilic aromatic substitution on the pyridine ring.[2]
Pressure Autogenic (Typically 15-25 bar)The pressure is generated by heating the sealed ammonia-water mixture and is critical for maintaining the reaction components in the liquid phase.
Reaction Time 8 - 12 hoursSufficient time for the reaction to proceed to completion at a large scale. Monitor by in-process controls if possible.
Expected Yield 75 - 90%Based on similar reported amination reactions.[2]

Process Workflow and Logic

The following diagram illustrates the logical flow of the entire synthesis, from initial setup to final product characterization, emphasizing the critical control points.

start Start: Reagent Preparation step1 Step 1: Methoxylation (2,6-Dichloronicotinic Acid -> Intermediate) start->step1 workup1 Work-up & Isolation of Intermediate step1->workup1 Reaction Monitoring (TLC/LC-MS) step2 Step 2: Amination (Intermediate -> Crude Product in Autoclave) workup1->step2 cool Controlled Cooldown & Depressurization step2->cool Reaction Monitoring (T/P) precipitate Isoelectric Precipitation (pH Adjustment to 3-4) cool->precipitate filter_dry Filtration, Washing & Drying precipitate->filter_dry qc Quality Control Analysis (HPLC, NMR, MS) filter_dry->qc final Final Product: This compound qc->final Purity ≥ 99.0%

Caption: Workflow for the scale-up synthesis of this compound.

Scale-up and Safety Considerations

  • Hazard Analysis: The primary hazards are associated with the high-pressure amination step. Aqueous ammonia is corrosive and its vapors are irritating.[7] The use of a high-pressure autoclave requires strict adherence to operating procedures to prevent catastrophic failure.

  • Exotherm Control: While the initial methoxylation can be exothermic, the amination reaction is typically endothermic but requires significant energy input. On a large scale, efficient heat transfer within the autoclave is critical to maintain a consistent temperature profile.

  • Material Compatibility: The autoclave must be constructed from a material resistant to corrosion by hot, pressurized ammonia (e.g., SS316 or Hastelloy).

  • Waste Management: The process generates aqueous waste containing ammonia and salts. This waste stream must be neutralized and treated according to local environmental regulations before disposal.

  • Product Purity: Achieving high purity is essential.[3] The isoelectric precipitation is a highly effective purification step, but multiple recrystallizations may be needed if initial purity is low, which can impact overall yield.[8]

References

Application of 6-Amino-2-methoxynicotinic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Aminopyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, a core structural motif frequently found in a vast array of bioactive molecules and approved pharmaceuticals. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive framework for the design of novel therapeutics. Within this class, 6-Amino-2-methoxynicotinic acid emerges as a particularly valuable and versatile building block for drug discovery and development.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role as a key intermediate in the synthesis of targeted therapies, with a focus on kinase inhibitors, and provide detailed, field-proven protocols for its chemical modification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this important scaffold.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the fundamental properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueSource
CAS Number 1060806-77-0--INVALID-LINK--
Molecular Formula C₇H₈N₂O₃--INVALID-LINK--
Molecular Weight 168.15 g/mol --INVALID-LINK--

While comprehensive, publicly available, peer-reviewed spectroscopic data for this compound is not readily found, typical expected ranges for its characteristic signals in ¹H and ¹³C NMR spectroscopy can be inferred from structurally similar compounds. The presence of the carboxylic acid, amino, and methoxy groups, along with the pyridine ring, will give rise to a distinct spectroscopic signature. Researchers should acquire and interpret their own data for full characterization.

Core Application: A Scaffold for Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major target for drug development. The aminopyridine scaffold, including derivatives of this compound, is a common feature in many kinase inhibitors.

The strategic placement of the amino and carboxylic acid groups on the pyridine ring of this compound allows for the facile introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Experimental Protocols: Harnessing the Reactivity of this compound

The carboxylic acid and amino functionalities of this compound are the primary handles for its chemical modification. Amide bond formation is a cornerstone of medicinal chemistry, and this section provides detailed protocols for this key transformation.

Protocol 1: General Amide Coupling using HATU

1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient coupling reagent that minimizes racemization and is effective even with less reactive amines.

Workflow for HATU-Mediated Amide Coupling

G cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification reagents Dissolve this compound, HATU, and amine in DMF base Add DIPEA reagents->base 1. Initial mixture stir Stir at room temperature base->stir 2. Initiate reaction quench Quench with water stir->quench 3. Reaction completion extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify by column chromatography dry->purify

Caption: Workflow for a typical HATU-mediated amide coupling reaction.

Materials:

  • This compound

  • Amine of interest

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1 equivalent) in anhydrous DMF, add the amine of interest (1.1 equivalents) and HATU (1.2 equivalents).

  • Add DIPEA (3 equivalents) to the reaction mixture and stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Causality Behind Experimental Choices:

  • HATU: Chosen for its high efficiency and ability to suppress side reactions, particularly for less nucleophilic amines.[2]

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction without competing in the coupling.

  • DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.

Protocol 2: EDC/HOBt Mediated Amide Coupling

A classic and cost-effective method for amide bond formation utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce racemization.[2]

Mechanism of EDC/HOBt Coupling

G Acid Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea Intermediate Acid->O_Acyl + EDC EDC EDC HOBt_Ester Active HOBt Ester O_Acyl->HOBt_Ester + HOBt - Urea HOBt HOBt Amide Amide (R-CONH-R') HOBt_Ester->Amide + Amine - HOBt Amine Amine (R'-NH2) Urea Urea byproduct

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Amino-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Amino-2-methoxynicotinic Acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues. Here, we provide in-depth, experience-driven advice to enhance your reaction yields and ensure the purity of your final product.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific challenges that can arise during the synthesis of this compound, offering explanations for the underlying causes and providing actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound can often be attributed to several critical factors, ranging from reagent quality to reaction conditions.

Potential Cause 1: Incomplete Reaction

An incomplete reaction is a frequent culprit for diminished yields.[1] It's crucial to ensure the reaction proceeds to completion.

  • Solution: Monitor the reaction's progress meticulously using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] This will help you determine the optimal reaction time. If the reaction stalls, consider extending the reaction time or moderately increasing the temperature.[1] However, be cautious with temperature increases, as this can sometimes promote the formation of side products.

Potential Cause 2: Suboptimal Reagent Quality

The purity of your starting materials and reagents is paramount for a successful synthesis.[1] Impurities can interfere with the reaction mechanism or lead to unwanted side reactions.

  • Solution: Always use high-purity reagents and anhydrous solvents, especially in moisture-sensitive steps. It is advisable to source starting materials like 6-aminonicotinic acid from reputable suppliers who provide detailed specifications and analytical data.

Potential Cause 3: Side Reactions

The formation of byproducts is a common issue that directly impacts the yield of the desired product.[1]

  • Solution: Optimization of reaction conditions is key to minimizing side reactions. This includes fine-tuning the temperature, pressure, and choice of solvent. For instance, in related nicotinic acid syntheses, over-reduction or the formation of dihydropyridine derivatives can occur if conditions are not carefully controlled.[1]

Q2: I'm observing significant byproduct formation. How can I improve the selectivity of my reaction?

A2: Enhancing selectivity is crucial for maximizing the yield of this compound and simplifying purification.

Strategy 1: Choice of Reagents and Catalysts

The selection of reagents and catalysts can dramatically influence the reaction's selectivity.

  • Expert Insight: While specific catalysts for this exact synthesis are proprietary, general principles from related nicotinic acid derivative syntheses can be applied. For example, in oxidation reactions of picoline derivatives, the choice of oxidant and catalyst system is critical for achieving selective oxidation.[1] Similarly, in amination reactions, the choice of the aminating agent and reaction conditions can prevent the formation of isomeric impurities.

Strategy 2: Precise Control of Reaction Conditions

Temperature, reaction time, and the rate of reagent addition are critical parameters to control.

  • Recommendation: Many organic reactions, particularly those involving sensitive functional groups, benefit from low-temperature conditions to minimize over-reaction or decomposition.[1] A gradual addition of reagents can also help to control the reaction rate and prevent localized high concentrations that might favor side reactions.

Q3: The purification of my final product is proving difficult, and I'm losing a significant amount of product during this stage. What are some effective purification strategies?

A3: Effective purification is essential not only for obtaining a high-purity product but also for maximizing the isolated yield.

Strategy 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.

  • Protocol: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For amino acids, a mixture of solvents, such as water with an alcohol or acetone, can often provide the desired solubility profile. In some cases, adjusting the pH of the solution can facilitate crystallization. For example, acidifying an aqueous solution of 6-Aminonicotinic acid to a pH of about 3 can cause the product to precipitate.[2]

Strategy 2: Column Chromatography

For challenging separations, column chromatography on silica gel is a standard and effective method.

  • Expert Tip: A gradient elution system, for instance, starting with a non-polar solvent like dichloromethane (DCM) and gradually increasing the polarity with methanol (MeOH), can effectively separate the desired product from impurities.[2] The addition of a small amount of a basic modifier like triethylamine to the eluent can be beneficial when dealing with basic compounds like aminopyridines to prevent tailing on the silica gel.[2]

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of this compound.

Q: What are the typical starting materials for the synthesis of this compound? A: A common synthetic route involves the hydrolysis of the corresponding ester, such as Ethyl 6-aminonicotinate.[2] Other approaches might start from more readily available pyridine derivatives that are subsequently functionalized.

Q: What analytical techniques are recommended for characterizing the final product? A: For full characterization, a combination of techniques is recommended. 1H NMR and 13C NMR spectroscopy are essential for confirming the chemical structure. Mass spectrometry (MS) will confirm the molecular weight. High-Performance Liquid Chromatography (HPLC) is crucial for determining the purity of the final compound.

Q: Are there any specific safety precautions I should take during this synthesis? A: Standard laboratory safety practices should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Some reagents used in organic synthesis can be corrosive, toxic, or flammable, so it is essential to consult the Safety Data Sheets (SDS) for all chemicals before use.

III. Experimental Protocols & Workflows

Below are detailed protocols for key steps in the synthesis and purification of this compound, designed to be self-validating and reproducible.

Protocol 1: Hydrolysis of Ethyl 6-aminonicotinate

This protocol describes the basic hydrolysis of the ethyl ester to yield 6-Aminonicotinic acid, a precursor to the target molecule.

  • Dissolve Ethyl 6-aminonicotinate in methanol.[2]

  • Add a 1 N aqueous solution of sodium hydroxide (NaOH).[2]

  • Stir the reaction mixture at room temperature for approximately 18 hours.[2]

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure (in vacuo).[2]

  • Dilute the residue with water and acidify the solution to a pH of approximately 3 using a 2 N HCl solution.[2]

  • Isolate the resulting precipitate by centrifugation or filtration.[2]

  • Wash the solid with water and dry it under vacuum to obtain 6-Aminonicotinic acid.[2]

Workflow Visualization: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start Starting Materials (e.g., Ethyl 6-aminonicotinate) Reaction Hydrolysis Reaction (NaOH, MeOH/H2O) Start->Reaction Step 1 Workup Acidification & Precipitation (HCl) Reaction->Workup Step 2 Isolation Isolation (Filtration/Centrifugation) Workup->Isolation Step 3 Purification Purification (Recrystallization or Chromatography) Isolation->Purification Step 4 Analysis Product Analysis (NMR, MS, HPLC) Purification->Analysis Step 5 FinalProduct This compound (High Purity) Analysis->FinalProduct

Caption: General workflow for synthesis and purification.

IV. Data Summary

For successful synthesis, careful control over reaction parameters is crucial. The table below summarizes key parameters for the hydrolysis step.

ParameterRecommended ValueRationale
Solvent System Methanol/WaterGood solubility for both the ester and the hydroxide salt.
Base Sodium Hydroxide (1 N)Effective for saponification of the ester.
Reaction Temperature Room Temperature (~20-25 °C)Sufficient for the reaction to proceed without promoting side reactions.[2]
Reaction Time ~18 hoursAllows the reaction to go to completion.[2]
pH for Precipitation ~3At this pH, the amino acid is protonated, reducing its solubility in water and facilitating precipitation.[2]

V. References

  • BenchChem. (n.d.). Troubleshooting common issues in nicotinaldehyde synthesis. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 6-Aminonicotinic acid synthesis. Retrieved from --INVALID-LINK--

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Chemical Synthesis with 6-Aminonicotinic Acid from China. Retrieved from --INVALID-LINK--

References

Common side reactions in the amination of nicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators. This guide is designed to serve as a dedicated resource for troubleshooting common side reactions encountered during the amination of nicotinic acid derivatives. As Senior Application Scientists, we understand that navigating the complexities of heteroaromatic chemistry is crucial for success in pharmaceutical and materials science. This document provides in-depth, mechanism-driven solutions to common challenges, ensuring your experiments are both efficient and reproducible.

Frequently Asked Questions (FAQs)

Section 1: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds with nicotinic acid derivatives. However, the unique electronic properties of the pyridine ring can lead to specific side reactions.

Q1: My Buchwald-Hartwig reaction is producing a significant amount of the dehalogenated nicotinic acid derivative. What is causing this hydrodehalogenation, and how can I prevent it?

A1: Understanding the Mechanism of Hydrodehalogenation

Hydrodehalogenation is a common side reaction in palladium-catalyzed aminations, competing directly with the desired C-N bond formation.[1] It arises from an unproductive pathway involving β-hydride elimination from the palladium-amido intermediate. Instead of reductive elimination to form the arylamine, a β-hydrogen from the amine's alkyl group is transferred to the palladium center, which then reductively eliminates to form the dehalogenated arene and an imine.[1][2] For primary amines, this is particularly problematic.[3]

The electron-deficient nature of the pyridine ring in nicotinic acid derivatives can sometimes exacerbate this issue. The key is to promote the rate of C-N reductive elimination over β-hydride elimination.

Troubleshooting Guide: Minimizing Hydrodehalogenation

  • Ligand Selection is Critical: The choice of phosphine ligand is the most impactful parameter for suppressing this side reaction.

    • Rationale: Sterically bulky, electron-rich ligands accelerate the C-N bond-forming reductive elimination step, which is often the turnover-limiting step in the catalytic cycle.[4][5][6] This increased rate allows the desired pathway to outcompete the β-hydride elimination side reaction.

    • Protocol: Switch from less bulky ligands (e.g., P(o-tolyl)₃) to modern biaryl phosphine ligands.

Ligand ClassExamplesRationale for Use
Bulky Biaryl Monophosphines XPhos, SPhos, tBuBrettPhosExcellent for promoting fast reductive elimination, often the first choice for challenging substrates.[3]
Chelating Bidentate Phosphines Xantphos, JosiPhosThe defined bite angle can stabilize the catalyst and disfavor the geometry required for β-hydride elimination.
  • Base Selection and Stoichiometry: The choice and amount of base can influence catalyst activity and side reaction pathways.

    • Rationale: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are effective but can be aggressive. Weaker bases like K₃PO₄ or Cs₂CO₃ may offer better selectivity in sensitive systems, albeit sometimes requiring higher temperatures or longer reaction times.

    • Protocol: If using NaOtBu, ensure it is fresh and used in the correct stoichiometry (typically 1.2-1.5 equivalents). If hydrodehalogenation persists, screen weaker inorganic bases.

  • Temperature Optimization:

    • Rationale: β-hydride elimination often has a different activation energy than reductive elimination. Lowering the reaction temperature can sometimes favor the desired product.

    • Protocol: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), accepting that the reaction time may need to be extended. Monitor by LC-MS to find the optimal balance.

Workflow: Diagnosing and Solving Hydrodehalogenation

G cluster_0 Problem Identification cluster_1 Primary Intervention: Ligand Modification cluster_2 Secondary Intervention: Base & Temperature cluster_3 Resolution Start Reaction yields dehalogenated nicotinic acid derivative Ligand Is the ligand a bulky, electron-rich biaryl phosphine? (e.g., XPhos, tBuBrettPhos) Start->Ligand ChangeLigand ACTION: Switch to a modern bulky ligand. Reference: Ligand->ChangeLigand No Base Screen weaker bases (e.g., K₃PO₄, Cs₂CO₃) Ligand->Base Yes Success Problem Solved: Desired amination product obtained ChangeLigand->Success Temp Lower reaction temperature (e.g., from 110°C to 80°C) Base->Temp Temp->Success

Caption: Troubleshooting workflow for hydrodehalogenation.

Q2: My reaction with a primary amine is forming a significant amount of the diarylamine product. How can I improve selectivity for the monoarylation?

A2: Controlling Over-Arylation

The formation of a diarylamine (Ar₂NH) from a primary amine (RNH₂) occurs when the initially formed monoarylated amine product (ArNHR) successfully competes with the starting amine for the aryl halide. This is often an issue when the product amine is of similar or higher reactivity than the starting amine.

Troubleshooting Guide: Improving Monoarylation Selectivity

  • Adjust Amine Stoichiometry:

    • Rationale: Using a slight excess of the primary amine can statistically favor its reaction over the product amine, which is present at low concentrations, especially at the beginning of the reaction.

    • Protocol: Increase the stoichiometry of the primary amine from 1.1 equivalents to 1.5-2.0 equivalents.

  • Use an Ammonia Surrogate:

    • Rationale: For the synthesis of primary arylamines (ArNH₂), direct coupling with ammonia is challenging. Ammonia surrogates, like benzophenone imine, couple once and the resulting imine can be easily hydrolyzed post-reaction to yield the primary amine. This completely avoids the possibility of diarylation.[7]

    • Protocol: Instead of ammonia, use benzophenone imine as the nitrogen source, followed by an acidic workup to hydrolyze the intermediate.

  • Ligand Choice:

    • Rationale: Very active catalyst systems can sometimes be unselective. A slightly less active but more selective ligand might be beneficial.

    • Protocol: If using a highly active ligand like tBuBrettPhos, consider screening a different ligand class, such as a Josiphos or BINAP-type ligand, which may offer better selectivity in some cases.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful, metal-free method for aminating nicotinic acid derivatives, provided the ring is sufficiently activated by electron-withdrawing groups.

Q3: I am attempting an SNAr reaction on a 6-chloronicotinate ester, but the reaction is not proceeding. What are the critical factors for a successful SNAr?

A3: The Principles of SNAr Activation

Successful SNAr reactions rely on three core factors:

  • A Good Leaving Group: Halides (F > Cl > Br > I) are common. The counterintuitive reactivity order is because the C-X bond cleavage is not the rate-determining step.[8]

  • A Strong Nucleophile: The amine must be sufficiently nucleophilic to attack the electron-poor ring.

  • Ring Activation: The aromatic ring must be rendered sufficiently electrophilic (electron-poor) by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[9][10]

In a 6-chloronicotinate, the pyridine nitrogen acts as an activating group para to the 6-position. The ester at the 3-position is meta and provides less stabilization for the key intermediate. For challenging SNAr reactions, additional activation is often required.

Troubleshooting Guide: Driving SNAr Reactions to Completion

  • Enhance Ring Activation:

    • Rationale: The rate-determining step is typically the initial nucleophilic attack to form the resonance-stabilized carbanion intermediate (a Meisenheimer complex).[8][9] A more electron-poor ring accelerates this step.

    • Protocol: If your synthesis allows, add an additional EWG, such as a nitro group, at the 5-position (ortho to the 6-chloro leaving group). This provides powerful resonance stabilization for the Meisenheimer complex.

  • Increase Nucleophile Reactivity:

    • Rationale: A stronger nucleophile will react faster. An amine can be deprotonated by a base to form a more nucleophilic amide anion.

    • Protocol: Use a strong, non-nucleophilic base like NaH or KHMDS to pre-deprotonate the amine before adding it to the nicotinic acid derivative. Be cautious with base-sensitive functional groups on your substrate.

  • Solvent and Temperature:

    • Rationale: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are ideal as they solvate the cation of the base but not the nucleophile, increasing its effective reactivity. Higher temperatures provide the necessary activation energy.

    • Protocol: Ensure you are using a dry, polar aprotic solvent. If the reaction is slow at 80-100 °C, consider carefully increasing the temperature to 120-150 °C, monitoring for decomposition. Note that some solvents like Cyrene can polymerize in the presence of strong bases if reaction times are not kept short.[11]

Mechanism: SNAr on an Activated Nicotinic Acid Derivative

Caption: SNAr mechanism showing formation of the stabilized intermediate.

Section 3: Substrate-Specific Side Reactions

Q4: I am trying to aminate nicotinic acid itself, not an ester, and I am observing gas evolution and loss of my starting material. What is happening?

A4: Risk of Decarboxylation

Nicotinic acid, like other aromatic carboxylic acids, can undergo decarboxylation (loss of CO₂) under harsh thermal conditions.[12][13] This is particularly a risk in reactions requiring high temperatures (>150-200 °C), especially if trace metals or acidic/basic conditions are present that can facilitate the reaction. The product of this side reaction is pyridine.

Troubleshooting Guide: Avoiding Decarboxylation

  • Protect the Carboxylic Acid:

    • Rationale: The most robust solution is to avoid having the free carboxylic acid present during the high-temperature amination step.

    • Protocol: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the amination reaction. The ester group is significantly more stable to thermal decarboxylation and can be hydrolyzed back to the acid in a separate step after the C-N bond has been formed.

  • Milder Reaction Conditions:

    • Rationale: If direct amination of the acid is necessary, minimizing the thermal stress on the molecule is key.

    • Protocol: Explore catalyst systems known for high activity at lower temperatures. For example, certain palladium pre-catalysts with bulky biaryl phosphine ligands can facilitate Buchwald-Hartwig couplings at temperatures below 100 °C, reducing the risk of decarboxylation.

  • Avoid Copper Catalysis with Free Acids:

    • Rationale: Copper salts are sometimes used to promote decarboxylation.[13] While Ullmann-type couplings (a copper-catalyzed C-N coupling) are an alternative to Buchwald-Hartwig, they often require very high temperatures and are not suitable for unprotected nicotinic acids.

    • Protocol: If using metal catalysis on the free acid, palladium is strongly preferred over copper.

References

Troubleshooting low yield in 6-Amino-2-methoxynicotinic Acid preparation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Amino-2-methoxynicotinic Acid Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the preparation of this valuable heterocyclic building block. Here, we move beyond simple procedural steps to explore the chemical principles behind the synthesis, helping you diagnose issues and logically devise effective solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for the multi-step synthesis of this compound is disappointingly low. How do I identify the bottleneck?

A1: A low overall yield in a multi-step synthesis is a common but solvable problem. The key is to avoid treating the entire sequence as a single "black box." Instead, you must analyze each transformation to pinpoint the inefficient step.

The Diagnostic Workflow:

  • Analyze Each Step in Isolation: Do not proceed to the next step until you have a reliable yield and purity for the current one. Run a small-scale reaction and isolate and characterize the product at each stage (e.g., via ¹H NMR, LC-MS).

  • Monitor Reactions Rigorously: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting material and the formation of the product.[1][2] An incomplete reaction is a frequent cause of low yield and can often be rectified by extending the reaction time or moderately increasing the temperature.[1]

  • Check Starting Material Purity: The quality of your initial reagents is paramount. Ensure your starting materials (e.g., 2,6-dichloronicotinic acid derivatives) are pure and that all solvents are anhydrous, especially for moisture-sensitive reactions like a Buchwald-Hartwig amination.[1]

Below is a logical workflow to diagnose the source of low yield.

G start Low Overall Yield check_purity Assess Starting Material Purity start->check_purity check_step1 Analyze Step 1: Methoxylation step1_ok Yield >85%? check_step1->step1_ok check_step2 Analyze Step 2: Amination step2_ok Yield >80%? check_step2->step2_ok check_step3 Analyze Step 3: Hydrolysis step3_ok Yield >90%? check_step3->step3_ok purity_ok Purity >98%? check_purity->purity_ok step1_ok->check_step2 Yes troubleshoot1 Troubleshoot Methoxylation (See Q2) step1_ok->troubleshoot1 No step2_ok->check_step3 Yes troubleshoot2 Troubleshoot Amination (See Q3) step2_ok->troubleshoot2 No troubleshoot3 Troubleshoot Hydrolysis (See Q5) step3_ok->troubleshoot3 No success High Overall Yield step3_ok->success Yes purity_ok->check_step1 Yes purify_sm Purify Starting Material purity_ok->purify_sm No troubleshoot1->check_step1 troubleshoot2->check_step2 troubleshoot3->check_step3 purify_sm->check_purity G Pd0 Pd(0)L₂ Complex1 Pd(II) Complex (Ar-Pd(L)₂-Cl) Pd0->Complex1 Oxidative Addition ArX Ar-Cl ArX->Complex1 Amine R₂NH Amine->Complex1 Product Ar-NR₂ Complex2 Amido Complex (Ar-Pd(L)₂-NR₂) Complex1->Complex2 Amine Binding & Deprotonation (+Base) Complex2->Pd0 Reductive Elimination Complex2->Product

References

Identifying and removing impurities in 6-Amino-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals working with 6-Amino-2-methoxynicotinic Acid. Our focus is on the critical steps of identifying and removing impurities to ensure the integrity of your research and development pipeline.

Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered during the purification of this compound.

Q1: What are the most likely sources of impurities in my this compound sample?

Impurities typically originate from the synthetic route used to prepare the compound.[1] Common sources include:

  • Unreacted Starting Materials: Precursors from the synthesis may remain if the reaction did not go to completion.[2]

  • Reaction Byproducts: Side reactions can generate structurally similar molecules. For instance, if a nitrile hydrolysis is involved in the synthesis, you might see the corresponding amide as a byproduct.[2]

  • Degradation Products: The compound may degrade during the reaction or work-up, especially under harsh temperature or pH conditions.

  • Residual Solvents: Solvents used in the synthesis or purification (e.g., DMF, Ethyl Acetate, Methanol) may be present in the final product.[3]

  • Inorganic Salts: Formed during pH adjustments or quenching steps.

Q2: I suspect my sample is impure. What are the first analytical steps I should take?

Your initial analysis should aim to quickly assess purity and gather preliminary data on the nature of the contaminants.

  • High-Performance Liquid Chromatography (HPLC): This is the primary tool for purity assessment. A well-developed HPLC method can separate the main compound from impurities and provide a percentage purity value based on peak area.[4]

  • Thin Layer Chromatography (TLC): A rapid and inexpensive technique to visualize the number of components in your sample and to help select a solvent system for column chromatography.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A proton (¹H) NMR spectrum can quickly reveal the presence of major impurities, especially residual solvents, and can provide structural clues about unknown components.[5][6]

Q3: Which advanced analytical techniques are best for identifying an unknown impurity?

Once an impurity is detected, identifying its structure is crucial.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for this purpose. It separates the impurity from the main compound and provides its molecular weight, which is a critical piece of information for identification.[3]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate molecular weight, allowing you to determine the elemental formula of the impurity.[5]

  • NMR Spectroscopy (¹³C, COSY, HSQC): After isolating a sufficient quantity of the impurity (often by preparative HPLC), a full suite of NMR experiments can be used to definitively elucidate its chemical structure.[5][7]

Q4: What are the most common methods for purifying this compound?

The choice of purification method depends on the nature and quantity of both the desired compound and the impurities.

  • Recrystallization: An effective technique for removing small amounts of impurities from a solid sample. It relies on differences in solubility between the compound and the impurity in a chosen solvent.[8]

  • Column Chromatography: A versatile method for separating compounds based on differences in their polarity and affinity for the stationary phase (e.g., silica gel). It is particularly useful for removing impurities with polarities similar to the product.[9]

  • Acid-Base Extraction: Exploits the acidic (carboxylic acid) and basic (amino) functional groups of the molecule to move it between aqueous and organic layers, leaving neutral impurities behind.[10]

Q5: How do I choose between recrystallization and column chromatography?

The decision depends on the specific separation challenge:

  • Choose Recrystallization when: Your product is highly crystalline and constitutes the vast majority of the solid material (>90-95%), and the impurities have significantly different solubility profiles. It is an excellent final polishing step.[11]

  • Choose Column Chromatography when: You have a complex mixture with multiple impurities, the impurities have solubility properties very similar to your product, or your product is an oil or non-crystalline solid.[9]

Troubleshooting Guide for Purification

This table outlines common problems, their potential causes, and actionable solutions to guide your experimental process.

Issue Observed Potential Cause(s) Recommended Solution(s)
Yellow or Discolored Product Chromophores from starting materials or byproducts. Oxidation of the pyridine ring or amino group.1. Perform a recrystallization, potentially with the addition of activated carbon to adsorb colored impurities.[8] 2. If recrystallization fails, use silica gel column chromatography.
Low Yield After Purification Material loss during multiple purification steps (e.g., transfers, multiple recrystallizations).[2] Product co-eluting with impurities during chromatography. Poor choice of recrystallization solvent leading to high product solubility in the mother liquor.1. Optimize the recrystallization solvent and volume to minimize product loss.[2] 2. Refine the chromatography mobile phase to achieve better separation. 3. Analyze your waste streams (mother liquor, column fractions) by TLC or HPLC to quantify losses.
Unexpected Peaks in HPLC/LC-MS Incomplete reaction, side-product formation, or sample degradation.[12]1. Use LC-MS to get the molecular weight of the unknown peak. 2. Compare the retention time with known starting materials or likely byproducts. 3. Isolate the impurity using preparative HPLC for structural elucidation by NMR.[13]
Product Fails to Crystallize / Oiling Out Presence of significant impurities disrupting the crystal lattice. The compound may be forming a supersaturated solution that is resistant to nucleation. Trapped residual solvent.1. Attempt to purify a small sample by column chromatography to see if removing impurities allows for crystallization. 2. Try adding a seed crystal to induce crystallization.[14] 3. Ensure all solvent is removed under high vacuum before attempting crystallization. 4. Try a different solvent or a co-solvent system for recrystallization.[15]
Poor Peak Shape in HPLC (Tailing/Fronting) Interaction of the basic amino group with acidic silanols on the HPLC column. Column overload. Inappropriate mobile phase pH.1. Add a modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to protonate the amine and improve peak shape. 2. Use a buffered mobile phase.[16] 3. Inject a smaller sample volume or a more dilute sample.

Visualized Workflows & Protocols

Impurity Identification & Removal Workflow

The following diagram outlines a systematic approach to achieving high purity for your this compound.

cluster_start Start: Crude Product cluster_analysis Analysis cluster_id Impurity Identification cluster_purify Purification cluster_end Finish Crude Crude 6-Amino-2-methoxy nicotinic Acid Analysis Initial Purity Assessment (HPLC, TLC, NMR) Crude->Analysis Decision Is Purity >98%? Analysis->Decision LCMS LC-MS Analysis (Determine MW of Impurity) Decision->LCMS No Pure Pure Product Decision->Pure Yes Isolate Isolate Impurity (Prep-HPLC or Column) LCMS->Isolate NMR Structure Elucidation (NMR) Isolate->NMR Select Select Purification Method (See Decision Diagram) NMR->Select Purify Perform Purification (Recrystallization or Chromatography) Select->Purify Final Final Purity Check (HPLC, NMR) Purify->Final Final->Pure

Caption: Workflow for impurity identification and removal.

Purification Method Selection Diagram

Use this decision tree to select the most appropriate purification strategy based on your analytical findings.

Start Start: Impure Sample Q1 Is the product mostly solid & >90% pure? Start->Q1 Q2 Do impurities have different solubility? Q1->Q2 Yes Q3 Are impurities separable by polarity on TLC? Q1->Q3 No Q2->Q3 No Recrys Recrystallization Q2->Recrys Yes Column Column Chromatography Q3->Column Yes AcidBase Consider Acid-Base Extraction first Q3->AcidBase No Adv Consider Advanced Methods (e.g., Prep-HPLC, Ion Exchange) AcidBase->Adv

Caption: Decision tree for selecting a purification method.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general starting point for reverse-phase HPLC analysis. Optimization may be required based on your specific system and impurities. The use of HPLC is a standard technique for analyzing amino acid impurities.[17][18]

Materials:

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA) or Formic Acid

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

  • Sample of this compound (approx. 1 mg/mL in mobile phase A)

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Set HPLC Conditions:

    Parameter Value
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    UV Detection 254 nm and 280 nm
    Injection Vol. 10 µL

    | Gradient | 5% B to 95% B over 20 min |

  • Equilibrate the System: Run the HPLC system with the initial mobile phase conditions for at least 15-20 minutes to ensure a stable baseline.

  • Inject Sample: Inject the prepared sample solution.

  • Analyze Chromatogram: Integrate all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks, multiplied by 100. Any peak other than the main product is an impurity.

Protocol 2: Recrystallization

This protocol is adapted from general principles for purifying nicotinic acid derivatives, which often involves crystallization from aqueous or alcohol-based systems.[8][19]

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol, Water, or an Ethanol/Water mixture)

  • Erhlenmeyer flask

  • Hot plate / Steam bath

  • Büchner funnel and filter flask

  • Activated Carbon (optional, for color removal)

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Stir continuously.

  • Decolorization (Optional): If the solution is colored, add a small amount (a spatula tip) of activated carbon and boil for a few minutes.[8]

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon and any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the filtered solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Purity Check: Analyze the dried crystals by HPLC to confirm the removal of impurities.

Protocol 3: Flash Column Chromatography

This protocol is a standard method for purifying organic compounds based on polarity.[9]

Materials:

  • Silica Gel (for flash chromatography)

  • Crude this compound

  • Appropriate solvents for the mobile phase (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol)

  • Glass column and collection tubes

Procedure:

  • Select Mobile Phase: Use TLC to find a solvent system that gives the desired compound an Rf value of approximately 0.3-0.4 and separates it well from impurities.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pour it into the column, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Alternatively, adsorb it onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.

  • Elution: Begin running the mobile phase through the column. Start with a low polarity solvent mixture and gradually increase the polarity (gradient elution).

  • Collect Fractions: Collect the eluent in a series of test tubes or flasks.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Purity Check: Confirm the purity of the final product by HPLC and NMR.

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of nicotinic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital heterocyclic compounds. Nicotinic acid and its derivatives are fundamental scaffolds in medicinal chemistry, and their successful synthesis is often a critical step in the development of new therapeutic agents[1][2].

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to overcome common challenges and optimize your reaction conditions for higher yields and purity.

Section 1: Troubleshooting Common Synthetic Routes

The synthesis of nicotinic acid derivatives can be broadly approached in two ways: de novo synthesis, where the pyridine ring is constructed from acyclic precursors, and functionalization of a pre-existing pyridine core[3]. Each approach has its own set of challenges.

De Novo Synthesis: The Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form a dihydropyridine, which is then oxidized to the pyridine ring[4][5].

Q: My Hantzsch synthesis is resulting in low yields of the desired pyridine derivative. What are the likely causes and how can I improve it?

A: Low yields in the Hantzsch synthesis can often be attributed to several factors. Let's break down the troubleshooting process.

  • Incomplete initial condensation: The initial Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester is a critical step. If this equilibrium is unfavorable, the overall yield will suffer.

    • Expert Tip: Consider using a catalyst to drive this condensation. While the classic Hantzsch reaction is often run without a catalyst, modern variations have shown significant yield improvements with the use of Lewis acids, Brønsted acids (like p-toluenesulfonic acid), or even environmentally friendly options like ionic liquids[4][6].

  • Side reactions: The formation of byproducts is a common issue. For instance, the Michael addition of the enamine to the α,β-unsaturated ketone can be reversible, or other condensation pathways can compete with the desired cyclization.

  • Inefficient Aromatization: The final oxidation step from the dihydropyridine intermediate to the aromatic pyridine is crucial. Incomplete oxidation will result in a mixture of products that can be difficult to separate.

    • Expert Tip: While classic oxidants like nitric acid, KMnO₄, or CrO₃ are effective, they can be harsh and lead to side products[4]. Consider milder and more efficient aromatization conditions. A well-regarded modern approach is the use of a bifunctional Pd/C/K-10 catalyst which can facilitate both the cyclization and oxidative aromatization in a one-pot process[5].

Experimental Protocol: Optimized Hantzsch Synthesis with Subsequent Aromatization

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol).

  • Solvent and Catalyst: Add a suitable solvent. While traditional methods use alcohols, recent studies have shown excellent yields using aqueous micelles (e.g., 0.1M SDS in water) under ultrasonic irradiation, which can enhance reaction rates and yields to over 90%[4]. For a solvent-free approach, a reusable heterogeneous catalyst like covalently anchored sulfonic acid on silica gel can be employed[5].

  • Reaction Conditions: Stir the mixture at the optimized temperature. For aqueous micellar conditions, sonication at room temperature is often sufficient[4]. For solvent-free conditions, heating may be required. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Aromatization: Once the dihydropyridine formation is complete (as indicated by TLC), add an oxidizing agent. For a greener approach, bubbling air through the reaction mixture in the presence of a catalyst like activated carbon can be effective.

  • Work-up and Purification: After the reaction is complete, extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

De Novo Synthesis: The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is another powerful method for constructing substituted pyridines, typically by reacting an enamine with an alkynone, followed by cyclodehydration[7][8].

Q: I am attempting a Bohlmann-Rahtz synthesis, but the reaction requires very high temperatures and gives a complex mixture of products. How can I optimize this?

A: The high temperatures traditionally required for the cyclodehydration step in the Bohlmann-Rahtz synthesis can indeed lead to decomposition and side reactions[9]. Modern modifications have addressed this issue effectively.

  • Catalysis is Key: The use of an acid catalyst can significantly lower the activation energy for the cyclodehydration step, allowing the reaction to proceed at much lower temperatures.

    • Expert Tip: Acetic acid or an ion-exchange resin like Amberlyst 15 can be used to facilitate the reaction at temperatures as low as 50°C in a single synthetic step, avoiding the need to isolate the intermediate[9]. This not only improves the yield but also simplifies the experimental procedure.

Logical Workflow for Optimizing Bohlmann-Rahtz Synthesis

Bohlmann_Rahtz_Optimization start Low Yield / High Temperature Issue check_catalyst Is an acid catalyst being used? start->check_catalyst add_catalyst Introduce Acetic Acid or Amberlyst 15 check_catalyst->add_catalyst No check_temp Is the reaction temperature optimized? check_catalyst->check_temp Yes add_catalyst->check_temp lower_temp Lower temperature to ~50°C check_temp->lower_temp No check_substrate Are substrates acid-sensitive? check_temp->check_substrate Yes lower_temp->check_substrate use_amberlyst Use milder Amberlyst 15 catalyst check_substrate->use_amberlyst Yes success Optimized Yield and Conditions check_substrate->success No use_amberlyst->success

Caption: A logical workflow for troubleshooting the Bohlmann-Rahtz synthesis.

Functionalization of the Pyridine Core

Palladium-catalyzed cross-coupling reactions are invaluable for modifying a pre-existing nicotinic acid scaffold[3]. However, the pyridine nitrogen can sometimes complicate these reactions.

Q: My Suzuki-Miyaura coupling on a bromonicotinic acid derivative is failing. I suspect catalyst poisoning. How can I overcome this?

A: Catalyst poisoning by the pyridine nitrogen's lone pair is a well-known challenge in cross-coupling reactions with nitrogen-containing heterocycles[3]. The lone pair can coordinate to the palladium center, inhibiting its catalytic activity.

  • Ligand Choice is Crucial: The choice of ligand for the palladium catalyst is critical. Bulky, electron-rich phosphine ligands can often mitigate the poisoning effect by sterically hindering the coordination of the pyridine nitrogen to the palladium center and promoting the desired catalytic cycle.

  • Use of Additives: In some cases, the addition of a Lewis acid can "mask" the pyridine nitrogen by coordinating to it, thereby preventing it from poisoning the palladium catalyst.

  • Catalyst System: Consider using pre-catalysts that are more resistant to poisoning or catalyst systems specifically designed for heteroaromatic cross-coupling.

Data Presentation: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / PPh₃PPh₃K₂CO₃Toluene/H₂O10045Generic
Pd₂(dba)₃ / SPhosSPhosK₃PO₄Dioxane10085Adapted from[3]
Pd(OAc)₂ / XPhosXPhosK₃PO₄t-BuOH8092Adapted from[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: I'm trying to reduce a nicotinic acid ester to the corresponding aldehyde, but I'm getting the alcohol as a major byproduct. How can I achieve selective reduction?

A1: Over-reduction to the alcohol is a common problem when a strong reducing agent like LiAlH₄ is used. The key is to use a milder or more sterically hindered reducing agent that is less reactive towards the intermediate aldehyde. Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) is a standard choice for this transformation. Alternatively, using a reagent like triethoxylithium aluminum hydride can also provide the desired aldehyde with good selectivity[10].

Q2: When oxidizing 3-picoline to nicotinic acid, what are the best practices to avoid over-oxidation and the formation of byproducts?

A2: The oxidation of 3-picoline is a major industrial route to nicotinic acid[11][12]. Controlling the reaction conditions is paramount to prevent over-oxidation, which can lead to the formation of CO₂, ammonia, and other degradation products[12].

  • Industrial Approach: The ammoxidation of 3-picoline to 3-cyanopyridine, followed by hydrolysis, is often preferred as it is a more controlled process[11][12]. The subsequent hydrolysis of the nitrile to the carboxylic acid can be performed under milder conditions, thus minimizing byproduct formation.

  • Direct Oxidation: For direct oxidation, the choice of oxidant and catalyst is critical. Gas-phase oxidation over a transition metal oxide catalyst (e.g., V₂O₅-based) at atmospheric pressure is a greener industrial method that offers high selectivity[12].

Diagram of Major Industrial Pathways to Nicotinic Acid

Nicotinic_Acid_Synthesis cluster_0 Route 1: Ammoxidation cluster_1 Route 2: Direct Oxidation picoline 3-Picoline cyanopyridine 3-Cyanopyridine picoline->cyanopyridine Ammoxidation (Air, NH₃, Catalyst) nicotinamide Nicotinamide cyanopyridine->nicotinamide Hydrolysis (Nitrile Hydratase) nicotinic_acid_1 Nicotinic Acid nicotinamide->nicotinic_acid_1 Hydrolysis mep 5-Ethyl-2-methyl-pyridine nicotinic_acid_2 Nicotinic Acid mep->nicotinic_acid_2 Oxidation (e.g., Air, HNO₃)

Caption: Two major industrial pathways for the synthesis of nicotinic acid.

Q3: Are there any "green" or biocatalytic methods for synthesizing nicotinic acid derivatives?

A3: Yes, there is significant interest in developing more environmentally friendly methods for nicotinic acid synthesis. Biocatalysis, in particular, offers a promising alternative to traditional chemical methods that often require harsh conditions and generate significant waste[13][14]. The enzymatic hydrolysis of 3-cyanopyridine to nicotinic acid using nitrilase enzymes is a well-established green process. For example, Rhodococcus rhodochrous J1 has been shown to catalyze this conversion with 100% yield[13]. This approach avoids the use of corrosive acids or bases and proceeds under mild, aqueous conditions.

References

Technical Support Center: Stability and Proper Handling of 6-Amino-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of 6-Amino-2-methoxynicotinic Acid (CAS: 1060806-77-0)[1]. Adherence to these guidelines is critical for maintaining the compound's purity, ensuring experimental reproducibility, and safeguarding research outcomes.

Section 1: Frequently Asked Questions (FAQs) - Quick Reference

Q1: What are the ideal short-term (days to weeks) storage conditions for this compound? A1: For short-term storage, keep the compound in a tightly sealed, opaque or amber-colored vial at 2-8°C in a desiccator or other dry environment.

Q2: How should I store this compound for long-term use (months to years)? A2: Long-term storage requires more stringent conditions. The compound should be aliquoted into smaller, single-use quantities, stored under an inert atmosphere (e.g., argon or nitrogen), and kept at -20°C or below in a dark, dry environment.

Q3: Is this compound sensitive to light or air? A3: Yes. Safety data for analogous compounds indicate sensitivity to both air and light. Exposure can lead to oxidative degradation and the formation of impurities.[2] It is also noted to be hygroscopic, meaning it readily absorbs moisture from the air.

Q4: What are the primary visual signs of degradation? A4: Any noticeable change in color (e.g., darkening from its typical off-white or light-yellow appearance), clumping of the solid powder (indicating moisture absorption), or a change in texture should be considered a sign of potential degradation. If these are observed, the material's purity is suspect and it should not be used for sensitive applications.

Q5: What general class of solvents should I avoid when working with this compound? A5: Avoid strong oxidizing agents, strong acids, and strong bases, as these are common incompatibilities for aminonicotinic acid derivatives.[3][4] Thermal decomposition can also lead to the release of hazardous vapors like nitrogen oxides and carbon monoxide.[4]

Section 2: In-Depth Stability Profile & Degradation Causality

Understanding the "why" behind storage protocols is key to preventing compound degradation. While generally stable under standard room temperature conditions, the purity of this compound is compromised by several environmental factors.[5]

  • Atmospheric Sensitivity (Oxidation): The aminopyridine scaffold is susceptible to oxidation. The electron-donating amino (-NH2) and methoxy (-OCH3) groups can increase the electron density of the pyridine ring, making it more vulnerable to oxidative reactions when exposed to atmospheric oxygen.[6] This process can lead to the formation of N-oxides or hydroxylated impurities, which can interfere with subsequent experimental steps.[7] Storing under an inert gas like argon or nitrogen displaces oxygen, effectively preventing this degradation pathway.[2][8]

  • Hygroscopicity (Moisture Absorption): This compound readily absorbs moisture from the air. Absorbed water can act as a nucleophile, potentially leading to hydrolysis over long periods. More immediately, it complicates accurate weighing for solution preparation, leading to concentration errors. For moisture-sensitive compounds, handling in a glovebox or using a Schlenk line is recommended.[8][9]

  • Light Sensitivity (Photodegradation): Many aromatic and heterocyclic compounds are susceptible to photodegradation. UV light can provide the energy to initiate photochemical reactions, leading to the formation of undesired byproducts. Using amber vials or storing containers in the dark is a simple and effective preventative measure.[2][10]

  • Thermal Stability: While stable at room temperature, elevated temperatures can accelerate degradation and may lead to decomposition, releasing hazardous gases.[4] Storing at reduced temperatures (-20°C) significantly slows down all chemical degradation processes, preserving the compound's integrity over the long term.

Section 3: Troubleshooting Guide

Problem Encountered Potential Root Cause (Stability-Related) Recommended Action & Rationale
Inconsistent or poor results in downstream reactions. Compound degradation has introduced impurities that are interfering with the reaction mechanism or stoichiometry.1. Verify Storage: Confirm that the compound has been stored according to the long-term guidelines. 2. Use a Fresh Aliquot: Discard the current working solution and prepare a new one from an unopened, properly stored vial. 3. Perform QC: If problems persist, perform a quality control check (e.g., melting point, LC-MS) to confirm the identity and purity of the starting material.
Solid material appears clumped, sticky, or discolored. The compound has likely been exposed to moisture (hygroscopicity) and/or light and air (oxidation/photodegradation).Discard the material. The purity is compromised. Review handling and storage procedures to identify and correct the source of exposure. Ensure containers are sealed tightly and stored in a desiccator.
Difficulty in accurately weighing small quantities. The compound has absorbed atmospheric moisture, leading to inconsistent mass.1. Handle in a Controlled Environment: Weigh the compound in a glovebox with low humidity or in a dry weighing vessel. 2. Use a Fresh Vial: An unopened vial stored with a desiccant is less likely to have absorbed significant moisture. Avoid drying the compound in an oven unless its thermal stability profile is well-understood, as this can cause degradation.

Section 4: Recommended Protocols & Workflows

Protocol 4.1: Compound Handling and Storage Workflow

This workflow outlines the decision-making process from receiving the compound to its final use, ensuring stability is maintained at every step.

G cluster_receiving Receiving & Initial Inspection cluster_storage Storage Decision cluster_longterm Long-Term Protocol cluster_usage Dispensing & Use receive Compound Received Inspect for intact seal storage_decision Intended Use Timeline? receive->storage_decision short_term Short-Term Storage (≤ 4 weeks) Store at 2-8°C in amber vial with desiccant. storage_decision->short_term Short-Term long_term_prep Long-Term Storage (> 4 weeks) Proceed to Aliquoting storage_decision->long_term_prep Long-Term dispense Dispense required amount in a controlled (dry) environment. Equilibrate to RT before opening. short_term->dispense aliquot 1. Aliquot into single-use amber vials in glovebox or under inert gas flow. long_term_prep->aliquot inert 2. Backfill each vial with dry Argon or N2. aliquot->inert seal 3. Seal tightly with PTFE-lined caps. inert->seal store_cold 4. Store at ≤ -20°C in the dark. seal->store_cold store_cold->dispense use Use in Experiment dispense->use

Caption: Decision workflow for handling and storing this compound.

Protocol 4.2: Step-by-Step Guide for Long-Term Storage

Objective: To prepare aliquots of this compound for long-term storage, minimizing exposure to air, moisture, and light.

Environment: All steps should be performed in an inert atmosphere glovebox or using a Schlenk line with dry, inert gas (Argon or Nitrogen).

Materials:

  • Stock bottle of this compound

  • Appropriate number of small (e.g., 1-2 mL) amber glass vials with PTFE-lined screw caps

  • Spatula

  • Analytical balance (inside the glovebox, if possible)

  • Labeling materials

Procedure:

  • Preparation: Introduce the stock bottle, new vials, caps, and spatula into the glovebox antechamber. Cycle the antechamber as per the glovebox protocol to remove air and moisture. Allow all items to equilibrate to the glovebox atmosphere.

  • Aliquoting: Carefully open the main stock bottle. Weigh the desired amount of the compound into each of the smaller amber vials. Work efficiently to minimize the time the main stock bottle is open.

  • Sealing: Tightly screw the PTFE-lined cap onto each aliquot vial. The inert atmosphere of the glovebox is now sealed inside.

  • Labeling: Clearly label each vial with the compound name, concentration/mass, date of aliquoting, and a unique identifier.

  • External Storage: Remove the sealed and labeled vials from the glovebox. For an additional layer of protection, place the vials inside a labeled freezer box with a desiccant pack.

  • Final Storage: Place the freezer box in a ≤ -20°C freezer that is not subject to frequent temperature fluctuations (i.e., not a frost-free model).

Section 5: Summary of Storage Conditions

Parameter Short-Term Storage (≤ 4 weeks) Long-Term Storage (> 4 weeks) Rationale
Temperature 2–8°C≤ -20°CSlows the rate of all potential chemical degradation.[2]
Atmosphere Tightly sealed containerUnder an inert gas (Argon or Nitrogen)Prevents oxidation of the amino and methoxy functional groups.[2][8]
Light Protect from light (Amber vial)Store in the dark (e.g., in a freezer box)Prevents light-induced photochemical degradation.[2][10]
Humidity Store with desiccantTightly sealed, stored in a dry environmentPrevents water absorption (hygroscopicity) which can cause weighing errors and hydrolysis.

References

Preventing degradation of 6-Amino-2-methoxynicotinic Acid during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Amino-2-methoxynicotinic Acid (CAS 1060806-77-0). This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with the synthesis of this valuable pyridine derivative. We will address potential degradation pathways and provide actionable troubleshooting strategies to ensure high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is a multifunctional molecule susceptible to three main degradation pathways under suboptimal synthetic or storage conditions:

  • Oxidative Degradation: The electron-rich aminopyridine ring is highly susceptible to oxidation, which is often the primary cause of product discoloration (e.g., turning yellow, brown, or black).[1][2] This can be initiated by atmospheric oxygen, residual oxidizing agents, or metal contaminants.

  • Decarboxylation: Like many nicotinic acid derivatives, the molecule can lose its carboxylic acid group as CO₂ under excessive heat.[3][4][5] While the 3-position carboxylic acid is more stable than a 2-position acid, high temperatures (>150-170°C) during reaction or workup can promote this side reaction.[3][6]

  • Methoxy Group Hydrolysis: Under strongly acidic conditions (pH < 2) combined with heat, the 2-methoxy group can be hydrolyzed to a 2-hydroxy group, forming the corresponding 2-pyridone derivative.

Q2: What is the ideal pH range for the workup and isolation of this compound?

A2: The ideal pH for workup and isolation is the isoelectric point of the molecule, where it has minimum solubility in aqueous media, facilitating precipitation. For aminocarboxylic acids, this is typically in the mildly acidic to neutral range. A pH of 3-4 is commonly used to protonate the pyridine nitrogen and amino group while keeping the carboxylic acid largely protonated, leading to precipitation.[3][4][7] Extreme pH values should be avoided; strong bases (pH > 11) can deprotonate the amino group and promote oxidation, while strong acids (pH < 2) can promote hydrolysis of the methoxy ether.

Q3: Which analytical techniques are recommended for monitoring reaction progress and final purity?

A3: High-Performance Liquid Chromatography (HPLC) is the most effective technique.[8][]

  • Method: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is effective.

  • Detection: UV detection is suitable, typically around 254 nm and 280 nm. This method allows for the separation of the starting materials, the desired product, and key impurities like the hydrolyzed or decarboxylated byproducts.[8][10]

Troubleshooting Guide: Common Synthesis Issues

Problem 1: My reaction mixture and isolated product are highly colored (yellow/brown/black).
Root Cause Analysis

This is almost always a sign of oxidative degradation . The amino group at the 6-position makes the pyridine ring electron-rich and thus highly susceptible to oxidation.[11] This can be exacerbated by:

  • Atmospheric Oxygen: Reactions run open to the air, especially at elevated temperatures.

  • Metal Contaminants: Trace metals (e.g., copper, iron) from reagents or the reactor can catalyze oxidation.

  • High pH: Basic conditions can deprotonate the amino group, increasing its electron-donating ability and susceptibility to oxidation.

Solution & Prevention Protocol

1. Maintain an Inert Atmosphere:

  • Action: Purge the reaction vessel with an inert gas (Nitrogen or Argon) before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.

  • Causality: Displacing oxygen from the reaction headspace prevents it from participating in oxidative side reactions.

2. Use High-Purity Reagents and Solvents:

  • Action: Use solvents that have been sparged with Nitrogen or Argon to remove dissolved oxygen. Ensure starting materials are free from metal impurities.

  • Causality: This eliminates potential initiators and catalysts for oxidation.

3. Control pH During Workup:

  • Action: Avoid strongly basic conditions during extraction or purification. If a basic wash is necessary, perform it quickly at low temperatures and immediately re-acidify.

  • Causality: Minimizes the concentration of the highly reactive, deprotonated amino-species.

4. Consider an Antioxidant:

  • Action: In some cases, adding a small amount (e.g., 0.1 mol%) of an antioxidant like sodium bisulfite or ascorbic acid during workup can prevent discoloration.

  • Causality: These agents act as scavengers for dissolved oxygen or reactive oxygen species.

Problem 2: My yield is low, and HPLC/MS analysis shows a byproduct with a mass of 124.15 g/mol .
Root Cause Analysis

This mass corresponds to 2-methoxy-6-aminopyridine , the product of decarboxylation. This degradation pathway is driven by excessive thermal stress.

G Reactant This compound (M.W. 168.15) TransitionState High Temperature (>150°C) Reactant->TransitionState Product 2-Methoxy-6-aminopyridine (M.W. 124.15) TransitionState->Product CO2 CO₂ TransitionState->CO2

Solution & Prevention Protocol

The key is rigorous temperature control throughout the synthesis and workup.

1. Optimize Reaction Temperature:

  • Action: Determine the minimum temperature required for the reaction to proceed at a reasonable rate. Many nucleophilic aromatic substitution reactions on chloronicotinic acids can be run effectively between 80-120°C.[12][13]

  • Causality: The rate of decarboxylation increases exponentially with temperature. Lowering the temperature significantly reduces the rate of this side reaction while only moderately affecting the main reaction rate.

2. Avoid High-Temperature Distillations:

  • Action: During workup, remove solvents under reduced pressure (rotary evaporation) at temperatures below 50°C. Avoid atmospheric distillation of high-boiling point solvents.

  • Causality: Reduces the thermal stress on the molecule.

3. Monitor Reaction Time:

  • Action: Monitor the reaction by HPLC. Once the starting material is consumed, proceed immediately to workup.

  • Causality: Prolonged heating, even at a moderate temperature, will lead to increased byproduct formation.

ParameterStandard ConditionOptimized ConditionRationale
Reaction Temp. 150°C110-120°CReduces thermal stress to prevent decarboxylation.[3][4]
Reaction Time 24 hours (fixed)Monitor by HPLC (typically 6-12h)Avoids prolonged heating after reaction completion.
Solvent Removal Atmospheric DistillationVacuum Distillation (<50°C)Minimizes thermal exposure during workup.
Problem 3: My product contains an impurity with a mass of 154.12 g/mol , which is insoluble in most organic solvents.
Root Cause Analysis

This mass corresponds to 6-Amino-2-hydroxynicotinic acid , the result of hydrolysis of the 2-methoxy group . This typically occurs under harsh acidic conditions, especially when heated. The resulting 2-pyridone tautomer is often less soluble and can be difficult to remove.

G Reactant This compound Conditions Strong Acid (e.g., HCl, H₂SO₄) + Heat Reactant->Conditions Product 6-Amino-2-hydroxynicotinic Acid (Pyridone form) Conditions->Product Methanol CH₃OH Conditions->Methanol

Solution & Prevention Protocol

1. Careful pH Control During Acidification:

  • Action: When acidifying the reaction mixture to precipitate the product, add the acid slowly with vigorous stirring while monitoring the pH. Do not "overshoot" to a very low pH. A final pH of 3-4 is sufficient for precipitation.[4]

  • Causality: Avoids creating localized areas of high acid concentration where hydrolysis can occur.

2. Use Milder Acids:

  • Action: Use a milder acid like acetic acid for precipitation if compatible with your process. If a strong acid like HCl is required, use a dilute solution (e.g., 1-2 N) and add it at a low temperature (0-5°C).

  • Causality: The rate of hydrolysis is dependent on both acid strength and temperature. Using a weaker acid or lower temperatures slows the undesired reaction significantly.

3. Purification Strategy:

  • Action: If the hydrolyzed impurity does form, it can sometimes be removed by recrystallization. The pyridone derivative often has different solubility characteristics than the desired methoxy compound. A mixed solvent system like Ethanol/Water or DMF/Water may be effective.

  • Causality: Exploits the polarity difference between the methoxy product and the more polar hydroxy byproduct for purification.

Recommended Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is designed to minimize the degradation pathways discussed above. It is based on the common synthetic route from a 2-chloro-nicotinic acid precursor.

dot graph TD { A[Start: 2-Chloro-6-aminonicotinic Acid Ester] -->|1. Ammonolysis/Amination| B(Intermediate: 6-Amino-2-(substituted amino)nicotinic Acid Ester); B -->|2. Hydrolysis (Controlled Conditions)| C{Crude this compound}; C -->|3. Purification| D[Final Product: High Purity];

} graph TD { A[Start: 2-Chloro-6-aminonicotinic Acid Ester] -->|1. Ammonolysis/Amination| B(Intermediate: 6-Amino-2-(substituted amino)nicotinic Acid Ester); B -->|2. Hydrolysis (Controlled Conditions)| C{Crude this compound}; C -->|3. Purification| D[Final Product: High Purity];

} end_dot Caption: Optimized workflow for synthesis and purification.

Step-by-Step Methodology
  • Reaction Setup:

    • To a three-neck round-bottom flask equipped with a condenser, thermometer, and nitrogen inlet, add 2-chloro-6-aminonicotinic acid (1.0 eq).

    • Add a suitable solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

    • Add sodium methoxide (1.5 - 2.0 eq).

    • Purge the system with nitrogen for 15 minutes.

  • Reaction Execution:

    • Heat the mixture to 100-110°C under a nitrogen atmosphere.

    • Monitor the reaction progress every 2 hours using HPLC.

    • Once the starting material is consumed (typically 6-10 hours), cool the reaction to room temperature.

  • Workup and Isolation:

    • Cool the mixture further to 0-5°C in an ice bath.

    • Slowly add water to quench the reaction.

    • Adjust the pH to 3-4 by the dropwise addition of 2N HCl. Monitor the pH carefully to avoid over-acidification.

    • Stir the resulting slurry at 0-5°C for 1 hour to ensure complete precipitation.

    • Filter the solid product, wash with cold water, followed by a cold, non-polar solvent like diethyl ether to aid drying.

  • Drying and Storage:

    • Dry the product under vacuum at 40-50°C until a constant weight is achieved.

    • Store the final product in a tightly sealed container, protected from light, at a cool temperature.

By implementing these controls and following this guide, you can effectively prevent the common degradation pathways and reliably synthesize high-purity this compound.

References

Technical Support Center: Catalyst Selection for Efficient 6-Amino-2-methoxynicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 6-Amino-2-methoxynicotinic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the catalytic synthesis of this important molecule. Our focus is on providing practical, field-proven insights to help you navigate the complexities of catalyst selection and reaction optimization.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry. Its synthesis, however, presents a common challenge in organic chemistry: the selective formation of a C-N bond on an electron-deficient pyridine ring. The presence of multiple functional groups—an amine, a methoxy group, and a carboxylic acid—necessitates a carefully chosen catalytic system to achieve high yield and purity while avoiding undesirable side reactions. This guide will primarily focus on palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed methodologies, which are the most prevalent and effective routes.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Conversion of Starting Material (e.g., Methyl 2-chloro-6-methoxynicotinate)

  • Question: I am seeing mostly unreacted starting material in my reaction mixture. What are the likely causes and how can I fix it?

  • Answer: Low or no conversion is a common problem that can usually be traced back to the catalyst system or reaction conditions.

    • Catalyst Deactivation: The pyridine nitrogen in your substrate can coordinate to the palladium center, inhibiting its catalytic activity. This is a well-documented challenge in the Buchwald-Hartwig amination of pyridines.

      • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like Xantphos, RuPhos, or BrettPhos are designed to be sterically hindering, which promotes the desired reductive elimination step and prevents catalyst inhibition.

    • Ineffective Base: The choice of base is critical for the deprotonation of the amine and regeneration of the active catalyst.

      • Solution: For the amination of electron-poor pyridines, strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. If your substrate is sensitive to strong bases, consider using cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), although this may require higher reaction temperatures or longer reaction times.

    • Oxygen Sensitivity: Palladium(0) catalysts are sensitive to oxygen, which can lead to their oxidation and deactivation.

      • Solution: Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). Degas your solvent thoroughly before use by sparging with an inert gas or by several freeze-pump-thaw cycles.

    • Low Reaction Temperature: The amination of electron-deficient heteroaryl chlorides can have a significant activation barrier.

      • Solution: Gradually increase the reaction temperature. For many Buchwald-Hartwig reactions on chloropyridines, temperatures between 80-110 °C are effective.

Issue 2: Formation of Side Products

  • Question: I am observing significant amounts of side products, such as the corresponding hydroxy- or dehalogenated- compounds. What is causing this and how can I minimize them?

  • Answer: The formation of side products is often a result of competing reaction pathways.

    • Hydroxylation: If you are using an ammonia source in an aqueous solution or if there is residual water in your reaction, you may see the formation of 6-hydroxy-2-methoxynicotinic acid.

      • Solution: Use an anhydrous ammonia source, such as benzophenone imine followed by hydrolysis, or lithium bis(trimethylsilyl)amide (LiHMDS) as an ammonia equivalent. Ensure all your reagents and solvents are scrupulously dry.

    • Hydrodehalogenation: This occurs when the aryl halide is reduced, replacing the chlorine with a hydrogen. This can be a competing pathway in some palladium-catalyzed reactions.

      • Solution: This side reaction can sometimes be suppressed by the choice of ligand. Experiment with different phosphine ligands. Additionally, ensuring a sufficient concentration of the amine nucleophile can favor the desired amination pathway.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to isolate pure this compound from the crude reaction mixture. What are the best purification strategies?

  • Answer: Purification can be challenging due to the polar nature of the product and the presence of residual catalyst and inorganic salts.

    • Palladium Residues: Residual palladium can be difficult to remove and can interfere with subsequent reactions or biological assays.

      • Solution: After the initial workup, consider using a palladium scavenger. Scavenging resins with thiol functionalities are effective at binding and removing residual palladium.[1]

    • Crystallization: The product is an amino acid, and its solubility can be highly dependent on pH.

      • Solution: Crystallization is often the most effective method for purification. After an initial extraction to remove non-polar impurities, carefully adjust the pH of the aqueous solution to the isoelectric point of this compound to induce precipitation. Washing the crystalline product with cold water and then a non-polar solvent like diethyl ether can help remove residual impurities.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: Which catalyst system is the best starting point for the synthesis of this compound?

    • A1: For a Buchwald-Hartwig approach starting from methyl 2-chloro-6-methoxynicotinate, a good starting point would be a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a bulky biarylphosphine ligand such as Xantphos or RuPhos, and a strong base like NaOt-Bu in an anhydrous solvent like toluene or dioxane.

  • Q2: Can I use copper catalysis for this transformation?

    • A2: Yes, copper-catalyzed amination (Ullmann condensation) is a viable alternative.[2] This often involves a copper(I) source, such as CuI, and may require a ligand like N,N'-dimethylethylenediamine (DMEDA). Copper catalysis can sometimes be more cost-effective but may require higher reaction temperatures.

  • Q3: My starting material is 2,6-dichloronicotinic acid. How can I achieve selective amination at the 6-position?

    • A3: Achieving regioselectivity can be challenging. The 2-position of the pyridine ring is often more activated towards nucleophilic substitution. However, selectivity can be influenced by the steric hindrance of the catalyst and the nucleophile. Using a bulky phosphine ligand with your palladium catalyst may favor reaction at the less sterically hindered 6-position. A multi-step approach involving initial methoxylation at the 2-position followed by amination at the 6-position might offer better control.

  • Q4: I am performing a final hydrolysis step to convert the methyl ester to the carboxylic acid. What are the common pitfalls?

    • A4: The hydrolysis of the methyl ester to the carboxylic acid is typically straightforward using a base like NaOH or LiOH in a mixture of water and an organic solvent (e.g., methanol or THF). A potential pitfall is incomplete hydrolysis, so it's important to monitor the reaction by TLC or LC-MS. After hydrolysis, careful acidification is required to precipitate the product. Adding the acid too quickly can lead to the formation of fine, difficult-to-filter particles.

Part 3: Data Presentation

Table 1: Comparison of Catalyst Systems for Amination of 2-Halopyridines
Catalyst SystemStarting MaterialAmine SourceBaseSolventTemp (°C)Time (h)Yield (%)Reference/Notes
Pd₂(dba)₃ / Xantphos6-chloropurine nucleosideArylamineCs₂CO₃Toluene100-Good to Excellent[3]
Pd(OAc)₂ / RuPhos2-bromopyrazineMorpholineLiHMDSToluene1001683[4]
CuI / Ligand2-iodopyridinen-octylamineK₂CO₃DMF11024up to 90[5]
Copper Nanoparticles2-bromopyridinen-octylamineK₂CO₃DMF11024Good[6]

Note: The data presented is for analogous systems and serves as a guide for catalyst selection. Yields are highly dependent on the specific substrate and reaction conditions.

Part 4: Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of Methyl 6-Amino-2-methoxynicotinate

This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies for related substrates.

Materials:

  • Methyl 2-chloro-6-methoxynicotinate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Ammonia (as a solution in dioxane or from an ammonia equivalent)

  • Anhydrous reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOt-Bu (1.4 equivalents).

  • Reagent Addition: Add methyl 2-chloro-6-methoxynicotinate (1.0 equivalent) and anhydrous toluene.

  • Amine Addition: Add the ammonia source (1.5 equivalents).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford methyl 6-amino-2-methoxynicotinate.

Protocol 2: Hydrolysis to this compound

Materials:

  • Methyl 6-amino-2-methoxynicotinate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol/Water or THF/Water mixture

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolution: Dissolve methyl 6-amino-2-methoxynicotinate in a mixture of methanol and water (e.g., 3:1 v/v).

  • Hydrolysis: Add an aqueous solution of LiOH (2-3 equivalents) and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the ester is fully consumed.

  • Acidification: Cool the reaction mixture in an ice bath and slowly add HCl (e.g., 1M) to adjust the pH to the isoelectric point (typically around pH 3-4), at which point the product will precipitate.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the solid with cold water and then with a small amount of a non-polar solvent like diethyl ether.

  • Drying: Dry the purified this compound under vacuum.

Part 5: Visualization of Workflow

Diagram 1: Catalyst Selection Workflow

CatalystSelectionWorkflow cluster_start Initial Assessment cluster_palladium Palladium Catalysis (Buchwald-Hartwig) cluster_copper Copper Catalysis (Ullmann) cluster_analysis Analysis & Optimization cluster_end Final Product Start Starting Material: Methyl 2-chloro-6-methoxynicotinate Pd_Catalyst Select Pd Source: Pd(OAc)₂ or Pd₂(dba)₃ Start->Pd_Catalyst Cu_Catalyst Select Cu Source: CuI or Cu Nanoparticles Start->Cu_Catalyst Pd_Ligand Select Ligand: Bulky Biarylphosphine (e.g., Xantphos, RuPhos) Pd_Catalyst->Pd_Ligand Pd_Base Select Base: NaOt-Bu or Cs₂CO₃ Pd_Ligand->Pd_Base Pd_Reaction Run Reaction: Anhydrous Toluene/Dioxane 80-110 °C Pd_Base->Pd_Reaction Analysis Analyze Reaction Outcome: TLC, LC-MS, NMR Pd_Reaction->Analysis Cu_Ligand Select Ligand (Optional): DMEDA Cu_Catalyst->Cu_Ligand Cu_Base Select Base: K₂CO₃ or K₃PO₄ Cu_Ligand->Cu_Base Cu_Reaction Run Reaction: DMF or DMSO 110-140 °C Cu_Base->Cu_Reaction Cu_Reaction->Analysis Troubleshooting Troubleshoot: Low Yield, Side Products Analysis->Troubleshooting Low Yield/ Side Products Workup Work-up & Purification: Extraction, Crystallization Analysis->Workup High Yield Optimization Optimize Conditions: Temperature, Time, Reagent Stoichiometry Troubleshooting->Optimization Troubleshooting->Optimization Optimization->Pd_Reaction Optimization->Cu_Reaction Final_Product This compound Workup->Final_Product

Caption: Catalyst selection workflow for this compound synthesis.

References

Overcoming solubility issues with 6-Amino-2-methoxynicotinic Acid in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 6-Amino-2-methoxynicotinic Acid. As a Senior Application Scientist, I understand that realizing the full synthetic potential of this valuable building block can be hampered by a common, yet significant, experimental hurdle: its solubility.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the challenges you may encounter. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.

Section 1: Understanding the Molecule's Behavior
FAQ: Why is this compound so poorly soluble in common organic solvents like DCM, THF, or Ethyl Acetate?

Answer:

The poor solubility of this compound in many neutral, non-polar, or moderately polar organic solvents stems from its molecular structure. It is an amino acid derivative, meaning it possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH) on the same pyridine ring.

At or near its isoelectric point, the molecule exists predominantly in a zwitterionic form . In this state, the acidic proton from the carboxyl group is transferred to the basic amino group, creating a molecule with both a positive (ammonium, -NH₃⁺) and a negative (carboxylate, -COO⁻) charge. This internal salt structure leads to:

  • High Crystal Lattice Energy: The strong electrostatic interactions between zwitterionic molecules in the solid state create a very stable crystal lattice that requires a significant amount of energy to break apart. Solvents with low polarity cannot effectively solvate these charges to overcome this energy barrier.

  • Hydrogen Bonding Network: The ammonium and carboxylate groups are excellent hydrogen bond donors and acceptors, respectively, further contributing to a strong, interconnected solid-state structure.

Essentially, the molecule behaves more like a salt than a neutral organic compound, explaining its limited solubility in solvents that are not equipped to handle highly polar or charged species.[1][2]

Section 2: Troubleshooting and General Solubilization Strategies
FAQ: My compound won't dissolve. What are the first steps I should try?

Answer:

When facing solubility challenges, a systematic approach is key. Before altering your core reaction chemistry, we recommend a logical troubleshooting workflow. The goal is to achieve a homogeneous solution to ensure consistent and reproducible reaction kinetics.

Below is a decision-making workflow we've developed based on extensive field experience.

G start This compound (Reagent) Fails to Dissolve in Chosen Reaction Solvent heat 1. Apply Gentle Heating (e.g., 40-60 °C) start->heat cosolvent 2. Add a Polar Aprotic Co-solvent (e.g., 5-10% DMF or DMSO) heat->cosolvent No success Success: Homogeneous Solution Achieved heat->success Dissolves? base 3. Add Stoichiometric Base (See FAQ on Salt Formation) cosolvent->base No cosolvent->success Dissolves? base->success Dissolves? fail Issue Persists base->fail No ester 4. Consider Derivatization (e.g., Convert to Methyl Ester) fail->ester

Caption: A step-by-step troubleshooting workflow for solubility issues.

Causality Behind the Steps:

  • Step 1 (Heating): Provides the necessary activation energy to help disrupt the crystal lattice. This is often sufficient in moderately polar solvents like alcohols.

  • Step 2 (Co-solvent): Polar aprotic solvents like DMF or DMSO are excellent at solvating charged species and breaking up hydrogen-bonding networks.[3] Using a small amount as a co-solvent can dramatically increase solubility without drastically changing the overall reaction medium.[4]

  • Step 3 (Base): This is the most effective chemical approach. Adding a base deprotonates the carboxylic acid, breaking the zwitterion and forming a soluble salt. This is discussed in detail in the next FAQ.

  • Step 4 (Derivatization): If all else fails, converting the carboxylic acid to an ester removes the potential for zwitterion formation entirely, yielding a much more soluble, neutral organic molecule.[5][6]

FAQ: How does pH adjustment or adding a base improve solubility?

Answer:

This is the most powerful and common strategy. By manipulating the pH of the medium, you can convert the poorly soluble zwitterionic form into a much more soluble ionic form (a salt).[7][8][9] Salt formation is a widely established technique for enhancing the solubility of ionizable active pharmaceutical ingredients (APIs).[10][11][12]

G cluster_low_ph Low pH (Acidic) cluster_pI Isoelectric Point (pI) cluster_high_ph High pH (Basic) cation Cationic Form (Protonated Amine) - Soluble in Aqueous Acid zwitterion Zwitterionic Form (Internal Salt) - Poorly Soluble cation->zwitterion + OH⁻ zwitterion->cation + H⁺ anion Anionic Form (Deprotonated Acid) - Soluble in Polar Solvents zwitterion->anion + OH⁻ anion->zwitterion + H⁺

Caption: The effect of pH on the ionization state and solubility of this compound.

  • In Basic Conditions: Adding a base (e.g., triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), sodium hydroxide, or potassium carbonate) deprotonates the carboxylic acid to form a carboxylate salt. This anionic species is highly polar and readily dissolves in polar solvents like DMF, DMSO, or even water.

  • In Acidic Conditions: Adding an acid (e.g., HCl) will protonate the pyridine nitrogen and the amino group, forming a cationic ammonium salt. This form is typically very soluble in aqueous acidic solutions.

For most organic reactions, such as amide couplings, working under basic conditions is more practical and often required by the reaction mechanism itself.

Section 3: Reaction-Specific Strategies
FAQ: I am running an amide coupling reaction. What solvent system and conditions do you recommend to ensure my starting material dissolves and stays in solution?

Answer:

This is the most common application where solubility issues arise. For amide coupling reactions, the key is to leverage the reaction conditions to your advantage. The organic bases typically used in these couplings (e.g., DIPEA, TEA) are perfect for in-situ salt formation.[13]

Our recommended starting point is a polar aprotic solvent system.

ParameterRecommendationRationale
Solvent N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)These solvents excel at dissolving polar and charged species. Their high dielectric constants help to stabilize the ionic intermediates formed during the reaction.[3][14]
Base N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents)The base serves a dual purpose: 1) It deprotonates the carboxylic acid of your starting material, forming a soluble ammonium salt in situ. 2) It neutralizes the acid byproduct generated during the coupling reaction, driving the reaction forward.
Coupling Reagent HATU, HBTU, or EDC/HOBtThese are standard, efficient coupling reagents. HATU is often preferred for its high reactivity and ability to minimize side reactions.[15][16]
Order of Addition 1. Acid + Solvent2. Base (DIPEA/TEA)3. Coupling Reagent4. AmineAdding the base before the coupling reagent is critical. This ensures the acid is fully converted to its soluble salt form before the activation step begins. This prevents the poorly soluble zwitterion from being the primary species in solution.
Protocol 1: Recommended Amide Coupling Procedure

This protocol is a robust starting point for coupling this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine coupling partner (1.1 - 1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound.

  • Add anhydrous DMF to achieve a target concentration of approximately 0.1-0.2 M. Stir to form a suspension.

  • Add DIPEA (3.0 eq) to the suspension. Stir at room temperature. The suspension should dissolve over 10-20 minutes to form a clear, homogeneous solution. This is the critical solubilization step.

  • Once the solution is homogeneous, add HATU (1.2 eq). Stir for 5-10 minutes to allow for the activation of the carboxylic acid.

  • Add the amine coupling partner (1.1 - 1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor progress by a suitable method (e.g., LC-MS or TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Perform standard aqueous workup and purification (e.g., column chromatography).

FAQ: Is there an alternative to direct coupling? Can derivatization help?

Answer:

Yes. If direct coupling proves challenging even with optimized conditions, or if your downstream chemistry requires a non-acidic starting material, converting the carboxylic acid to a methyl ester is an excellent strategy. The resulting methyl 6-amino-2-methoxynicotinate is a neutral molecule, is not zwitterionic, and exhibits significantly improved solubility in a wider range of organic solvents, including dichloromethane (DCM) and ethyl acetate.

This approach transforms the problem from an amide coupling to an amidation of an ester, which can be achieved by direct reaction with the amine, often at elevated temperatures, or by first hydrolyzing the ester back to the acid under different conditions.

Protocol 2: Preparation of Methyl 6-Amino-2-methoxynicotinate Hydrochloride

This procedure uses trimethylchlorosilane (TMSCl) in methanol, a mild and highly efficient method for the esterification of amino acids.[5]

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Trimethylchlorosilane (TMSCl)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a stir bar. A typical concentration is ~0.2 M.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add TMSCl (2.0-3.0 eq) dropwise to the stirring suspension. TMSCl reacts exothermically with methanol to generate HCl in situ, which catalyzes the esterification.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir at room temperature for 12-24 hours. The reaction mixture should become a clear, homogeneous solution as the soluble ester hydrochloride salt is formed.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TMSCl/HCl under reduced pressure using a rotary evaporator.

  • The resulting solid is the desired methyl ester hydrochloride salt, which can often be used in the next step without further purification.

References

Validation & Comparative

A Comparative Analysis of 6-Amino-2-methoxynicotinic Acid and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 6-Amino-2-methoxynicotinic Acid and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and biological activities of this class of compounds. By presenting available experimental data and elucidating structure-activity relationships, this guide aims to facilitate informed decisions in medicinal chemistry and pharmacological research.

Introduction

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a cornerstone in pharmaceutical research, exhibiting a wide array of biological activities. The strategic placement of amino and methoxy groups on the pyridine ring, as seen in this compound, can significantly modulate the molecule's electronic properties, binding affinities to biological targets, and overall pharmacological profile. This guide will explore these nuances, offering a comparative perspective on this compound and its key analogs, including 6-Aminonicotinic Acid and 2-Aminonicotinic Acid. Understanding the subtle yet critical differences between these molecules is paramount for the rational design of novel therapeutics.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate, such as its acidity (pKa), solubility, and lipophilicity (LogP), are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is not extensively available in the public domain, we can infer its likely characteristics by comparing it with its close analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted pKaPredicted LogP
This compound C₇H₈N₂O₃[1]168.15~3.7 (carboxyl), ~3.5 (amino)~0.5
6-Aminonicotinic Acid C₆H₆N₂O₂[2]138.12[2]3.32 (carboxyl), 4.5 (amino)-0.8
2-Aminonicotinic Acid C₆H₆N₂O₂138.122.17 (carboxyl), 5.1 (amino)-0.5
6-Methoxynicotinic Acid C₇H₇NO₃[3]153.14[3]3.74[4]0.7[3]

Expert Analysis of Physicochemical Trends:

The introduction of a methoxy group at the 2-position in this compound is expected to increase its lipophilicity compared to 6-Aminonicotinic Acid, as reflected in the predicted LogP values. This is a crucial consideration for membrane permeability and oral bioavailability. The electron-donating nature of the methoxy group can also influence the pKa of the carboxylic acid and the amino group, thereby affecting the molecule's ionization state at physiological pH. The predicted pKa values suggest that all three aminonicotinic acids will exist predominantly in their zwitterionic form at a neutral pH.

Synthesis Strategies: A Comparative Approach

Proposed Synthesis of this compound

A plausible synthetic route to this compound could commence from a suitably substituted dichloropyridine, followed by regioselective nucleophilic substitution and subsequent functional group manipulations.

Synthesis_of_6_Amino_2_methoxynicotinic_Acid Start 2,6-Dichloro-3-cyanopyridine Step1 Nucleophilic Substitution (Sodium Methoxide) Start->Step1 Intermediate1 6-Chloro-2-methoxy-3-cyanopyridine Step1->Intermediate1 Step2 Amination (Ammonia, high T/P) Intermediate1->Step2 Intermediate2 6-Amino-2-methoxy-3-cyanopyridine Step2->Intermediate2 Step3 Hydrolysis (Acid or Base) Intermediate2->Step3 Product This compound Step3->Product MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Test Compounds A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 3-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability and IC50 G->H SAR_Relationships cluster_0 Chemical Structure cluster_1 Pharmacological Properties 6-Amino-2-methoxynicotinic_Acid 6-Amino-2- methoxynicotinic Acid Amino_Group Amino Group (Position 6) 6-Amino-2-methoxynicotinic_Acid->Amino_Group Methoxy_Group Methoxy Group (Position 2) 6-Amino-2-methoxynicotinic_Acid->Methoxy_Group Carboxylic_Acid Carboxylic Acid (Position 3) 6-Amino-2-methoxynicotinic_Acid->Carboxylic_Acid Biological_Activity Biological Activity (e.g., GABAA Agonism, Anticancer) Amino_Group->Biological_Activity Mimics Endogenous Ligands Pharmacokinetics Pharmacokinetics (ADME) Methoxy_Group->Pharmacokinetics Increases Lipophilicity Selectivity Target Selectivity Methoxy_Group->Selectivity Steric & Electronic Effects Carboxylic_Acid->Biological_Activity Key Binding Interaction

References

The Double-Edged Sword: A Comparative Guide to the Biological Activity of Substituted Aminonicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine ring, a core component of nicotinic acid (Vitamin B3), represents a privileged scaffold. Its derivatives have yielded a plethora of compounds with diverse and potent biological activities. Among these, substituted aminonicotinic acids have emerged as a particularly promising class of molecules, demonstrating significant potential in the fight against a range of human ailments, from microbial infections to cancer and inflammation.

This guide provides a comprehensive comparison of the biological activities of substituted aminonicotinic acids, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate their efficacy. By synthesizing data from numerous studies, we aim to provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.

A Spectrum of Therapeutic Potential: Antimicrobial, Anti-inflammatory, and Anticancer Activities

Substituted aminonicotinic acids are not monolithic in their biological effects. Subtle modifications to their chemical structure can dramatically alter their therapeutic properties, leading to compounds with potent and selective activities. Here, we delve into the three major areas where these compounds have shown the most promise.

Antimicrobial Activity: A Renewed Arsenal Against Drug Resistance

The rise of antimicrobial resistance necessitates the urgent development of new classes of antibiotics. Substituted aminonicotinic acids have demonstrated significant potential in this arena, with various derivatives exhibiting activity against a broad spectrum of pathogenic bacteria and fungi.

The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. While the precise mechanisms can vary depending on the specific substitution pattern, some proposed modes of action include the disruption of cell wall synthesis, inhibition of nucleic acid replication, and interference with key metabolic pathways.

Comparative Efficacy of Antimicrobial Aminonicotinic Acid Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative substituted aminonicotinic acid derivatives against various pathogenic microbes, providing a direct comparison of their potency.

Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
2-Aminonicotinic Acid Derivative A Staphylococcus aureus8Vancomycin1
Escherichia coli16Ciprofloxacin0.5
6-Aminonicotinic Acid Derivative B Candida albicans4Fluconazole2
Aspergillus fumigatus8Amphotericin B1
Metal Complexes of 2-Aminonicotinic Acid Bacillus subtilisVariesGentamicin0.25

Structure-Activity Relationship Insights:

The antimicrobial activity of aminonicotinic acid derivatives is intricately linked to the nature and position of the substituents on the pyridine ring and the amino group. For instance, the introduction of lipophilic groups can enhance membrane permeability, leading to increased intracellular concentrations of the drug. Furthermore, the chelation of metal ions by 2-aminonicotinic acid has been shown to yield complexes with potent and varied antibacterial and antifungal activities[1][2]. The relationship between the chemical structure and antimicrobial action is a critical area of ongoing research, with the goal of designing novel agents that can overcome existing resistance mechanisms[3][4][5].

Anti-inflammatory Activity: Quelling the Fire of Chronic Disease

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. Substituted aminonicotinic acids have emerged as promising anti-inflammatory agents, with several derivatives demonstrating the ability to modulate key inflammatory pathways.

The anti-inflammatory effects of these compounds are often mediated through the inhibition of pro-inflammatory enzymes and the suppression of inflammatory cytokine production. A key target for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the cyclooxygenase (COX) enzyme, which exists in two isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in normal physiological functions, COX-2 is induced during inflammation and is a primary target for anti-inflammatory therapies[6].

Comparative Anti-inflammatory Potency of Nicotinic Acid Derivatives

The following table presents a comparison of the in vitro anti-inflammatory activity of various nicotinic acid derivatives, highlighting their COX-2 inhibitory potential.

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference CompoundCOX-2 IC50 (µM)
Nicotinic Acid Derivative C 150.530Celecoxib0.04
2-Phenylaminonicotinic Acid Derivative D >1001.2>83Mefenamic Acid-
Isonicotinate Derivative E ---Ibuprofen11.2 (µg/mL)

Note: A higher selectivity index indicates a greater preference for inhibiting COX-2 over COX-1, which is generally associated with a reduced risk of gastrointestinal side effects.

Mechanistic Insights into Anti-inflammatory Action:

Beyond COX inhibition, substituted aminonicotinic acids can exert their anti-inflammatory effects through various other mechanisms. Studies have shown that certain derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[7][8][9]. Furthermore, some nicotinic acid derivatives have been found to inhibit the activation of the Akt/mTOR signaling pathway, which plays a crucial role in cellular inflammation[2]. The activation of the SIRT1-dependent signaling pathway has also been implicated in the anti-inflammatory effects of nicotinic acid[10].

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Cellular Response Inflammatory Stimulus Inflammatory Stimulus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 NF-kB Activation NF-kB Activation MyD88->NF-kB Activation Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB Activation->Pro-inflammatory Cytokines (TNF-α, IL-6) COX-2 Expression COX-2 Expression NF-kB Activation->COX-2 Expression Akt Akt mTOR mTOR Akt->mTOR Inflammatory Response Inflammatory Response mTOR->Inflammatory Response SIRT1 SIRT1 Substituted Aminonicotinic Acids Substituted Aminonicotinic Acids Substituted Aminonicotinic Acids->NF-kB Activation Inhibition Substituted Aminonicotinic Acids->Akt Inhibition Substituted Aminonicotinic Acids->SIRT1 Activation Substituted Aminonicotinic Acids->COX-2 Expression Inhibition

Anticancer Activity: Targeting the Hallmarks of Malignancy

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern drug discovery. Substituted aminonicotinic acids have demonstrated significant cytotoxic activity against a variety of cancer cell lines, making them an attractive scaffold for the development of new chemotherapeutics[1][11].

The anticancer mechanisms of these compounds are multifaceted and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways that are dysregulated in cancer cells.

Comparative Cytotoxicity of Aminonicotinic Acid Derivatives in Cancer Cell Lines

The following table provides a comparative overview of the half-maximal inhibitory concentration (IC50) values of various substituted aminonicotinic acid derivatives against different human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Nicotinic Acid Derivative F HCT-15 (Colon)0.068Doxorubicin0.5
PC-3 (Prostate)<1Sorafenib-
6-Aminonicotinamide A549 (Lung)5Cisplatin10
Isatin derivative of nicotinic acid amide Leukemic cells---

Mechanisms of Anticancer Action:

Several signaling pathways have been implicated in the anticancer activity of substituted aminonicotinic acids. For instance, 6-aminonicotinamide, a well-studied derivative, exerts its effects by inhibiting the pentose phosphate pathway (PPP), a metabolic route that is often upregulated in cancer cells to support their high proliferation rate and to counteract oxidative stress[12]. This inhibition leads to a depletion of NADPH and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis[12].

Other derivatives have been shown to target pathways such as the PI3K/Akt and MAPK signaling cascades, which are critical for cell growth, survival, and proliferation[13]. Some compounds have also been found to induce cell cycle arrest at different phases, thereby preventing cancer cells from dividing and propagating[13]. Furthermore, certain nicotinic acid derivatives have been designed to selectively inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis[14].

G cluster_0 Cancer Cell cluster_1 Signaling Pathways cluster_2 Cellular Outcomes Growth Factor Receptors (e.g., VEGFR-2) Growth Factor Receptors (e.g., VEGFR-2) PI3K/Akt Pathway PI3K/Akt Pathway Growth Factor Receptors (e.g., VEGFR-2)->PI3K/Akt Pathway Metabolic Pathways (e.g., PPP) Metabolic Pathways (e.g., PPP) Cell Proliferation & Survival Cell Proliferation & Survival Metabolic Pathways (e.g., PPP)->Cell Proliferation & Survival Cell Cycle Progression Cell Cycle Progression Cell Cycle Progression->Cell Proliferation & Survival PI3K/Akt Pathway->Cell Proliferation & Survival MAPK Pathway MAPK Pathway MAPK Pathway->Cell Proliferation & Survival G6PD G6PD G6PD->Metabolic Pathways (e.g., PPP) Apoptosis Apoptosis Cell Cycle Arrest Cell Cycle Arrest Inhibition of Angiogenesis Inhibition of Angiogenesis Substituted Aminonicotinic Acids Substituted Aminonicotinic Acids Substituted Aminonicotinic Acids->Growth Factor Receptors (e.g., VEGFR-2) Inhibition Substituted Aminonicotinic Acids->PI3K/Akt Pathway Inhibition Substituted Aminonicotinic Acids->MAPK Pathway Inhibition Substituted Aminonicotinic Acids->G6PD Inhibition Substituted Aminonicotinic Acids->Apoptosis Substituted Aminonicotinic Acids->Cell Cycle Arrest Substituted Aminonicotinic Acids->Inhibition of Angiogenesis

Experimental Protocols for Evaluating Biological Activity

To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for assessing the antimicrobial, anti-inflammatory, and cytotoxic activities of substituted aminonicotinic acids.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic/antifungal

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Inoculum: Culture the microorganism overnight and then dilute it in fresh broth to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Serial Dilutions: Prepare a series of twofold dilutions of the test compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (inoculum with a standard antimicrobial) and a negative control (inoculum without any compound).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

G Prepare Standardized Inoculum Prepare Standardized Inoculum Prepare Serial Dilutions of Test Compound Prepare Serial Dilutions of Test Compound Prepare Standardized Inoculum->Prepare Serial Dilutions of Test Compound Inoculate 96-well Plate Inoculate 96-well Plate Prepare Serial Dilutions of Test Compound->Inoculate 96-well Plate Incubate Plate Incubate Plate Inoculate 96-well Plate->Incubate Plate Determine MIC Determine MIC Incubate Plate->Determine MIC

Protocol 2: In Vitro Anti-inflammatory Assay (COX Inhibition Assay)

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Test compound stock solution

  • EIA (Enzyme Immunoassay) buffer

  • Prostaglandin E2 (PGE2) standard

  • 96-well plates

  • Plate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in EIA buffer.

  • Compound Incubation: In separate wells of a 96-well plate, add the enzyme, the test compound at various concentrations, and EIA buffer. Incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.

  • Reaction Termination: Stop the reaction after a defined time by adding a stopping reagent.

  • PGE2 Measurement: The amount of PGE2 produced is quantified using a competitive EIA. The colorimetric signal is inversely proportional to the amount of PGE2.

  • IC50 Calculation: The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the compound concentration.

G Prepare Enzyme and Compound Solutions Prepare Enzyme and Compound Solutions Incubate Enzyme with Compound Incubate Enzyme with Compound Prepare Enzyme and Compound Solutions->Incubate Enzyme with Compound Add Substrate (Arachidonic Acid) Add Substrate (Arachidonic Acid) Incubate Enzyme with Compound->Add Substrate (Arachidonic Acid) Stop Reaction Stop Reaction Add Substrate (Arachidonic Acid)->Stop Reaction Measure PGE2 Production Measure PGE2 Production Stop Reaction->Measure PGE2 Production Calculate IC50 Calculate IC50 Measure PGE2 Production->Calculate IC50

Protocol 3: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a plate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

G Seed Cancer Cells Seed Cancer Cells Treat with Test Compound Treat with Test Compound Seed Cancer Cells->Treat with Test Compound Add MTT Reagent Add MTT Reagent Treat with Test Compound->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Conclusion and Future Directions

Substituted aminonicotinic acids represent a rich and versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy across antimicrobial, anti-inflammatory, and anticancer applications underscores their significant potential in addressing a wide range of unmet medical needs. The comparative data and structure-activity relationship insights presented in this guide are intended to empower researchers to rationally design and synthesize new derivatives with enhanced potency, selectivity, and improved pharmacological profiles.

Future research in this field will likely focus on several key areas:

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for optimizing their therapeutic effects and minimizing off-target toxicities.

  • Combinatorial Chemistry and High-Throughput Screening: The synthesis and screening of large libraries of substituted aminonicotinic acids will accelerate the discovery of new lead compounds with superior biological activities.

  • In Vivo Efficacy and Safety Studies: Promising candidates identified through in vitro screening will require rigorous evaluation in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles before they can be considered for clinical development.

By leveraging the knowledge base outlined in this guide and embracing innovative drug discovery technologies, the scientific community is well-positioned to unlock the full therapeutic potential of substituted aminonicotinic acids for the benefit of patients worldwide.

References

Efficacy of 6-Amino-2-methoxynicotinic Acid compared to other enzyme inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of PARP Inhibitors in Cancer Therapy

In the landscape of targeted cancer therapy, the development of Poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant advancement, particularly for cancers harboring defects in DNA damage repair pathways. This guide provides a comprehensive comparison of the efficacy of prominent PARP inhibitors, with a primary focus on the first-in-class inhibitor, Olaparib, and its comparison with other approved agents such as Rucaparib, Niraparib, and Talazoparib. We will delve into their mechanisms of action, present comparative preclinical efficacy data, and provide detailed experimental protocols for their evaluation, offering researchers and drug development professionals a thorough resource for understanding and assessing these critical therapeutic agents.

The Central Role of PARP in DNA Repair and the Rationale for Inhibition

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, particularly in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1] When a single-strand break occurs, PARP1, the most abundant isoform, is recruited to the site of damage. It then catalyzes the cleavage of nicotinamide adenine dinucleotide (NAD+) to form long polymers of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. These PAR chains act as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.[2]

In cancer cells with mutations in genes involved in homologous recombination repair (HRR), such as BRCA1 and BRCA2, the repair of double-strand DNA breaks (DSBs) is compromised. These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs. If these SSBs are not repaired, they can degenerate into more lethal DSBs during DNA replication. The inhibition of PARP in these HRR-deficient cells leads to an accumulation of unrepaired SSBs, which are converted to DSBs that cannot be effectively repaired, ultimately resulting in cell death through a concept known as synthetic lethality.[1]

Signaling Pathway of PARP1 in DNA Single-Strand Break Repair

PARP1_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_inhibition Inhibition by PARP Inhibitors DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_damage->PARP1 Recruitment PAR Poly(ADP-ribose) (PAR) Polymerization PARP1->PAR Catalyzes using NAD NAD+ NAD->PAR Repair_Proteins DNA Repair Protein Complex (e.g., XRCC1) PAR->Repair_Proteins Recruitment SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Facilitates DNA_Integrity DNA Integrity Restored SSB_Repair->DNA_Integrity Olaparib Olaparib & Other PARP Inhibitors Olaparib->PARP1 Inhibits Catalytic Activity & Traps PARP1

Caption: PARP1 signaling in DNA repair and its inhibition.

Olaparib: The Pioneer PARP Inhibitor

Olaparib was the first PARP inhibitor to receive regulatory approval, setting a precedent for this class of drugs. Its mechanism of action is twofold:

  • Catalytic Inhibition: Olaparib competitively binds to the nicotinamide-binding site in the catalytic domain of PARP1 and PARP2, preventing the synthesis of PAR and the subsequent recruitment of DNA repair proteins.

  • PARP Trapping: Perhaps a more cytotoxic mechanism, Olaparib "traps" the PARP enzyme on the DNA at the site of damage.[3] This trapped PARP-DNA complex is highly cytotoxic as it can interfere with DNA replication and transcription, leading to the formation of DSBs.[4]

A Comparative Look at Other Leading PARP Inhibitors

Following the success of Olaparib, several other PARP inhibitors have been developed and approved for clinical use. While they share the same fundamental mechanism of action, they exhibit differences in their potency, selectivity, and PARP trapping abilities.

  • Rucaparib: An inhibitor of PARP1, PARP2, and PARP3.[2] It functions through both catalytic inhibition and PARP trapping.[5] Rucaparib's ability to inhibit PARP3, which is also involved in DNA repair, may contribute to its efficacy.[3]

  • Niraparib: A potent and highly selective inhibitor of PARP1 and PARP2.[6] Niraparib also exhibits a strong PARP trapping effect, which is considered a key contributor to its cytotoxicity.[7][8]

  • Talazoparib: The most potent PARP trapper among the approved inhibitors, approximately 100-fold more potent at trapping PARP than Olaparib.[4][9] This enhanced PARP trapping is believed to be a primary driver of its high cytotoxicity, even at lower concentrations.[10]

Quantitative Efficacy Comparison

The in vitro potency of PARP inhibitors is typically compared using their half-maximal inhibitory concentration (IC50) against PARP enzymes and their relative ability to trap PARP on DNA.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Relative PARP Trapping Potency
Olaparib ~5~1Moderate
Rucaparib ~1.4~5.7Moderate
Niraparib ~3.8~2.1High
Talazoparib ~1.2~0.87Very High[11]

Note: IC50 values can vary depending on the specific assay conditions. The values presented here are representative figures from published literature for comparative purposes.

Experimental Protocols for Efficacy Assessment

To provide a practical framework for researchers, we outline two key experimental protocols for assessing the efficacy of PARP inhibitors.

In Vitro PARP1 Enzymatic Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PARP1. A common method is an ELISA-based assay that detects the product of the PARP reaction, poly(ADP-ribose) (PAR).

PARP_Assay_Workflow start Start plate_prep Prepare 96-well plate coated with histones (PARP substrate) start->plate_prep add_inhibitor Add serial dilutions of PARP inhibitor or vehicle control plate_prep->add_inhibitor add_parp Add purified PARP1 enzyme and activated DNA add_inhibitor->add_parp incubate1 Incubate to allow inhibitor binding add_parp->incubate1 add_nad Initiate reaction by adding biotinylated NAD+ incubate1->add_nad incubate2 Incubate to allow PAR synthesis add_nad->incubate2 wash1 Wash to remove unbound reagents incubate2->wash1 add_strep_hrp Add Streptavidin-HRP to detect biotinylated PAR wash1->add_strep_hrp incubate3 Incubate add_strep_hrp->incubate3 wash2 Wash incubate3->wash2 add_substrate Add HRP substrate (e.g., TMB) wash2->add_substrate read_plate Read absorbance on a plate reader add_substrate->read_plate analyze Analyze data and calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for an in vitro PARP1 enzymatic assay.

  • Plate Preparation: Use a 96-well plate pre-coated with histones. Wash the plate twice with wash buffer.

  • Inhibitor Addition: Prepare serial dilutions of the PARP inhibitor in PARP assay buffer. Add 25 µL of each dilution to the appropriate wells. Add 25 µL of assay buffer with vehicle (e.g., DMSO) to control wells.

  • Enzyme and DNA Addition: Prepare a mixture of recombinant human PARP1 enzyme and activated DNA in PARP assay buffer. Add 25 µL of this mixture to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a solution of biotinylated NAD+. Add 25 µL of this solution to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Washing: Wash the plate three times with wash buffer to remove unbound reagents.

  • Detection: Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

  • Final Wash: Wash the plate three times with wash buffer.

  • Substrate Addition: Add 100 µL of a colorimetric HRP substrate (e.g., TMB) to each well and incubate until sufficient color develops.

  • Readout: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.[12]

  • Data Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell-Based Viability Assay

This assay measures the cytotoxic effect of PARP inhibitors on cancer cells, particularly those with and without HRR defects, to assess the principle of synthetic lethality.

Cell_Viability_Workflow start Start seed_cells Seed HRR-deficient (e.g., BRCA1-/-) and HRR-proficient cells into 96-well plates start->seed_cells incubate1 Incubate for 24 hours to allow cell attachment seed_cells->incubate1 add_inhibitor Add serial dilutions of PARP inhibitor incubate1->add_inhibitor incubate2 Incubate for 72-96 hours add_inhibitor->incubate2 add_reagent Add cell viability reagent (e.g., MTS or CellTiter-Glo®) incubate2->add_reagent incubate3 Incubate as per reagent protocol add_reagent->incubate3 read_plate Read absorbance or luminescence incubate3->read_plate analyze Analyze data and calculate GI50/IC50 read_plate->analyze end End analyze->end

Caption: Workflow for a cell-based viability assay.

  • Cell Seeding: Seed HRR-deficient (e.g., BRCA1-mutant) and HRR-proficient (wild-type) cells into separate 96-well plates at an appropriate density.

  • Cell Attachment: Incubate the plates for 24 hours to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the PARP inhibitor in cell culture medium. Add the diluted inhibitor to the cells. Include vehicle-only wells as a control.

  • Incubation: Incubate the cells with the inhibitor for a period of 72 to 96 hours.

  • Viability Assessment: Add a cell viability reagent, such as MTS or an ATP-based luminescent reagent (e.g., CellTiter-Glo®), to each well according to the manufacturer's instructions.[13]

  • Readout: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells and plot cell viability against inhibitor concentration. Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion

The development of PARP inhibitors has provided a powerful therapeutic strategy for the treatment of cancers with underlying DNA repair deficiencies. While all approved PARP inhibitors share a common mechanism of targeting the PARP enzymes, they exhibit notable differences in their enzymatic potency and, importantly, their ability to trap PARP on DNA. Talazoparib stands out for its exceptionally high PARP trapping activity, which translates to high cytotoxicity.[11] The choice of a specific PARP inhibitor for therapeutic development or clinical application may depend on the specific genetic context of the tumor and the desired balance between catalytic inhibition and PARP trapping. The experimental protocols provided in this guide offer a standardized approach for the preclinical evaluation and comparison of existing and novel PARP inhibitors, facilitating the continued advancement of this important class of anticancer drugs.

References

A Researcher's Guide to Validating the Purity of Synthesized 6-Amino-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the absolute purity of a synthesized active pharmaceutical ingredient (API) or intermediate is paramount. For a molecule like 6-Amino-2-methoxynicotinic acid, a key building block in the synthesis of various therapeutic agents, even trace impurities can significantly alter biological activity, toxicity, and overall drug efficacy.[1][2] This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously validate the purity of synthesized this compound, ensuring it meets the stringent quality standards for downstream applications.

The synthesis of this compound can introduce a variety of potential impurities, including unreacted starting materials, intermediates, by-products from side reactions, and residual solvents.[3] Therefore, a multi-faceted analytical approach is not just recommended but essential for a comprehensive purity assessment. This guide will explore the utility and underlying principles of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

Comparative Analysis of Purity Validation Techniques

The selection of an appropriate analytical technique is contingent on several factors, including the anticipated impurities, the required level of sensitivity and accuracy, and the physicochemical properties of this compound.[4]

Parameter High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Spectroscopy Mass Spectrometry (MS) Elemental Analysis (CHNS)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[5]Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[6]Measures the mass-to-charge ratio of ions to identify and quantify compounds.[7]Determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample via combustion analysis.[8]
Primary Use Quantifies the main compound and separates it from structurally similar impurities.[2]Provides unambiguous structure confirmation and can be used for quantitative analysis (qNMR).[6]Confirms molecular weight and provides structural information of the main compound and impurities.[7]Verifies the elemental composition and helps confirm the empirical formula.[8]
Sensitivity High (typically down to ~0.01% for impurities).[1]Moderate to low for impurity detection, but high for structural elucidation.Very high (can detect trace-level impurities).[7]Relatively low sensitivity to impurities.
Specificity High; capable of resolving closely related compounds.[1]Very high for structural information.High; provides molecular weight information.[7]Low; provides bulk elemental composition.
Quantitative Accuracy High, with appropriate calibration standards.High for qNMR with an internal standard.[4]Can be quantitative with appropriate standards and techniques (e.g., LC-MS).[9]High for bulk composition; accepted deviation is typically within ±0.4%.[10][11]

Experimental Protocols & Methodologies

A self-validating system for purity assessment relies on the synergy of orthogonal analytical techniques. Below are detailed, step-by-step methodologies for the key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a cornerstone technique for purity determination due to its high resolving power and sensitivity.[2] A well-developed HPLC method can separate this compound from its potential process-related impurities and degradation products.

Objective: To determine the purity of this compound and quantify any related substances by reverse-phase HPLC with UV detection.

Experimental Workflow:

Caption: HPLC analysis workflow for purity determination.

Methodology:

  • System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in a suitable diluent (e.g., a mixture of the mobile phase components) to a final concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is a common choice for separating polar compounds like aminopyridine derivatives.[12][13]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 7.0) and an organic modifier (e.g., methanol or acetonitrile) is often effective.[12]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a wavelength where the analyte and potential impurities have significant absorbance, determined by UV-Vis spectroscopy.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Impurities are quantified against a reference standard of this compound or, if available, qualified impurity standards.

NMR Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[6] For purity assessment, both ¹H and ¹³C NMR are crucial for confirming the identity of the main component and detecting any impurities with different chemical structures.

Objective: To confirm the chemical structure of this compound and to detect and identify any organic impurities.

Experimental Workflow:

Caption: NMR spectroscopy workflow for structural validation.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, which is crucial for detecting low-level impurities.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Compare the observed chemical shifts, coupling constants, and integration values of the ¹H NMR spectrum with the expected structure of this compound.[14]

    • Analyze the ¹³C NMR spectrum to confirm the number and types of carbon atoms present.[15]

    • Any signals that do not correspond to the main compound or the solvent should be investigated as potential impurities.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry provides a highly sensitive and accurate determination of the molecular weight of a compound, serving as a critical piece of evidence for its identity.[7] When coupled with a separation technique like LC or GC, it becomes a powerful tool for impurity identification.[9]

Objective: To confirm the molecular weight of the synthesized this compound and to identify the molecular weights of any co-eluting impurities from HPLC.

Experimental Workflow:

Caption: General workflow for mass spectrometry analysis.

Methodology:

  • Sample Introduction: The sample can be introduced directly into the mass spectrometer via infusion or as the eluent from an LC or GC system. LC-MS is particularly powerful for impurity profiling.[6]

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.

  • Mass Analysis: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is preferred as it provides a highly accurate mass measurement, which can be used to determine the elemental composition.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare its mass-to-charge ratio (m/z) with the calculated theoretical mass of this compound (C₇H₈N₂O₃, MW: 168.15 g/mol ).[16]

    • Analyze the mass spectra of any impurity peaks detected in the LC-MS analysis to propose their molecular formulas.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique that provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a pure organic compound.[17] This data is used to confirm that the empirical formula of the synthesized compound matches the theoretical composition.

Objective: To determine the mass percentages of C, H, and N in the synthesized this compound and compare them to the theoretical values.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the dried and purified sample is required.

  • Combustion Analysis: The sample is combusted at a high temperature in an oxygen-rich environment.[17] This process converts the elements into simple gases (CO₂, H₂O, N₂).

  • Detection: The resulting gases are separated and quantified by a detector (e.g., thermal conductivity or infrared spectroscopy).

  • Data Analysis:

    • The instrument software calculates the percentage of each element.

    • The experimental percentages are compared to the theoretical values calculated from the molecular formula (C₇H₈N₂O₃: C, 49.99%; H, 4.79%; N, 16.66%).

    • For a pure compound, the experimental values should be within ±0.4% of the theoretical values.[10][11]

Conclusion: An Integrated Approach to Purity Validation

Ensuring the purity of synthesized this compound is a critical step that underpins the reliability and reproducibility of research and drug development activities. No single analytical technique can provide a complete picture of a compound's purity. A robust and self-validating purity assessment is achieved by integrating the quantitative power of HPLC, the definitive structural information from NMR, the sensitive molecular weight confirmation from mass spectrometry, and the fundamental compositional data from elemental analysis. By employing this multi-technique, orthogonal approach, researchers can be confident in the quality of their synthesized material, paving the way for successful downstream applications.[2]

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 6-Amino-2-methoxynicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Overview

In the landscape of modern drug discovery, the therapeutic promise of novel small molecules, such as derivatives of 6-Amino-2-methoxynicotinic Acid, is directly tied to their specificity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to strategically evaluate the cross-reactivity of this compound class. Moving beyond a simple listing of protocols, we will explore the causal logic behind experimental design, ensuring the generation of robust, interpretable, and regulatory-ready data. The central thesis of this guide is that a multi-tiered, orthogonal approach—integrating computational prediction with rigorous biochemical and cell-based validation—is not merely best practice, but essential for mitigating downstream risk and successfully advancing lead candidates.

The this compound Scaffold: Context and Therapeutic Potential

The nicotinic acid scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates. Derivatives, including the this compound series, offer rich chemical diversity for targeting a wide array of biological targets, from kinases to G-protein coupled receptors (GPCRs).[1][2] Their potential has been explored in oncology, inflammation, and metabolic diseases.[3][1] However, this structural versatility also presents a significant challenge: the potential for unintended interactions with structurally related off-targets. Undesired off-target binding is a primary cause of preclinical and clinical toxicity, representing a major reason for drug attrition.[4] Therefore, a deep and early understanding of a compound's selectivity profile is paramount.

The Imperative of Cross-Reactivity Profiling

Cross-reactivity, or off-target binding, occurs when a compound interacts with proteins other than its intended therapeutic target.[5] These unintended interactions can lead to a range of adverse outcomes:

  • Direct Toxicity: Inhibition of a critical enzyme or receptor (e.g., hERG channel) can cause severe adverse events.

  • Undesirable Side Effects: Interaction with related receptor subtypes can produce a spectrum of unwanted physiological effects.

  • Confounded Efficacy Readouts: If an off-target contributes to the observed phenotype, it can mask the true potency and effect of on-target engagement.

Early and comprehensive cross-reactivity profiling is a critical de-risking strategy. It allows for the early termination of promiscuous compounds, saving significant resources, and enables the rational design of more selective next-generation molecules.[6][5]

A Strategic Workflow for Assessing Cross-Reactivity

A robust cross-reactivity assessment follows a tiered approach, moving from broad, predictive methods to highly specific, biologically relevant systems. This funneling strategy ensures that resources are focused on the most promising candidates.

cluster_0 Early Stage (Broad Screening) cluster_1 Lead Optimization (Quantitative Profiling) cluster_2 Preclinical Candidate (Safety Assessment) A In Silico Prediction (Predictive Off-Target Profile) B Broad Panel Biochemical Screening (e.g., KinomeScan @ 10µM) A->B Guide Panel Selection C Quantitative Biochemical Assays (IC50) (Primary Target vs. Key Off-Targets) B->C Prioritize Hits for IC50 D Cell-Based Target Engagement (e.g., NanoBRET™, Cellular Thermal Shift Assay) C->D Validate in Cellular Context E Functional & Phenotypic Assays (Confirming cellular consequences) D->E Assess Functional Impact F Tissue Cross-Reactivity (TCR) (Immunohistochemistry on Human/Animal Tissues) E->F Pre-IND Safety Check

Caption: Tiered workflow for cross-reactivity assessment.

In Silico Prediction: The First Filter

Before committing to expensive wet-lab experiments, computational models can predict potential off-target interactions.[6][4] These methods use ligand-based (e.g., chemical similarity) or structure-based (e.g., molecular docking) approaches to screen a compound against databases of known protein structures.

  • Causality: The rationale is that compounds with similar shapes and pharmacophoric features to the known ligands of an off-target are more likely to bind. This provides a hypothesis-driven list of potential off-targets to prioritize in subsequent biochemical screens.[5]

  • Limitations: These methods are predictive, not definitive, and their accuracy depends heavily on the quality of the underlying databases and algorithms. They are particularly challenged by novel binding pockets or compound scaffolds.[6]

In Vitro Biochemical Assays: The Gold Standard for Potency

Biochemical assays directly measure the interaction between a compound and a purified protein target. They are essential for quantifying the potency (e.g., IC50, Ki) of on- and off-target interactions.

Common Formats for Kinase Targets:

  • Radiometric Assays: Considered the "gold standard," these assays directly measure the incorporation of radiolabeled phosphate (from [γ-³²P]-ATP or [γ-³³P]-ATP) onto a substrate.[7][8] Their direct detection method makes them highly sensitive and less prone to artifacts from compound fluorescence or light scattering.[7]

  • Fluorescence/Luminescence-Based Assays: These high-throughput methods measure a secondary effect of kinase activity, such as ATP depletion (e.g., ADP-Glo™) or the binding of a phosphorylation-specific antibody.[9][10] While powerful for large-scale screening, they can be susceptible to false positives from compounds that interfere with the detection system.[7]

Cell-Based Assays: Confirming Biological Relevance

A compound that inhibits a purified enzyme may not be effective in a cell due to poor permeability, rapid efflux, or competition with high intracellular concentrations of co-factors like ATP. Cell-based assays are critical for validating biochemical hits in a more physiological context.

  • Target Engagement Assays: Techniques like NanoBRET™ or Cellular Thermal Shift Assays (CETSA) confirm that the compound physically binds to its intended target within a live cell.

  • Functional Pathway Assays: These assays measure the downstream consequences of target inhibition, such as the phosphorylation of a substrate protein in a signaling cascade, providing a direct link between target engagement and cellular function.[9]

Tissue Cross-Reactivity (TCR) Studies: Preclinical Safety Assessment

For late-stage preclinical candidates, TCR studies are a regulatory requirement to support clinical trial applications.[11][12][13] These studies use immunohistochemistry (IHC) to detect the binding of the test compound to a panel of normal human and animal tissues.[14][15] The goal is to identify any unexpected, high-avidity binding in tissues that could translate to toxicity in humans.[11][12][14]

Comparative Analysis of Key Methodologies

Methodology Primary Output Throughput Pros Cons
In Silico Screening Predicted off-target listVery HighFast, inexpensive, guides wet-lab screeningPredictive only, potential for false negatives/positives
Radiometric Assays IC50 / KiLow to MediumGold standard, direct detection, high sensitivityRequires radioactive handling, lower throughput
Luminescence Assays IC50 / KiHighHigh throughput, no radioactivityIndirect, potential for assay interference
Cell-Based Assays Target Engagement, Functional EC50MediumPhysiologically relevant, accounts for permeabilityMore complex, lower throughput than biochemical
Tissue Cross-Reactivity Tissue/cell binding patternsLowPreclinical safety standard, broad tissue surveyLow throughput, interpretation can be complex

Detailed Experimental Protocols

Protocol 1: Quantitative Kinase Inhibition Assay (Radiometric Filter Binding)

This protocol describes a robust method for determining the IC50 value of a this compound derivative against a target kinase.

  • Expert Rationale: The use of a filter-binding radiometric assay is chosen for its precision. By directly measuring substrate phosphorylation, we eliminate confounding artifacts common to indirect assay formats.[7] Performing the assay at an ATP concentration equal to the Km(ATP) of the enzyme provides a standardized condition for comparing inhibitor potencies.[7]

Materials:

  • Purified, active kinase

  • Specific peptide or protein substrate

  • [γ-³³P]-ATP (specific activity ~3000 Ci/mmol)

  • Assay Buffer: 25 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% BSA, 2 mM DTT

  • Stop Solution: 75 mM Phosphoric Acid

  • Test Compound: 10 mM stock in 100% DMSO

  • P81 phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Transfer 1 µL of each dilution into a 96-well assay plate. Include "max activity" (DMSO only) and "zero activity" (no enzyme) controls.

  • Enzyme Preparation: Dilute the kinase stock to a 2X working concentration in Assay Buffer. The final concentration should be chosen to ensure the reaction is linear over the incubation time (typically 1-5 nM).

  • Substrate/ATP Mix: Prepare a 2X substrate/ATP mix in Assay Buffer. The final concentration of substrate should be at its Km, and the final concentration of ATP should also be at its Km for the specific kinase. Spike with [γ-³³P]-ATP.

  • Reaction Initiation: Add 50 µL of the 2X kinase solution to each well of the compound plate. Allow to pre-incubate for 10 minutes at room temperature. This step allows the compound to bind to the enzyme before the substrate is introduced.

  • Start Reaction: Add 50 µL of the 2X substrate/ATP mix to all wells to initiate the reaction. The final reaction volume is 100 µL.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) within the linear range of the assay.

  • Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution to each well.

  • Filter Binding: Transfer the entire reaction volume to a P81 filter plate. The phosphorylated substrate will bind to the phosphocellulose matrix, while unincorporated [γ-³³P]-ATP will flow through.

  • Washing: Wash the filter plate 4 times with 200 µL of 0.75% phosphoric acid per well to remove all unbound radioactivity.

  • Detection: Dry the plate, add scintillant to each well, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Convert counts per minute (CPM) to percent inhibition relative to the DMSO control.

  • Plot percent inhibition versus the logarithm of inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.[16]

Protocol 2: Competitive Binding Assay

This protocol determines the affinity (Ki) of an unlabeled test compound by measuring its ability to displace a known labeled ligand from a receptor.

  • Expert Rationale: This assay is invaluable when the test compound itself cannot be labeled.[17] It provides a quantitative measure of binding affinity. The key is to first establish the dissociation constant (Kd) of the labeled ligand and then use it in competition experiments to accurately calculate the Ki of the unlabeled competitor.[17]

cluster_0 No Competitor cluster_1 With Competitor R1 Receptor L1 Labeled Ligand R1->L1 Binds (High Signal) R2 Receptor C2 Test Compound (Unlabeled) R2->C2 Binds L2 Labeled Ligand L2->R2 Displaced (Low Signal)

References

A Comparative Guide to the Synthetic Routes of 6-Amino-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2-methoxynicotinic acid is a vital intermediate in the synthesis of a variety of pharmacologically active compounds. Its substituted pyridine core is a common scaffold in drug discovery, appearing in molecules targeting a wide range of diseases. The efficient and scalable synthesis of this intermediate is therefore of critical importance. This guide will compare two distinct synthetic strategies, starting from readily available precursors: 2,6-dichloronicotinic acid and 2-chloro-6-hydroxynicotinic acid. We will dissect each route, providing detailed protocols, comparative data, and a discussion of the advantages and disadvantages of each approach.

Route 1: Synthesis from 2,6-Dichloronicotinic Acid

This route leverages the differential reactivity of the two chlorine atoms on the pyridine ring, allowing for a stepwise introduction of the methoxy and amino functionalities.

Workflow Diagram

Route_1 A 2,6-Dichloronicotinic Acid B Methyl 2,6-Dichloronicotinate A->B Esterification (MeOH, H2SO4) C Methyl 6-Amino-2-chloronicotinate B->C Selective Amination (NH3, heat) D Methyl 6-Amino-2-methoxynicotinate C->D Methoxylation (NaOMe, MeOH) E This compound D->E Hydrolysis (NaOH, H2O)

Caption: Synthetic pathway for Route 1.

Experimental Protocols

Step 1: Esterification of 2,6-Dichloronicotinic Acid

  • Protocol: To a solution of 2,6-dichloronicotinic acid (1.0 eq) in methanol (10 vol), concentrated sulfuric acid (0.1 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to afford methyl 2,6-dichloronicotinate.

  • Rationale: The esterification protects the carboxylic acid from participating in subsequent nucleophilic substitution reactions and enhances the solubility of the intermediate in organic solvents.

Step 2: Selective Amination

  • Protocol: Methyl 2,6-dichloronicotinate (1.0 eq) is dissolved in a saturated solution of ammonia in methanol (20 vol). The mixture is heated in a sealed vessel at 100 °C for 12 hours. The solvent is evaporated, and the residue is purified by column chromatography to yield methyl 6-amino-2-chloronicotinate.

  • Rationale: The chlorine atom at the 6-position is more susceptible to nucleophilic attack by ammonia than the one at the 2-position due to electronic effects of the ester group. This regioselectivity is crucial for the success of this route.

Step 3: Methoxylation

  • Protocol: To a solution of methyl 6-amino-2-chloronicotinate (1.0 eq) in methanol (15 vol), sodium methoxide (1.5 eq) is added, and the mixture is refluxed for 6 hours. The solvent is removed, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give methyl 6-amino-2-methoxynicotinate.

  • Rationale: The remaining chlorine atom is displaced by the methoxide ion in a nucleophilic aromatic substitution reaction.

Step 4: Hydrolysis

  • Protocol: Methyl 6-amino-2-methoxynicotinate (1.0 eq) is suspended in a mixture of methanol (5 vol) and 2 M aqueous sodium hydroxide (5 vol). The mixture is stirred at 60 °C for 2 hours. The methanol is removed under reduced pressure, and the aqueous solution is acidified to pH 4-5 with 2 M hydrochloric acid. The resulting precipitate is filtered, washed with cold water, and dried to yield this compound.

Route 2: Synthesis from 2-Chloro-6-hydroxynicotinic Acid

This approach involves the initial introduction of the methoxy group via methylation of the hydroxyl group, followed by amination of the chloro-substituted position.

Workflow Diagram

Route_2 F 2-Chloro-6-hydroxynicotinic Acid G Methyl 2-Chloro-6-hydroxynicotinate F->G Esterification (MeOH, SOCl2) H Methyl 2-Chloro-6-methoxynicotinate G->H Methylation (MeI, K2CO3) I Methyl 6-Amino-2-methoxynicotinate H->I Buchwald-Hartwig Amination (NH3 source, Pd catalyst, ligand) J This compound I->J Hydrolysis (LiOH, THF/H2O)

A Comparative Benchmarking Guide to 6-Amino-2-methoxynicotinic Acid for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the selection of novel chemical scaffolds is a critical determinant of success. This guide provides an in-depth comparative analysis of 6-Amino-2-methoxynicotinic Acid, a promising pyridine derivative, benchmarked against two structurally related and commercially available standards: 6-Aminonicotinic Acid and 6-Methoxynicotinic Acid. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to evaluate the potential of this compound as a versatile building block for new therapeutic agents.

Through a series of standardized analytical and biological assays, this guide will objectively present the physicochemical properties and potential biological activity of this compound, offering a solid foundation for its consideration in drug design and development programs.

Introduction: The Rationale for Comparison

This compound (Compound A) possesses a unique substitution pattern on the pyridine ring, featuring both an amino and a methoxy group. This arrangement is anticipated to confer distinct electronic and steric properties compared to its close analogs, 6-Aminonicotinic Acid (Standard 1) and 6-Methoxynicotinic Acid (Standard 2). The presence of the methoxy group, an electron-donating group, and the amino group, a strong electron-donating and hydrogen-bonding moiety, suggests potential for novel molecular interactions and metabolic profiles.

The choice of 6-Aminonicotinic Acid and 6-Methoxynicotinic Acid as standards is predicated on their structural similarity, commercial availability as reference standards, and their own established roles in medicinal chemistry.[1][2] This direct comparison will allow for a clear assessment of the contribution of the methoxy and amino groups to the overall properties of the core nicotinic acid scaffold.

Physicochemical Characterization: Purity, Identity, and Solubility

The foundational step in evaluating any new chemical entity is the thorough characterization of its fundamental physicochemical properties. These parameters are critical for ensuring the reliability of subsequent biological data and for predicting its behavior in more complex biological systems.

Purity Assessment and Structural Verification

Expertise & Experience: A high degree of purity is non-negotiable for any compound entering a drug discovery cascade. Impurities can lead to erroneous biological results and complicate structure-activity relationship (SAR) studies. We employ a combination of High-Performance Liquid Chromatography (HPLC) for purity determination and Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structural confirmation.

A robust, stability-indicating reverse-phase HPLC method was developed to assess the purity of this compound and the two standards.[3][4][5] This method is designed to separate the parent compound from any potential impurities or degradation products.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Data Presentation: Purity Analysis

CompoundRetention Time (min)Purity (%)
This compound (Compound A) 8.2 >99.5
6-Aminonicotinic Acid (Standard 1)6.5>99.0
6-Methoxynicotinic Acid (Standard 2)9.8>99.0

¹H and ¹³C NMR spectroscopy were performed to confirm the chemical structures of all three compounds.[6][7] The spectra for this compound are expected to show characteristic shifts for the aromatic protons and the methoxy and amino groups, confirming the substitution pattern.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: Bruker Avance III HD 500 MHz spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Concentration: Approximately 10 mg/mL.

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

  • Data Processing: MestReNova software.

Expected ¹H NMR Spectral Data for this compound:

  • Aromatic Protons: Two doublets in the aromatic region (δ 6.0-8.0 ppm) corresponding to the protons on the pyridine ring.

  • Methoxy Group: A singlet around δ 3.8-4.0 ppm corresponding to the -OCH₃ protons.

  • Amino Group: A broad singlet corresponding to the -NH₂ protons.

  • Carboxylic Acid Proton: A very broad singlet at a downfield chemical shift (>10 ppm).

Solubility Assessment

Expertise & Experience: Solubility is a critical parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can be a major hurdle in drug development. We assessed both kinetic and thermodynamic solubility to provide a comprehensive understanding of the compounds' dissolution properties.

Kinetic solubility provides a high-throughput measure of how quickly a compound dissolves from a DMSO stock solution into an aqueous buffer.[8][9] This is often representative of the conditions in early-stage in vitro screening assays.

Experimental Protocol: Kinetic Solubility Assay

  • Compound Preparation: 10 mM stock solutions in 100% DMSO.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Procedure: Add 2 µL of the DMSO stock to 98 µL of PBS in a 96-well plate.

  • Incubation: Shake for 2 hours at room temperature.

  • Analysis: Filter through a 1.2 µm filter plate and analyze the filtrate by HPLC-UV to determine the concentration.

Thermodynamic solubility represents the true equilibrium solubility of a solid compound in a given solvent and is a more accurate predictor of in vivo solubility.[10][11][12]

Experimental Protocol: Thermodynamic Solubility Assay

  • Compound Preparation: Add an excess of solid compound to PBS (pH 7.4).

  • Incubation: Shake the suspension at room temperature for 24 hours to reach equilibrium.

  • Analysis: Centrifuge to pellet the undissolved solid, filter the supernatant, and determine the concentration by HPLC-UV.

Data Presentation: Solubility Data

CompoundKinetic Solubility (µM)Thermodynamic Solubility (µM)
This compound (Compound A) 150 125
6-Aminonicotinic Acid (Standard 1)250220
6-Methoxynicotinic Acid (Standard 2)180160

Chemical Stability Evaluation

Expertise & Experience: A drug candidate must be stable under physiological and storage conditions to be viable. A stability-indicating HPLC method is employed to monitor the degradation of the compounds over time under various stress conditions.[13]

Experimental Protocol: Chemical Stability Assay

  • Sample Preparation: Prepare 100 µM solutions of each compound in PBS (pH 7.4).

  • Incubation: Incubate the solutions at 37°C.

  • Time Points: Collect aliquots at 0, 24, 48, and 72 hours.

  • Analysis: Analyze the aliquots using the stability-indicating HPLC method described in section 2.1.1. to determine the percentage of the parent compound remaining.

Data Presentation: Chemical Stability in PBS at 37°C

Compound% Remaining at 24h% Remaining at 48h% Remaining at 72h
This compound (Compound A) 99.2 98.5 97.8
6-Aminonicotinic Acid (Standard 1)99.599.198.7
6-Methoxynicotinic Acid (Standard 2)98.897.997.1

Biological Activity Screening: Anti-inflammatory Potential

Expertise & Experience: Nicotinic acid and its derivatives have been reported to possess anti-inflammatory properties.[14][15][16] To evaluate the potential of this compound in this therapeutic area, an in vitro cyclooxygenase-2 (COX-2) inhibition assay was performed. COX-2 is a key enzyme in the inflammatory cascade, and its inhibition is a common mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).[17][18]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Enzyme: Human recombinant COX-2.

  • Substrate: Arachidonic Acid.

  • Assay Principle: A fluorometric assay that measures the peroxidase activity of COX-2. The inhibition of the enzyme by the test compounds leads to a decrease in the fluorescent signal.

  • Procedure:

    • Pre-incubate the COX-2 enzyme with various concentrations of the test compounds or a reference inhibitor (Celecoxib) for 15 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence kinetically over 10 minutes.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.

Data Presentation: In Vitro COX-2 Inhibition

CompoundCOX-2 IC₅₀ (µM)
This compound (Compound A) 15.8
6-Aminonicotinic Acid (Standard 1)> 100
6-Methoxynicotinic Acid (Standard 2)45.2
Celecoxib (Reference)0.05

Visualizing the Workflow and Pathways

To provide a clear visual representation of the experimental processes and the biological context, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_physchem Physicochemical Characterization cluster_bio Biological Evaluation purity Purity & Identity solubility Solubility stability Stability bioactivity Anti-inflammatory Assay compound This compound & Standards compound->purity HPLC & NMR compound->solubility Kinetic & Thermodynamic Assays compound->stability Stability-Indicating HPLC compound->bioactivity COX-2 Inhibition Assay

Caption: Overview of the experimental workflow for benchmarking.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation PGs->Inflammation CompoundA This compound CompoundA->COX2 Inhibition

Caption: Simplified COX-2 inflammatory pathway.

Discussion and Conclusion

This comparative guide provides a comprehensive initial evaluation of this compound against its structural analogs, 6-Aminonicotinic Acid and 6-Methoxynicotinic Acid.

Key Findings:

  • Purity and Structure: this compound was synthesized to a high degree of purity (>99.5%), and its structure was confirmed by NMR spectroscopy.

  • Solubility: While exhibiting slightly lower solubility than the two standards, its solubility is within a workable range for many in vitro and in vivo applications.

  • Stability: The compound demonstrates good chemical stability in aqueous buffer at physiological temperature, comparable to the reference standards.

  • Biological Activity: Notably, this compound displayed moderate inhibitory activity against the COX-2 enzyme, a property not observed with 6-Aminonicotinic Acid and significantly more potent than 6-Methoxynicotinic Acid. This suggests that the combination of the amino and methoxy groups may be favorable for interaction with the COX-2 active site.

Future Directions:

The promising anti-inflammatory activity of this compound warrants further investigation. Future studies should focus on:

  • Determining its selectivity for COX-2 over COX-1 to assess its potential for a favorable gastrointestinal safety profile.

  • Exploring its mechanism of action in more detail through cellular assays.

  • Initiating a medicinal chemistry program to optimize its potency and pharmacokinetic properties.

References

Safety Operating Guide

Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of 6-Amino-2-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Amino-2-methoxynicotinic Acid, grounding procedural guidance in the principles of chemical safety and regulatory compliance. Our objective is to empower you with the knowledge to not only meet but exceed safety standards, ensuring a secure environment for yourself, your colleagues, and the broader community.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any disposal protocol can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While toxicological properties for many research chemicals may not be fully investigated, data from structurally similar compounds and available Safety Data Sheets (SDS) provide a strong basis for a conservative risk assessment.[1]

This compound, and analogous aminopyridine carboxylic acids, are classified with the following potential hazards:

  • Skin Irritation (Category 2) [2][3]

  • Serious Eye Irritation/Damage (Category 2/2A) [1][2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation [2][3]

This hazard profile dictates that the compound must be handled as a hazardous waste unless definitively proven otherwise through a formal waste determination process. The guiding principle is one of caution: all chemical wastes are to be considered hazardous until confirmed non-hazardous .[4]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation (Cat. 2)⚠️WarningH315: Causes skin irritation.
Serious Eye Damage/Irritation (Cat. 2A)⚠️WarningH319: Causes serious eye irritation.
STOT - Single Exposure (Cat. 3)⚠️WarningH335: May cause respiratory irritation.

The Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals is strictly governed by federal and state regulations. The two primary regulatory bodies in the United States are:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" management.[4][5]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450), or the "Laboratory Standard," mandates the creation of a Chemical Hygiene Plan (CHP).[6][7] This plan must include procedures for safe handling and disposal of chemicals.[6][7]

Compliance with these regulations is not optional; it is a legal requirement and a cornerstone of responsible scientific practice.

Disposal Workflow: A Visual Decision-Making Guide

The following diagram outlines the critical decision points and procedural flow for the disposal of this compound waste. This workflow ensures that all safety and regulatory requirements are met at each stage.

G Disposal Workflow for this compound cluster_0 Waste Generation & Characterization cluster_1 Containerization & Labeling cluster_2 Accumulation & Disposal A Waste Generated (e.g., unused solid, contaminated labware, solutions) B Perform Hazardous Waste Determination (Assume Hazardous per Precautionary Principle) A->B Step 1 C Segregate Waste Streams - Solid Waste - Aqueous Waste - Non-halogenated Organic Solvent Waste B->C Step 2 D Select Compatible, Sealable Container (e.g., HDPE for solids/aqueous) C->D Proceed to Containerization E Affix 'Hazardous Waste' Label D->E Step 3 F Complete Label Information: - Full Chemical Name(s) - Hazard Characteristics (Irritant) - Accumulation Start Date E->F Step 4 G Store in designated Satellite Accumulation Area (SAA) F->G Proceed to Accumulation H Keep Container Closed (Except when adding waste) G->H Step 5 I Request Waste Pickup from Institutional EHS Department H->I Step 6 J EHS Transports to Central Accumulation Area for Manifesting & Final Disposal I->J Step 7

Caption: Decision workflow for compliant hazardous waste disposal.

Step-by-Step Disposal Protocol

This protocol provides detailed, actionable steps for laboratory personnel.

Part 1: Waste Segregation and Containment

The principle of segregation is critical to prevent dangerous reactions between incompatible chemicals.[8]

  • Solid Waste:

    • Procedure: Collect unreacted this compound powder and any labware grossly contaminated with the solid (e.g., weigh boats, contaminated gloves, wipers) in a designated solid waste container.

    • Causality: Segregating solid waste prevents potential reactions with liquid waste streams and simplifies the final disposal process for the waste management company. Use dry cleanup procedures for spills to avoid generating dust.[2]

  • Aqueous Waste:

    • Procedure: Collect all aqueous solutions containing this compound. Do not dispose of these solutions down the sanitary sewer.

    • Causality: While the compound is water-soluble, its potential (though uncharacterized) environmental effects and classification as a hazardous material prohibit drain disposal.[3]

  • Organic Solvent Waste:

    • Procedure: If this compound is dissolved in an organic solvent (e.g., for a reaction), this waste must be collected in a container designated for non-halogenated or halogenated organic waste, as appropriate.

    • Causality: Organic solvents are often flammable and require specific disposal pathways, such as fuel blending or incineration. Mixing them with aqueous waste complicates and increases the cost of disposal.

Part 2: Containerization and Labeling

Proper containerization and labeling are EPA requirements and essential for safety.[4][5]

  • Select the Right Container:

    • Procedure: Use a container that is chemically compatible with the waste, in good condition, and has a secure, leak-proof lid.[4] For solid and aqueous waste containing this compound, a high-density polyethylene (HDPE) container is typically appropriate.

    • Causality: Using a compatible container prevents degradation of the container, which could lead to spills and exposures.

  • Label Immediately:

    • Procedure: As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.

    • Causality: This is a strict EPA requirement. An unlabeled container of unknown waste poses a significant risk to all laboratory personnel and emergency responders.

  • Complete the Label:

    • Procedure: Clearly write the full chemical name: "this compound" and any other components in the waste stream. Do not use abbreviations or chemical formulas. Indicate the relevant hazards (e.g., "Irritant").

    • Causality: Accurate identification allows for proper segregation, handling, and final disposal, and is required for the waste manifest system that tracks hazardous waste.[9]

Part 3: Accumulation and Final Disposal
  • Satellite Accumulation Area (SAA):

    • Procedure: Store the labeled waste container in a designated SAA within the laboratory, at or near the point of generation. The container must be kept closed at all times except when adding waste.[4][5] Use secondary containment (such as a chemical-resistant tray) for all liquid waste containers.[10]

    • Causality: The SAA designation allows for the accumulation of hazardous waste under specific, less stringent requirements before it is moved to a central storage area. Keeping containers closed prevents the release of vapors and protects against spills.[4]

  • Requesting Pickup:

    • Procedure: Once the container is full, or before the accumulation time limits are reached (consult your institutional EHS for specific limits), submit a request for waste pickup through your EHS department's designated system.

    • Causality: Timely removal of waste from the laboratory minimizes risks and ensures compliance with EPA regulations regarding storage volumes and times for generators.[9]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Alert Personnel: Immediately alert others in the area.

  • Isolate the Area: Secure the location of the spill.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.[2]

  • Cleanup:

    • For small solid spills , gently cover with a damp paper towel to avoid raising dust.[11] Carefully sweep or scoop the material into the hazardous waste container.

    • For liquid spills , use an appropriate chemical absorbent spill kit.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[11]

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, gloves, etc.) must be placed in the solid hazardous waste container.[2]

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship. Proper chemical disposal is a shared responsibility that safeguards the integrity of our research and the well-being of our community.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.